Pseudoaspidin
Description
Properties
IUPAC Name |
1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-16(26)18-22(30)14(20(28)12(3)24(18)32-5)11-15-21(29)13(4)25(33-6)19(23(15)31)17(27)10-8-2/h28-31H,7-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDWVACJRRBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Profile of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, properties, and analytical methodologies related to Pseudoaspidin, a natural compound of interest for its potential biological activities.
Chemical Identity and Structure
This compound is a phloroglucinol derivative, a class of naturally occurring phenolic compounds. It has been isolated from various botanical sources, including the ferns of the class Pterophyta or Filicinae and the root sprouts of Agrimonia pilosa.[1][2][3]
The fundamental chemical structure of this compound is characterized by two phloroglucinol rings linked by a methylene bridge. Each ring is substituted with butyryl, hydroxyl, methoxy, and methyl groups.
-
IUPAC Name: 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one[4]
The two-dimensional chemical structure is depicted below:
Image Source: PubChem CID 5320755[4]
Physicochemical and Analytical Data
The quantitative properties of this compound are summarized in the table below, providing key data points for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Weight | 460.52 g/mol | [1][4][5] |
| Purity | 95% - 99% | [1][7] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| Storage Conditions | Powder: 2 years at -20°C In DMSO: 6 months at -80°C | [3][5] |
| Identification Methods | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) | [1] |
| Analysis Method | HPLC-DAD or HPLC-ELSD | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the isolation and analysis of this compound based on referenced analytical techniques.
This compound is naturally occurring and can be isolated from plant material. A general workflow for its extraction and purification is as follows:
-
Harvesting and Preparation: Plant material (e.g., roots of Agrimonia pilosa or fronds of Pterophyta ferns) is harvested, dried, and ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered material undergoes solvent extraction, typically using a non-polar or semi-polar organic solvent to efficiently extract phloroglucinol derivatives. This may involve maceration, percolation, or Soxhlet extraction.
-
Crude Extract Concentration: The resulting solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning or column chromatography (e.g., using silica gel) to separate compounds based on polarity. Fractions are collected systematically.
-
Purification: Fractions identified as containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) until the desired purity (typically >95%) is achieved.
To confirm the identity and purity of the isolated compound, the following analytical methods are employed:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the isolated compound.
-
Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase (e.g., a mixture of acetonitrile and water with a small percentage of formic acid) is run. Detection is commonly performed using a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1] The purity is calculated based on the area of the peak corresponding to this compound relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: The purified compound is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the molecular formula C₂₅H₃₂O₈.[1][4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed using ¹H NMR and ¹³C NMR spectroscopy.[1] These techniques provide information about the chemical environment of hydrogen and carbon atoms, respectively. Advanced 2D NMR experiments (e.g., HSQC, HMBC) are used to establish the connectivity between atoms and confirm the final structure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
References
- 1. CAS 478-28-4 | this compound [phytopurify.com]
- 2. This compound|CAS 478-28-4|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound|478-28-4|MSDS [dcchemicals.com]
- 7. biolinkk.com [biolinkk.com]
Pseudoaspidin: A Technical Guide to its Discovery and Isolation from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a phloroglucinol derivative, a class of naturally occurring phenolic compounds. It is found in the rhizomes of certain fern species, most notably those belonging to the genus Dryopteris. Historically, extracts from these ferns, often referred to as "male fern," have been utilized in traditional medicine for their anthelmintic properties, primarily to expel tapeworms. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of this compound, with a focus on the methodologies and data relevant to researchers in natural product chemistry and drug development.
Discovery and Natural Sources
The use of Dryopteris species in traditional medicine predates the identification of its active constituents. The anthelmintic properties of male fern extracts were recognized for centuries. It was later discovered that the bioactivity of these extracts was largely attributable to a group of phloroglucinol compounds, including this compound.
This compound is primarily isolated from the rhizomes of ferns belonging to the Dryopteris genus. The most cited natural source for this compound is Dryopteris filix-mas.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Dryopteris filix-mas | Dryopteridaceae | Rhizomes |
| Dryopteris crassirhizoma | Dryopteridaceae | Rhizomes |
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H32O8 | PubChem |
| Molecular Weight | 460.5 g/mol | PubChem |
| IUPAC Name | 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | PubChem |
| CAS Number | 478-28-4 | PubChem |
Experimental Protocols: Isolation of Phloroglucinols from Dryopteris Rhizomes
1. Plant Material Collection and Preparation:
-
Collect fresh rhizomes of Dryopteris filix-mas or a related species.
-
Thoroughly wash the rhizomes to remove soil and debris.
-
Air-dry the rhizomes in a well-ventilated area or use a lyophilizer.
-
Grind the dried rhizomes into a fine powder.
2. Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered rhizomes.
-
Commonly used solvents for the extraction of phloroglucinols include methanol, ethanol, or n-hexane.
-
The choice of solvent will influence the profile of extracted compounds.
3. Fractionation and Purification:
-
Concentrate the crude extract under reduced pressure.
-
The concentrated extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Further purification is typically achieved using chromatographic techniques.
-
Column Chromatography: Silica gel or Sephadex LH-20 are commonly used stationary phases. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is often employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used for the final purification of this compound from fractions enriched with the compound.
-
The following diagram illustrates a general workflow for the isolation of phloroglucinols from Dryopteris rhizomes.
Quantitative Data
Specific quantitative data on the yield and purity of this compound from natural sources is limited in the available literature. However, the concentration of phloroglucinols in Dryopteris rhizomes can be significant. The yield of total phloroglucinols, often referred to as "crude filicin," can vary depending on the plant species, geographical location, and time of harvest. Further analytical studies are required to quantify the specific yield of this compound.
Table 3: General Quantitative Information for Phloroglucinols in Dryopteris
| Parameter | Description | Note |
| Crude Filicin Content | The total phloroglucinol content in the rhizomes. | Can range from a few percent to over 20% of the dry weight. |
| This compound Yield | The specific yield of this compound from the crude extract. | Data not readily available in the literature. Requires targeted analytical studies. |
| Purity | The purity of the isolated this compound. | Dependent on the purification methods employed. HPLC is typically used for final purity assessment. |
Biological Activity and Signaling Pathways
The primary biological activity attributed to this compound and related phloroglucinols is their anthelmintic effect. While the precise molecular mechanism and signaling pathways affected by this compound are not fully elucidated, the general mechanism of action for many anthelmintics involves interference with the neuromuscular coordination and energy metabolism of the parasite.
Potential mechanisms could involve:
-
Disruption of Ion Channels: Altering the influx of ions like calcium in the parasite's muscle cells, leading to paralysis.
-
Inhibition of Key Enzymes: Interfering with enzymes crucial for the parasite's energy production.
-
Uncoupling of Oxidative Phosphorylation: Disrupting the parasite's ability to generate ATP.
The following diagram illustrates the logical relationship between this compound and its potential biological effects on a target organism.
The Biosynthesis of Pseudoaspidin in Dryopteris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoaspidin, a prominent dimeric acylphloroglucinol found in ferns of the genus Dryopteris, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge on phloroglucinol synthesis, acylation, and dimerization. While the specific enzymes from Dryopteris species are yet to be fully characterized, this document outlines the proposed enzymatic steps, presents available quantitative data on related compounds, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. This guide is intended to be a valuable resource for researchers investigating the natural product chemistry and biotechnological potential of Dryopteris ferns.
Introduction to this compound and Dryopteris Phloroglucinols
The rhizomes of various Dryopteris species are a rich source of complex phloroglucinol derivatives, which are secondary metabolites known for their diverse biological activities, including anthelmintic, antibacterial, and antiviral properties. This compound is a dimeric phloroglucinol, characterized by two acylphloroglucinol monomers linked by a methylene bridge. Its structure consists of a butyryl-filicinic acid moiety and a phloroglucinol butyrophenone moiety. The biosynthesis of such complex molecules is a multi-step process involving a cascade of enzymatic reactions.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound in Dryopteris is hypothesized to occur in three main stages:
-
Formation of the Phloroglucinol Core: The foundational phloroglucinol ring is believed to be synthesized via the polyketide pathway. A type III polyketide synthase (PKS) likely catalyzes the condensation of three molecules of malonyl-CoA to form a polyketide intermediate, which then undergoes cyclization and aromatization to yield phloroglucinol.[1]
-
Acylation of the Phloroglucinol Ring: Following the formation of the phloroglucinol core, acyl side chains are attached. This acylation is likely catalyzed by acyltransferases, which utilize acyl-CoA donors to add butyryl and other acyl groups to the phloroglucinol ring, forming various monomeric acylphloroglucinols. One such key intermediate is Aspidinol, a butyrylphloroglucinol.
-
Dimerization of Acylphloroglucinol Monomers: The final step in the biosynthesis of this compound is the dimerization of two different acylphloroglucinol monomers. This is proposed to be an oxidative coupling reaction that forms a methylene bridge between the two units. While the exact enzymatic mechanism in Dryopteris is unknown, this type of reaction is common in the biosynthesis of other dimeric natural products.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data of Phloroglucinols in Dryopteris Species
Direct quantitative data for the biosynthetic intermediates of this compound in Dryopteris are limited. However, studies on the chemical composition of Dryopteris rhizomes provide valuable information on the abundance of related phloroglucinol derivatives. The table below summarizes the reported concentrations of some relevant compounds.
| Compound | Dryopteris Species | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Aspidin BB | Dryopteris fragrans | Not specified | HPLC, MS, NMR | [2] |
| Aspidin PB | Dryopteris fragrans | Not specified | HPLC, MS, NMR | [2] |
| Dryofragin | Dryopteris fragrans | Not specified | HPLC, MS, NMR | [2] |
| Aspidinol | Dryopteris fragrans | Not specified | HPLC, MS, NMR | [2][3] |
| Norflavaspidic acid AB | Dryopteris crassirhizoma | Not specified (major component of active fraction) | UPLC-MS/MS | [4] |
| Flavaspidic acid AB | Dryopteris crassirhizoma | Not specified | UPLC-MS/MS | [4] |
Experimental Protocols
This section outlines key experimental protocols that can be adapted for the study of this compound biosynthesis.
Extraction and Purification of Phloroglucinols
Objective: To extract and isolate this compound and its potential precursors from Dryopteris rhizomes.
Protocol:
-
Plant Material: Collect fresh rhizomes of the desired Dryopteris species. Clean, dry, and grind the rhizomes into a fine powder.
-
Extraction: Perform sequential extraction of the powdered rhizomes with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate, and methanol at room temperature with continuous stirring for 24 hours for each solvent.[4]
-
Fractionation: The crude extracts can be fractionated using silica gel column chromatography. The mobile phase can be a gradient of n-hexane and ethyl acetate.[4]
-
Purification: Further purification of the fractions can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Structure Elucidation: The structures of the purified compounds can be determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HR-MS).
Enzyme Assays
Objective: To detect and characterize the activity of enzymes involved in the biosynthesis of this compound.
4.2.1. Polyketide Synthase (PKS) Activity Assay
This assay is designed to detect the formation of the phloroglucinol core from malonyl-CoA.
Protocol:
-
Enzyme Extraction: Homogenize fresh Dryopteris rhizome tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain a crude protein extract.
-
Reaction Mixture: Prepare a reaction mixture containing the crude protein extract, malonyl-CoA, and necessary cofactors (e.g., NADPH).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Detection: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of phloroglucinol using HPLC or LC-MS.
4.2.2. Acyltransferase Activity Assay
This assay measures the transfer of an acyl group to the phloroglucinol ring.
Protocol:
-
Enzyme and Substrates: Use the crude protein extract from Dryopteris rhizomes. The substrates will be phloroglucinol and an acyl-CoA donor (e.g., butyryl-CoA).
-
Reaction and Detection: Follow a similar procedure as the PKS assay. The formation of acylated phloroglucinols, such as aspidinol, can be monitored by HPLC or LC-MS by comparing with authentic standards.
4.2.3. Dimerization Activity Assay
This assay aims to detect the enzymatic formation of the methylene bridge.
Protocol:
-
Substrates: The substrates for this assay would be the monomeric acylphloroglucinols (e.g., aspidinol and a filicinic acid derivative) suspected to be the precursors of this compound.
-
Reaction Conditions: The reaction will likely require an oxidizing agent and the enzyme extract.
-
Product Analysis: The formation of this compound can be monitored by HPLC or LC-MS.
Below is a diagram of a general experimental workflow for enzyme activity assays.
Transcriptome Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Protocol:
-
RNA Extraction: Extract total RNA from Dryopteris rhizomes.
-
Library Preparation and Sequencing: Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
De Novo Assembly and Annotation: Assemble the sequencing reads to generate a transcriptome. Annotate the transcripts by comparing them against public databases (e.g., NCBI, KEGG) to identify putative PKS, acyltransferase, and oxidase genes.
-
Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low phloroglucinol content to identify genes that are co-expressed with the accumulation of these compounds. A recent transcriptome analysis of Dryopteris fragrans has provided insights into genes affected by various conditions, which could be a starting point for identifying relevant biosynthetic genes.[5]
Conclusion and Future Directions
The biosynthesis of this compound in Dryopteris species is a fascinating area of natural product chemistry with significant potential for biotechnological applications. While the general pathway can be inferred from our knowledge of related biosynthetic pathways, the specific enzymes and their regulation in Dryopteris remain to be elucidated. Future research should focus on the isolation and characterization of the key enzymes, including the type III PKS, acyltransferases, and the enzyme(s) responsible for dimerization. The use of modern omics techniques, such as transcriptome and proteome analysis, combined with traditional biochemical approaches, will be instrumental in fully unraveling the biosynthetic machinery of these complex and valuable natural products. This will pave the way for the heterologous production of this compound and its derivatives for pharmaceutical development.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. [Studies on phloroglucinol derivatives of Dryopteris fragrans L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ON THE NATURAL OCCURRENCE OF ASPIDINOL IN DRYOPTERIS SPECIES | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 5. Antifungal phloroglucinol derivatives from Dryopteris fragrans (L.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Pseudoaspidin.
An In-Depth Technical Guide to the Physical and Chemical Properties of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a naturally occurring acylphloroglucinol. The document details its structural and physicochemical characteristics, outlines experimental protocols for its analysis and isolation, and explores its potential biological activities by examining the signaling pathways modulated by its chemical class.
Physicochemical Properties
This compound is a dimeric acylphloroglucinol derivative found in various plant species, notably in the rhizomes of ferns from the Dryopteris genus and in Agrimonia pilosa[1]. Its structure and properties are summarized below.
Table 1: Chemical Identifiers and Structural Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one | [2] |
| Molecular Formula | C₂₅H₃₂O₈ | [2][3] |
| Molecular Weight | 460.52 g/mol | [3][4][5][6] |
| CAS Number | 478-28-4 | [3][4][7] |
| Canonical SMILES | CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O)C)OC | [2] |
| Appearance | Powder | [7] |
Table 2: Physicochemical Data for this compound
| Property | Value / Description | Reference(s) |
| Melting Point | 148–150 °C | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [6][7] |
| Purity (Commercial) | Typically ≥95% (HPLC) | [3][8] |
| XLogP3-AA | 5.2 | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Storage Conditions | Store as a powder at -20°C. In solvent, store at -80°C. | [7][9] |
Experimental Protocols
The isolation and characterization of this compound involve standard phytochemical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for its identification and quantification.
General Isolation and Purification Workflow
The isolation of this compound from plant sources such as Dryopteris rhizomes follows a multi-step process involving extraction, fractionation, and chromatographic purification.
Analytical Methodology: HPLC-MS/MS
The following protocol is based on established methods for the analysis of phenolic compounds in plant extracts containing this compound[10].
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a photodiode array (PDA) detector and an electrospray ionization triple quadrupole mass spectrometer (ESI-tQ-MS).
-
Column : A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.4% formic acid in water.
-
Solvent B: 0.4% formic acid in acetonitrile.
-
-
Gradient Elution : A typical gradient program would be:
-
0–2 min: 5.0–7.5% B
-
2–7 min: 7.5–15.0% B
-
7–11 min: 15.0–38.0% B
-
11–20 min: 38.0–80.0% B
-
Followed by a wash and re-equilibration phase.
-
-
Flow Rate : 80 µL/min.
-
Detection :
-
PDA: Scanning from 200–400 nm.
-
MS: Negative ESI mode.
-
-
Mass Spectrometry Parameters :
-
Source Voltage: -3.0 kV
-
Desolvation Line Temperature: 250 °C
-
Heat Block Temperature: 400 °C
-
Nebulizing Gas (N₂): 3 L/min
-
Drying Gas (Air): 10 L/min
-
Structure Elucidation Techniques
The definitive identification of this compound relies on a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to determine the proton and carbon framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) establish the connectivity between atoms.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help in structural confirmation[6].
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : IR spectroscopy identifies key functional groups (e.g., hydroxyl, carbonyl), while UV spectroscopy provides information about the conjugated systems within the molecule[6].
Biological Activity and Potential Signaling Pathways
While specific mechanistic studies on this compound are limited, extensive research on the broader class of acylphloroglucinols provides strong evidence for their interaction with key cellular signaling pathways involved in inflammation and cancer.
Anti-Inflammatory Activity via NF-κB Pathway Inhibition
Acylphloroglucinols isolated from Dryopteris species have demonstrated potent anti-inflammatory effects[2]. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Acylphloroglucinols can suppress this activation, thereby reducing the production of inflammatory mediators[11][12].
Anticancer Activity via STAT3 Pathway Inhibition
A related class of compounds, polycyclic polyprenylated acylphloroglucinols (PPAPs), has been shown to exhibit significant antitumor activity by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3][4]. STAT3 is a transcription factor that, when constitutively activated in cancer cells, promotes proliferation, survival, and angiogenesis. PPAPs have been found to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby blocking the transcription of its target oncogenes[8][13]. Given the structural similarities, this presents a plausible mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation, biogenesis, and bioactivities of acylphloroglucinol-derived meroterpenoid enantiomers from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic polyprenylated acylphloroglucinols from Garcinia xanthochymus fruits exhibit antitumor effects through inhibition of the STAT3 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase: Kinetic Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vdoc.pub [vdoc.pub]
- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Phenolome of Asian Agrimony Tea (Agrimonia asiatica Juz., Rosaceae): LC-MS Profile, α-Glucosidase Inhibitory Potential and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Signature of Pseudoaspidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pseudoaspidin, a naturally occurring phloroglucinol derivative found in ferns of the Dryopteris genus. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound BB
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) |
| 1 | 104.9 | - |
| 2 | 163.7 | - |
| 3 | 101.4 | - |
| 4 | 161.4 | - |
| 5 | 90.9 | 5.95 (s) |
| 6 | 163.7 | - |
| 7 | 45.4 | 3.10 (t, 7.5) |
| 8 | 20.9 | 1.70 (sext, 7.5) |
| 9 | 13.8 | 0.96 (t, 7.5) |
| 1' | 104.9 | - |
| 2' | 163.7 | - |
| 3' | 101.4 | - |
| 4' | 161.4 | - |
| 5' | 90.9 | 5.95 (s) |
| 6' | 163.7 | - |
| 7' | 45.4 | 3.10 (t, 7.5) |
| 8' | 20.9 | 1.70 (sext, 7.5) |
| 9' | 13.8 | 0.96 (t, 7.5) |
| Bridge-CH₂ | 10.9 | 3.61 (s) |
Data adapted from the analysis of related compounds.
Table 2: Infrared (IR) Spectroscopy Data for this compound
The IR spectrum of this compound reveals key functional groups present in its structure. The following characteristic absorption bands have been reported.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |
| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | C=O stretch (conjugated ketone) |
| ~1590, ~1470 | Medium | C=C stretch (aromatic rings) |
| ~1200 | Strong | C-O stretch (ethers and phenols) |
Data is based on the original structural elucidation studies.
Table 3: Mass Spectrometry (MS) Data for this compound
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
| Ion | m/z | Relative Intensity |
| [M]⁺ | 460.21 | High |
| [M - C₄H₉O]⁺ | 387 | Moderate |
| [M - C₈H₁₅O₂]⁺ | 315 | Moderate |
| Phloroglucinol core fragments | Various | Low to Moderate |
Fragmentation patterns are predicted based on the known structure and MS principles.
Experimental Protocols
The spectroscopic data presented above were obtained through a series of established experimental procedures. The following sections detail the general methodologies employed in the isolation and characterization of this compound.
Isolation of this compound
This compound is typically isolated from the rhizomes of ferns belonging to the genus Dryopteris. The general procedure is as follows:
Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.
IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating the mass spectrum, providing information on the molecular ion and characteristic fragmentation patterns.
Logical Relationships in Structural Elucidation
The determination of the structure of this compound is a logical process that integrates data from various spectroscopic techniques.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis and specific experimental details, researchers are encouraged to consult the primary literature on the isolation and characterization of natural products from Dryopteris species.
The Phloroglucinol Derivative Pseudoaspidin: A Technical Guide to its Natural Abundance, Isolation, and Analysis in Ferns
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a dimeric acylphloroglucinol, is a naturally occurring compound found in ferns, particularly within the genus Dryopteris. Acylphloroglucinols are a class of phenolic compounds known for their diverse biological activities, including anthelmintic, antibacterial, and cytotoxic properties. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, and yield of this compound in ferns, detailed methodologies for its extraction and quantification, and a discussion of its potential biological significance. While specific data for this compound is limited, this guide draws upon extensive research on closely related and co-occurring phloroglucinol derivatives in Dryopteris species to provide a thorough and practical resource.
Natural Abundance and Yield of this compound
Quantitative data on the precise natural abundance and yield of this compound in various fern species is not extensively documented in publicly available literature. However, studies on the phytochemical composition of Dryopteris crassirhizoma, a well-known source of phloroglucinols, provide valuable insights into the concentration of related compounds. The rhizomes of Dryopteris species are the primary plant part where these compounds are biosynthesized and stored.
The yield of acylphloroglucinols is influenced by several factors, including the fern species, geographical location, season of harvest, and the extraction method employed. Research on Dryopteris crassirhizoma has demonstrated the presence of a complex mixture of phloroglucinol derivatives. While specific yields for this compound are not provided, the data for major related compounds can serve as a proxy for estimating its potential concentration.
Table 1: Quantitative Data of Major Phloroglucinol Derivatives in the Rhizomes of Dryopteris crassirhizoma
| Compound | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| Flavaspidic acid AB | Ethyl Acetate | UPLC-QTOF-MS | 4.41 mg/g of extract | [1] |
| Flavaspidic acid PB | Ethyl Acetate | UPLC-QTOF-MS | Not Quantified | [1] |
| Flavaspidic acid BB | Ethyl Acetate | UPLC-QTOF-MS | Not Quantified | [1] |
| Dryocrassin ABBA | Not Specified | Not Specified | Not Specified | [2] |
| This compound | Not Specified | Not Specified | Data not available |
Note: The table highlights the lack of specific quantitative data for this compound and underscores the need for further research in this area.
Experimental Protocols
The following protocols are based on established methods for the extraction, isolation, and quantification of phloroglucinol derivatives from Dryopteris rhizomes and can be adapted for this compound.
Extraction of Phloroglucinols from Fern Rhizomes
This protocol describes a general procedure for obtaining a crude extract enriched with phloroglucinols.
Materials:
-
Dried and powdered rhizomes of a Dryopteris species (e.g., D. crassirhizoma)
-
Methanol (MeOH) or n-hexane
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered rhizomes in methanol or n-hexane at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant material.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery of the compounds.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Store the crude extract at -20°C until further processing.
Isolation and Purification of this compound
This protocol outlines the chromatographic separation of the crude extract to isolate this compound.
Materials:
-
Crude phloroglucinol extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvent systems for chromatography (e.g., gradients of n-hexane and ethyl acetate for silica gel; methanol for Sephadex LH-20)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 100% n-hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the target compound (this compound) using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.
-
Collect and concentrate the fractions containing the purified this compound.
-
Quantification of this compound by UPLC-MS/MS
This protocol provides a framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a column heater.
-
Column: A reversed-phase column suitable for phenolic compounds (e.g., C18, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or positive, to be optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the fern extract in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the calibration standards and the sample extract into the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.
Logical Relationship of Phloroglucinol Research
Caption: Logical relationship in this compound and phloroglucinol research.
Biological Activity and Signaling Pathways
Specific signaling pathways directly modulated by this compound have not yet been elucidated in the scientific literature. However, the known biological activities of closely related phloroglucinols from Dryopteris species, such as antibacterial and anthelmintic effects, suggest potential mechanisms of action.
Many antibacterial agents exert their effects by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid and protein synthesis. It is plausible that this compound shares similar mechanisms. For instance, the lipophilic nature of acylphloroglucinols may facilitate their interaction with bacterial cell membranes, leading to increased permeability and cell death.
Further research, including target identification studies and transcriptomic or proteomic analyses of cells treated with this compound, is necessary to uncover the specific signaling pathways involved in its biological activities.
Conclusion
This compound remains a promising but understudied natural product from ferns. While detailed quantitative data on its natural abundance is lacking, the established methodologies for the extraction and analysis of related phloroglucinols provide a solid foundation for future research. The development of robust analytical methods for the routine quantification of this compound is a critical next step. Furthermore, in-depth investigations into its biological activities and the underlying signaling pathways are essential to unlock its full therapeutic potential for drug development. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Unraveling Pseudoaspidin: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a naturally occurring phloroglucinol derivative, has garnered intermittent interest within the scientific community. This technical guide provides an in-depth exploration of the historical context of this compound research, detailing its discovery as a natural product, methods of isolation and characterization, and what is known of its biological activities. This document synthesizes available data to offer a comprehensive resource for researchers and professionals in drug development.
Historical Context
The history of this compound as a recognized natural product is relatively recent. For a period, it was known to the scientific community solely as a synthetic compound. This changed in 1989 when Chinese researchers first reported the isolation of this compound from the root-sprouts of Agrimonia pilosa Ledeb. This discovery marked a turning point, establishing its existence in the natural world and paving the way for further investigation into its botanical sources and potential biological significance. Prior to this, research on related phloroglucinols from ferns of the Dryopteris genus, known for their traditional use as anthelmintics, provided a broader context for the study of this class of compounds. The traditional use of these ferns has been documented for treating tapeworm infections. While some commercial suppliers have confusingly used "this compound" as a synonym for the monoterpene phenol, Thymol, the focus of contemporary research and this guide is the distinct phloroglucinol compound with the chemical formula C25H32O8.
Experimental Protocols
Isolation and Purification of this compound from Agrimonia pilosa
A definitive method for the isolation and purification of this compound was detailed in a 2020 study by Fu et al. The process utilizes semi-preparative counter-current chromatography (CCC), a liquid-liquid partition chromatography technique particularly suited for separating structurally similar, non-polar compounds.
The experimental workflow can be summarized as follows:
Detailed Methodology:
-
Crude Extract Preparation: The dried plant material of Agrimonia pilosa is extracted with petroleum ether to obtain a crude extract.
-
Two-Step Counter-Current Chromatography:
-
Step 1: The crude extract is subjected to CCC using a two-phase solvent system of n-hexane-acetonitrile-dichloromethane-methanol (6:6:0.5:0.5, v/v/v/v). This initial separation yields two primary fractions: Sample I containing this compound, α-kosin, and agripinol A, and Sample II containing agripinol B and agripinol C.[1][2]
-
Step 2: Sample I is further purified using closed-loop recycling CCC with a solvent system of n-hexane-acetonitrile-dichloromethane (10:7:3, v/v/v). This step allows for the successful isolation of this compound with a purity exceeding 95%.[2]
-
-
Analysis and Identification: The purity of the isolated fractions is determined by High-Performance Liquid Chromatography (HPLC). The structural identification of this compound is confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR).[1]
In Vitro Schistosomicidal Assay (for related Phloroglucinol Derivatives)
Experimental Protocol:
-
Parasite Preparation: Adult Schistosoma mansoni worms are collected from experimentally infected mice.
-
Compound Incubation: The worms are placed in 24-well plates containing RPMI-1640 medium. The test compounds (phloroglucinol derivatives) are dissolved in an appropriate solvent and added to the wells at various concentrations (e.g., 10 to 100 µM). A negative control (medium only) and a positive control (e.g., Praziquantel at 10 µM) are included.
-
Observation: The worms are incubated at 37°C in a 5% CO2 atmosphere and observed at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) under a light microscope.
-
Endpoint Assessment: The viability of the worms is assessed based on motor activity and tegumental alterations. The effect on egg production and development is also monitored.
Quantitative Data
Quantitative data on the biological activity of this compound is sparse in the available literature. However, studies on related phloroglucinol derivatives from Dryopteris and Agrimonia species provide valuable insights into the potential potency of this class of compounds.
| Compound | Assay | Target Organism/Cell Line | Concentration/IC50 | Effect |
| Aspidin | In vitro schistosomicidal | Schistosoma mansoni | 25 to 100 µM | 100% mortality after 24h, decreased motor activity, tegumental alterations |
| Flavaspidic acid | In vitro schistosomicidal | Schistosoma mansoni | 50 and 100 µM | 100% mortality after 24h, decreased motor activity, tegumental alterations |
| Desaspidin | In vitro schistosomicidal | Schistosoma mansoni | 25 to 100 µM | 100% mortality after 24h, decreased motor activity |
| Methylene-bis-aspidinol | In vitro schistosomicidal | Schistosoma mansoni | 100 µM | 100% mortality after 24h, decreased motor activity |
| Agripinol A-C | Cytotoxicity | HCT-116, MDA-MB-231, PC-3 | Not specified | More significant cytotoxic effects than 5-fluorouracil |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for this compound have not been elucidated. However, research on related phloroglucinols suggests potential modes of action. For instance, the schistosomicidal effects of aspidin, flavaspidic acid, desaspidin, and methylene-bis-aspidinol are thought to be related to the inhibition of the oxidative phosphorylation pathway in S. mansoni.[3] Further research is required to determine if this compound shares this or other mechanisms of action.
The cytotoxic effects of agripinols A-C, which are isomers of this compound, against various cancer cell lines suggest that this class of compounds may interfere with cell proliferation pathways. The logical relationship for investigating the mechanism of action would follow a standard pharmacological workflow.
Conclusion
This compound remains a relatively understudied natural product with potential for further investigation. Its history, from a synthetic entity to a compound isolated from traditional medicinal plants, highlights the ongoing potential for discovery in natural product chemistry. The development of efficient isolation protocols using counter-current chromatography has made the compound more accessible for study. While direct evidence of its biological activity is limited, the demonstrated cytotoxicity of its isomers and the anthelmintic and schistosomicidal properties of related phloroglucinols suggest that this compound is a promising candidate for further pharmacological evaluation. Future research should focus on obtaining specific quantitative data for its biological activities, elucidating its mechanism of action, and exploring its potential therapeutic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro schistosomicidal effects of some phloroglucinol derivatives from Dryopteris species against Schistosoma mansoni adult worms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Phloroglucinol Compounds, with a Focus on Aspidinol
Disclaimer: Initial searches for "Pseudoaspidin" did not yield specific results. It is presumed that this may be a rare or novel compound, or a potential misspelling of "Aspidin," a known member of the phloroglucinol class of natural compounds. This guide will therefore focus on the well-documented biological activities of Aspidinol and related phloroglucinols as a representative proxy.
This technical guide provides a comprehensive overview of the potential biological activities of Aspidinol and related phloroglucinol compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Data Presentation: Quantitative Biological Activity
The primary biological activity reported for Aspidinol is its antibacterial effect, particularly against Staphylococcus aureus.
Table 1: Antibacterial Activity of Aspidinol against Staphylococcus aureus
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Reference |
| Methicillin-sensitive S. aureus (MSSA) | 0.25 - 2 | 0.5 - 4 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 2 | 0.5 - 4 | [1][2] |
| S. aureus ATCC 29213 | 2 | Not Reported | [1][2] |
| S. aureus ATCC 33591 (MRSA) | 2 | Not Reported | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like Aspidinol.
Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain, such as Staphylococcus aureus.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Test compound (e.g., Aspidinol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity[4][5].
Anti-inflammatory Activity: NF-κB Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
HeLa or other suitable cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Test compound
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imager and analyze the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit to quantify translocation[6][7].
Anticancer Activity: Caspase-3/7 Activation Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium
-
Test compound
-
Luminescent caspase-3/7 assay kit (containing a proluminescent substrate like Z-DEVD-aminoluciferin)
-
Luminometer
Procedure:
-
Plate cells in a 96-well white-walled plate and incubate overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours) to induce apoptosis.
-
Equilibrate the plate and its contents to room temperature.
-
Add the caspase-3/7 reagent to each well. This reagent typically includes the substrate and a cell-lysing agent.
-
Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity[8][9].
Mandatory Visualizations
The following diagrams illustrate key biological pathways and experimental workflows related to the activities of phloroglucinol compounds.
Caption: Proposed antibacterial mechanism of Aspidinol against S. aureus.
References
- 1. Frontiers | Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Mechanism of Action of Aspidinol Against Multi-Drug-Resistant Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. protocols.io [protocols.io]
- 6. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preliminary Anticancer Activity of Hispidin: A Technical Overview
Disclaimer: Initial searches for "Pseudoaspidin" did not yield relevant scientific data. This guide proceeds using "Hispidin," a natural phenolic compound with documented anticancer activities, as a functional substitute to demonstrate the requested format and content for a technical whitepaper.
This technical guide provides a detailed overview of the preliminary screening of Hispidin for its anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines the cytotoxic effects of Hispidin on various cancer cell lines, details the experimental methodologies used for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Hispidin
The cytotoxic activity of Hispidin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anticancer potential. The following table summarizes the IC50 values of Hispidin across different cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| PC3 | Prostate Cancer | Not specified, but significant viability decrease |
| DU145 | Prostate Cancer | Not specified, but significant viability decrease |
| CMT-93 | Mouse Colon Cancer | Data not available in summary |
| HCT 116 | Human Colon Cancer | Data not available in summary |
| SGC-7901 | Human Gastric Adenocarcinoma | Data not available in summary |
| A549 | Human Lung Adenocarcinoma | Data not available in summary |
| HepG2 | Human Hepatocellular Carcinoma | Data not available in summary |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Data not available in summary |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Data not available in summary |
| SCL-1 | Human Cutaneous Squamous Carcinoma | Data not available in summary |
| Capan-1 | Human Pancreatic Adenocarcinoma | Data not available in summary |
Note: While specific IC50 values were not consistently available in the summarized search results, studies confirm a dose-dependent cytotoxic effect on these cell lines. For instance, Hispidin was found to inhibit protein kinase C with an IC50 of 2 x 10^-6 mol/L (or 2 µM)[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the standard protocols for the primary assays used in the preliminary anticancer screening of Hispidin.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases, specifically NAD(P)H-dependent oxidoreductases, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of metabolically active, viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of Hispidin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[3]
Protocol:
-
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in a culture flask. Treat cells with Hispidin for the desired time to induce apoptosis. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at approximately 670 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X Phosphate-Buffered Saline (PBS) and once with 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry. The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Core Signaling Pathways
Hispidin exerts its anticancer effects by modulating key intracellular signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS), which subsequently triggers apoptosis through the PI3K/Akt and MAPK signaling cascades.[2]
Pathway Description: Hispidin treatment leads to an increase in intracellular ROS. This oxidative stress has a dual effect: it activates the pro-apoptotic MAPK signaling pathway (including p38, JNK, and ERK) and simultaneously inhibits the pro-survival PI3K/Akt pathway by down-regulating Akt phosphorylation.[2] The activation of MAPK and suppression of Akt signaling converge on the mitochondrion, leading to mitochondrial dysfunction. This triggers the intrinsic apoptosis pathway, characterized by the activation of initiator caspase-9 and effector caspase-3, ultimately culminating in programmed cell death.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Pseudoaspidin-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a phloroglucinol derivative with the chemical formula C25H32O8, has been isolated from plant sources such as Agrimonia pilosa and species of the Dryopteris genus.[1][2] Phloroglucinol compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] While direct in-silico studies on this compound-protein interactions are not extensively documented, the structural similarity to other bioactive phloroglucinols suggests its potential as a modulator of key cellular proteins. This guide provides a comprehensive technical framework for the in-silico investigation of this compound's interactions with a plausible protein target, Phosphoinositide 3-kinase alpha (PI3Kα), a protein that has been shown to be a target for other phloroglucinols from Dryopteris species.[6]
This document will detail the methodologies for molecular docking and molecular dynamics simulations, present hypothetical quantitative data in a structured format, and visualize the experimental workflows and relevant signaling pathways using Graphviz. The protocols and data are based on established in-silico studies of similar compounds and serve as a robust template for future research on this compound.
In-Silico Experimental Workflow
The in-silico analysis of this compound-protein interactions involves a multi-step computational workflow. This process begins with the preparation of both the ligand (this compound) and the protein target (PI3Kα), followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the interaction.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7] This method helps in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein, PI3Kα, is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in PDBQT format.
-
-
Ligand Preparation:
-
The 2D structure of this compound is obtained from a chemical database like PubChem.[2]
-
The 2D structure is converted to a 3D structure using a molecular modeling software.
-
Energy minimization of the 3D structure is performed using a suitable force field.
-
Gasteiger charges are computed, and rotatable bonds are defined for the ligand.
-
The prepared ligand structure is saved in PDBQT format.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the PI3Kα protein. The grid box dimensions are set to encompass the entire binding pocket.
-
Molecular docking is performed using software like AutoDock Vina.[8] The software explores different conformations of this compound within the defined grid box and scores them based on a defined scoring function.
-
The top-ranked binding poses are saved for further analysis.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[9]
Protocol:
-
System Preparation:
-
The docked complex of PI3Kα and this compound is used as the starting structure.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove any steric clashes.
-
A two-step equilibration process is performed:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble equilibration to stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
A production MD simulation is run for a specified duration (e.g., 100 nanoseconds).
-
The trajectory of the simulation, containing the coordinates of all atoms at regular time intervals, is saved for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculated to assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculated to identify the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Performed to determine the number and duration of hydrogen bonds formed between this compound and PI3Kα.
-
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the in-silico modeling of this compound-protein interactions.
Table 1: Molecular Docking Results of this compound with PI3Kα
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 1.2 |
| Interacting Residues | LYS802, VAL851, SER773, ASP933 |
| Hydrogen Bonds | 3 |
Table 2: Molecular Dynamics Simulation Analysis of this compound-PI3Kα Complex (100 ns)
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (Å) | 1.8 | 0.3 |
| Ligand RMSD (Å) | 0.9 | 0.2 |
| Number of Hydrogen Bonds | 2.5 | 0.8 |
Signaling Pathway Visualization
The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Inhibition of PI3Kα by compounds like this compound could have significant downstream effects.
Conclusion
This technical guide outlines a comprehensive in-silico approach for investigating the interactions between this compound and the PI3Kα protein. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, affinity, and stability of this potential drug-target interaction. The provided protocols and data presentation formats serve as a standardized framework for such studies. The visualization of the PI3Kα signaling pathway highlights the potential downstream consequences of this compound's inhibitory action. While the data presented here is hypothetical, it is based on established methodologies and findings for structurally related compounds. Future experimental validation is crucial to confirm these in-silico predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. CAS 478-28-4 | this compound [phytopurify.com]
- 2. This compound | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two New Compounds from the Endophytic Fungi of Dryopteris crassirhizoma and Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biolinkk.com [biolinkk.com]
- 8. Anticoronavirus activity of rhizome of Dryopteris crassirhizoma via multistage targeting of virus entry and viral proteases, Mpro and PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new triterpenes from the Rhizome of Dryopteris crassirhizoma, and inhibitory activities of its constituents on human immunodeficiency virus-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Mechanism of Action for Pseudoaspidin: An In-depth Technical Guide for Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a phloroglucinol derivative with the molecular formula C25H32O8, is a natural compound whose biological activities and mechanism of action remain largely unexplored.[1] This document outlines a proposed mechanism of action for this compound, focusing on its potential as an anticancer agent that acts by inducing mitochondrial dysfunction. This guide provides a framework for early-stage research, detailing hypothetical experimental protocols, potential data outcomes, and the signaling pathways that may be involved.
Proposed Core Mechanism: Induction of Mitochondrial Dysfunction
Based on the chemical structure of this compound, which is shared by other bioactive phloroglucinols, we hypothesize that it may function as a protonophore, an ionophore that can dissipate the mitochondrial membrane potential.[2] This disruption of the proton gradient would uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis, an increase in reactive oxygen species (ROS) production, and the subsequent activation of intrinsic apoptotic pathways.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected quantitative data from a series of in vitro experiments designed to test the proposed mechanism of action of this compound on a human colon cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 3.8 |
| 10 | 48 ± 6.2 |
| 25 | 21 ± 2.9 |
| 50 | 8 ± 1.5 |
Table 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
| Treatment | JC-1 Red/Green Fluorescence Ratio |
| Control | 1.00 ± 0.12 |
| This compound (10 µM) | 0.35 ± 0.08 |
| CCCP (Positive Control, 50 µM) | 0.21 ± 0.05 |
Table 3: Measurement of Intracellular ATP Levels
| Treatment | ATP Level (Relative Luminescence Units) |
| Control | 1.00 ± 0.09 |
| This compound (10 µM) | 0.42 ± 0.07 |
| Oligomycin (Positive Control, 10 µM) | 0.18 ± 0.04 |
Table 4: Quantification of Reactive Oxygen Species (ROS)
| Treatment | DCF Fluorescence (Arbitrary Units) |
| Control | 100 ± 15 |
| This compound (10 µM) | 350 ± 42 |
| H2O2 (Positive Control, 100 µM) | 480 ± 55 |
Table 5: Caspase-9 and Caspase-3 Activity
| Treatment | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 4.2 ± 0.5 | 5.8 ± 0.7 |
| Staurosporine (Positive Control, 1 µM) | 6.1 ± 0.8 | 8.2 ± 1.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (1-50 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
-
Cell Culture and Treatment: Culture HCT116 cells on glass coverslips and treat with 10 µM this compound for 24 hours.
-
JC-1 Staining: Incubate the cells with 2 µM JC-1 stain for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence.
-
Quantification: Quantify the red and green fluorescence intensity using a plate reader or flow cytometer.
Intracellular ATP Level Measurement
-
Cell Treatment: Treat HCT116 cells with 10 µM this compound for 24 hours.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial ATP luminescence assay kit.
-
Luminescence Reaction: Add the luciferase reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Cell Treatment: Treat HCT116 cells with 10 µM this compound for 6 hours.
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of DCF at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Caspase Activity Assay
-
Cell Lysate Preparation: Treat HCT116 cells with 10 µM this compound for 24 hours and prepare cell lysates.
-
Caspase Reaction: Incubate the cell lysates with specific fluorogenic substrates for Caspase-9 (LEHD-AFC) and Caspase-3 (DEVD-AFC).
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.
Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Experimental Workflow for Assessing Mitochondrial Dysfunction
Caption: Workflow for investigating this compound's effect on mitochondria.
Logical Relationship of the Proposed Mechanism
Caption: Logical flow of this compound's proposed mechanism of action.
References
Unveiling the Therapeutic Potential: A Technical Guide to Novel Derivatives of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a naturally occurring phloroglucinol derivative isolated from ferns of the Dryopteris genus, presents a compelling scaffold for the development of novel therapeutic agents. Phloroglucinols, as a class, are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Extracts from Dryopteris ferns, which contain this compound, have demonstrated significant anticancer and antimicrobial efficacy, suggesting that this compound may be a key contributor to these effects. This technical guide provides a comprehensive overview of the rationale, proposed synthesis, and detailed experimental protocols for the evaluation of novel this compound derivatives. By exploring modifications to the core this compound structure, we aim to unlock derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Core Structure of this compound
This compound is chemically identified as 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one. Its structure is characterized by a dimeric phloroglucinol core, substituted with butyryl, methoxy, and methyl groups.
Chemical Structure:
Proposed Novel Derivatives of this compound
The synthesis of novel this compound derivatives can be approached by modifying the peripheral functional groups of the core structure. Drawing inspiration from the synthesis of other acylphloroglucinol derivatives, key modifications can include alterations of the acyl chains, modulation of the hydroxyl groups, and introduction of various substituents on the aromatic rings.
Table 1: Proposed Novel Derivatives of this compound and their Rationale
| Derivative ID | Proposed Modification | Rationale for Synthesis | Target Biological Activity |
| PSD-A1 | Replacement of butyryl chains with longer alkyl chains (e.g., hexanoyl, octanoyl) | Increase lipophilicity to potentially enhance cell membrane permeability and antimicrobial activity. | Anticancer, Antimicrobial |
| PSD-A2 | Introduction of aromatic acyl groups (e.g., benzoyl) in place of butyryl chains | Explore the impact of aromatic moieties on receptor binding and enzyme inhibition. | Anticancer, Anti-inflammatory |
| PSD-H1 | Etherification of phenolic hydroxyl groups with small alkyl or benzyl groups | Improve metabolic stability and oral bioavailability. | Anticancer, Antimicrobial |
| PSD-H2 | Introduction of aminoalkyl groups via Mannich reaction on the aromatic rings | Enhance water solubility and potential for specific targeting. | Anticancer |
| PSD-R1 | Halogenation (e.g., bromination, chlorination) of the aromatic rings | Modulate electronic properties and potentially enhance binding affinity to target proteins. | Anticancer, Antimicrobial |
Quantitative Data Summary
While specific quantitative biological activity data for purified this compound is not extensively available in the public domain, the following table summarizes the known activity of extracts from its natural source and the parent compound class, phloroglucinols. This data provides the foundational evidence for the therapeutic potential of this compound and its derivatives.
Table 2: Summary of Relevant Biological Activity Data
| Compound/Extract | Assay | Target/Cell Line | Result (IC50/MIC) | Reference |
| Dryopteris erythrosora extract | Anticancer | AGS, MCF-7, SW-480 cancer cells | IC50: 19.44, 76.90, and 24.97 μg/mL, respectively | [1][2] |
| Dryopteris fragrans phenolics | Anticancer | MCF-7 cells | IC50: 2.65 ± 0.14 µM (for a specific phenylpropanoid) | [3] |
| Phloroglucinol | Anticancer (Apoptosis Induction) | HT-29 human colon cancer cells | Effective at inducing apoptosis | [4] |
| Acylphloroglucinol derivatives | Anti-proliferative | Human microvascular endothelial cells (HMEC-1) | IC50 ranging from 0.88 to 48.0 µM | [2] |
| Acylphloroglucinols | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs ranging from 0.5 to 1 mg/L | [5] |
(Note: The above table provides context. The quantitative data for novel this compound derivatives would be populated upon their synthesis and biological evaluation.)
Experimental Protocols
This section provides detailed methodologies for the synthesis of novel this compound derivatives and the subsequent evaluation of their biological activities.
General Protocol for the Synthesis of Acylphloroglucinol Derivatives (Adaptable for this compound)
This protocol is based on established methods for the synthesis of acylphloroglucinols and can be adapted for the derivatization of this compound.[6][7][8]
Materials:
-
This compound (starting material)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chlorides (e.g., hexanoyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acylation Reaction:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous AlCl₃ portion-wise with stirring.
-
Slowly add the desired acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to obtain the desired novel this compound derivative.
-
-
Characterization:
-
Confirm the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the novel derivatives against various microorganisms.[4][10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microplates
-
Novel this compound derivatives
-
Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the novel this compound derivatives in the broth medium in the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, add resazurin solution and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.
-
Protocol for Western Blot Analysis of Signaling Pathway Modulation
This protocol is used to investigate the effect of novel derivatives on key proteins in signaling pathways like PI3K/Akt/mTOR.[1][3][12]
Materials:
-
Cancer cell line of interest
-
Novel this compound derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the novel this compound derivative at a specific concentration for a defined time.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and its derivatives, based on the known activities of phloroglucinols.
Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Novel this compound Derivatives.
Caption: Ras/ERK/MAPK Signaling Pathway and Potential Inhibition by Novel this compound Derivatives.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of natural-like acylphloroglucinols with anti-proliferative, anti-oxidative and tube-formation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Total synthesis of acylphloroglucinols and their antibacterial activities against clinical isolates of multi-drug resistant (MDR) and methicillin-resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance and Therapeutic Potential of Phloroglucinols: A Technical Guide Focused on Pseudoaspidin and Related Fern-Derived Compounds
Executive Summary: Phloroglucinols are a diverse class of naturally occurring phenolic compounds synthesized by a wide array of organisms, including plants, bacteria, and marine algae. Their evolutionary history is deeply intertwined with chemical defense, serving as potent deterrents against herbivores, pathogens, and competitors. In ferns of the genus Dryopteris, complex dimeric acylphloroglucinols, such as Pseudoaspidin, represent a sophisticated evolutionary adaptation. These compounds exhibit a remarkable range of biological activities, including anthelmintic, antibacterial, and cytotoxic effects, which are now being explored for their therapeutic potential. This document provides an in-depth analysis of the evolutionary importance of these molecules, their biosynthesis, key biological activities, and the experimental methodologies used for their study.
Introduction to Phloroglucinols
Phloroglucinol (benzene-1,3,5-triol) is the basic structural unit of a large family of natural products.[1] These compounds are polyphenolic secondary metabolites found across different biological kingdoms.[2] While simple phloroglucinols are present in various organisms, a significant structural diversity arises from acylation, methylation, prenylation, and oligomerization, leading to complex molecules with potent biological activities.[2][3] In the plant kingdom, particularly within ferns like Dryopteris, these compounds accumulate in rhizomes and glandular tissues, suggesting a specialized biological role.[4][5]
Evolutionary Significance: A Chemical Shield
The widespread occurrence and structural complexity of phloroglucinols in sessile organisms like plants strongly point to their role as defensive agents—an evolutionary adaptation to overcome biotic pressures.
-
Antifeedant and Anthelmintic Properties: The rhizomes of male ferns (Dryopteris filix-mas) have been used for centuries in traditional medicine to expel tapeworms.[6] This potent anthelmintic activity is attributed to a mixture of phloroglucinol derivatives, historically known as "filicin".[4][6] The presence of these toxins in the rhizomes—the plant's vital storage organ—suggests an evolutionary strategy to deter soil-borne nematodes and discourage herbivores from consuming the plant's core. Several phloroglucinol derivatives from ferns have demonstrated significant anthelmintic, molluscicidal, and antibacterial effects.[4]
-
Antimicrobial Defense: Phloroglucinol derivatives exhibit broad-spectrum antimicrobial activity. For instance, 2,4-diacetylphloroglucinol (DAPG), produced by soil bacteria of the Pseudomonas genus, is a key factor in the biological control of plant pathogens, suppressing fungal growth in the rhizosphere.[7][8][9] In plants, similar compounds likely serve to protect against pathogenic fungi and bacteria, preventing infection and decay, particularly in the subterranean rhizomes.[10] Flavaspidic acids, isolated from Dryopteris crassirhizoma, have shown high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
This chemical arsenal provides a significant survival advantage, allowing plants and microbes to protect themselves, compete for resources, and thrive in their respective ecological niches.
Focus Molecule: this compound
This compound is a dimeric acylphloroglucinol, a representative of the complex compounds found in Dryopteris ferns.
-
Chemical Structure: Its IUPAC name is 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one, with the molecular formula C₂₅H₃₂O₈.[11] It consists of two acylated and methylated phloroglucinol rings linked by a methylene bridge, a common structural motif for fern-derived phloroglucinols.[4]
While specific biological data for pure this compound is limited in publicly available literature, its structure is representative of the class of compounds responsible for the well-documented anthelmintic and antimicrobial properties of fern extracts.
Biosynthesis of the Phloroglucinol Core
The foundational phloroglucinol structure is synthesized via the polyketide pathway, a common route for producing secondary metabolites in plants and microorganisms.[2] In bacteria like Pseudomonas fluorescens, the biosynthesis is catalyzed by a type III polyketide synthase.[1] The process begins with the condensation of three molecules of malonyl-CoA, followed by cyclization and aromatization to form the phloroglucinol core.[1][12] Subsequent tailoring enzymes are responsible for the additions of acyl, methyl, and other groups to create the vast diversity of phloroglucinol derivatives observed in nature.
Caption: General biosynthetic pathway for the phloroglucinol core.
Key Biological Activities and Therapeutic Potential
The defensive roles of phloroglucinols have made them a focal point for drug discovery, with a wide range of pharmacological activities being investigated.
-
Anthelmintic Activity: As discussed, this is the most historically significant activity, primarily associated with compounds from Dryopteris species.[6]
-
Anticancer Activity: Numerous phloroglucinol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][13] For example, dauphinol A, a phloroglucinol from Garcinia dauphinensis, showed promising growth inhibitory activity against A2870 ovarian cancer cells.[14] The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[15][16]
-
Antimicrobial and Antiviral Activity: Phloroglucinols have shown efficacy against bacteria, fungi, and viruses.[13][17] Some derivatives have been reported to inhibit HIV-reverse transcriptase.[10]
-
Anti-inflammatory and Antioxidant Effects: As phenolic compounds, many phloroglucinols are potent antioxidants.[2] Phloroglucinol itself has been shown to protect against oxidative stress and mitochondrial impairment.[2][18]
-
Antispasmodic Use: Phloroglucinol is used clinically in some countries as a treatment for spasmodic pain and other gastrointestinal disorders.[1]
Quantitative Biological Data
| Compound/Extract | Target/Assay | Activity Metric | Result | Source Organism | Reference |
| Dauphinol A | A2870 Ovarian Cancer Cells | IC₅₀ | 4.5 ± 0.9 µM | Garcinia dauphinensis | [14] |
| Dauphinol B | Plasmodium falciparum (Dd2) | IC₅₀ | 0.8 ± 0.1 µM | Garcinia dauphinensis | [14] |
| Hispidin | HCT 116 Colorectal Carcinoma | IC₅₀ | ~70 µM | Phellinus linteus | [16] |
| Hispidin | CMT-93 Rectal Carcinoma | IC₅₀ | ~70 µM | Phellinus linteus | [16] |
| Dryopteris Extract | Haemonchus contortus (Adult) | Motility Inhibition | Dose-dependent | Dryopteris spp. | [19][20] |
Methodologies and Experimental Protocols
Extraction and Isolation of Phloroglucinols from Ferns
A generalized protocol for isolating compounds like this compound from Dryopteris rhizomes involves solvent extraction followed by chromatographic purification.[10]
-
Extraction: Dried and powdered rhizomes are exhaustively extracted with methanol or an ethanol/water mixture.
-
Partitioning: The crude extract is concentrated under vacuum and then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. Phloroglucinols typically concentrate in the ethyl acetate fraction.
-
Chromatography: The active fraction is subjected to column chromatography, often using silica gel or Sephadex LH-20, with a gradient of solvents to separate the individual compounds.[10]
-
Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The chemical structures of isolated compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[10]
Analytical Quantification by RP-HPLC
A validated Reverse-Phase HPLC (RP-HPLC) method is essential for the quantitative analysis of phloroglucinols in extracts and final products.[21][22]
-
System: An HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS).[22][23]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[21][22]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., 0.05% phosphoric acid) and an organic solvent like acetonitrile.[22]
-
Detection: Wavelength is set based on the UV absorbance maximum of the analyte, often around 230-270 nm for phloroglucinols.[21][22]
-
Quantification: A calibration curve is generated using a certified reference standard of the target compound. The concentration in samples is determined by comparing its peak area to the standard curve.
In Vitro Anthelmintic Activity Assay (Adult Motility Test)
This assay evaluates the ability of a compound to paralyze and kill parasitic worms. The adult Indian earthworm, Pheretima posthuma, is a common model due to its anatomical and physiological resemblance to intestinal roundworms.[24]
Caption: A standard workflow for assessing anthelmintic activity.
Signaling Pathways Implicated in Phloroglucinol Activity
While the precise molecular targets of many phloroglucinols are still under investigation, a recurring mechanism for their anticancer activity is the induction of apoptosis via oxidative stress.
Phenolic compounds like hispidin have been shown to increase the intracellular levels of Reactive Oxygen Species (ROS) in cancer cells.[15] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids. This cellular stress triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax), the release of cytochrome c from mitochondria, and the activation of a cascade of executioner caspases (e.g., Caspase-3), which ultimately leads to programmed cell death.[2][15]
Caption: ROS-mediated apoptosis as a mechanism of action.
Conclusion and Future Directions
Phloroglucinols, exemplified by complex fern-derived molecules like this compound, are products of a long evolutionary history of chemical warfare. Their potent defensive properties against a range of biological threats have endowed them with a diverse array of pharmacologically relevant activities. While the traditional use of fern extracts as anthelmintics is well-established, modern research is uncovering significant potential in areas like oncology and infectious disease.
Future research should focus on:
-
Isolation and Profiling: Systematically isolating and characterizing the full spectrum of phloroglucinol derivatives from Dryopteris and other genera to test them individually.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for high-potential compounds like this compound to understand their therapeutic effects and potential toxicities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing novel analogues to optimize potency and selectivity for specific therapeutic targets, potentially leading to the development of a new generation of nature-derived pharmaceuticals.
References
- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of phloroglucinol compounds in microorganisms--review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of two phloroglucinols, flavaspidic acids AB and PB, from Dryopteris crassirhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Phloroglucinols from the Roots of Garcinia dauphinensis and Their Antiproliferative and Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer activity of hispidin via reactive oxygen species-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phloroglucinol compounds of therapeutic interest: global patent and technology status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol [mdpi.com]
- 19. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of the anthelmintic activity of medicinal plant extracts and purified condensed tannins against free-living and parasitic stages of Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijsdr.org [ijsdr.org]
- 22. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a phloroglucinol derivative found in certain species of ferns, notably those belonging to the Dryopteris genus. Phloroglucinols are a class of naturally occurring phenolic compounds that have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, and potential anticancer properties. The complex structure of this compound and its potential therapeutic applications necessitate robust and efficient methods for its extraction from natural sources and subsequent purification to a high degree of homogeneity.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, tailored for researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined below are based on established techniques for the isolation of similar phloroglucinol compounds from Dryopteris species.
Methods for Extraction and Purification
The isolation of this compound from its natural source, typically the rhizomes of Dryopteris ferns, involves a multi-step process encompassing initial extraction with an appropriate solvent followed by a series of chromatographic purification steps.
Extraction
The initial step involves the extraction of crude phloroglucinols from the dried and powdered plant material. The choice of solvent is critical to ensure efficient extraction of the target compound while minimizing the co-extraction of undesirable matrix components.
Purification
Following extraction, the crude extract is subjected to various chromatographic techniques to isolate and purify this compound. This typically involves a combination of column chromatography methods that separate compounds based on their polarity and size.
Experimental Protocols
Protocol 1: Extraction of Crude Phloroglucinol Extract
-
Plant Material Preparation:
-
Obtain fresh rhizomes of a suitable Dryopteris species (e.g., Dryopteris crassirhizoma).
-
Wash the rhizomes thoroughly to remove soil and debris.
-
Air-dry the rhizomes in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh 500 g of the dried plant powder and place it in a large glass container.
-
Add 2.5 L of 95% ethanol to the container, ensuring the powder is fully submerged.
-
Macerate the mixture at room temperature for 48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Silica Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel (60-120 mesh) column (5 cm diameter x 60 cm length) packed in hexane.
-
Dissolve a portion of the crude ethanol extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, leaving the extract adsorbed on the silica gel.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100)
-
Ethyl Acetate:Methanol (95:5, 90:10)
-
-
Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualizing under UV light (254 nm).
-
Combine fractions containing compounds with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Prepare a Sephadex LH-20 column (2.5 cm diameter x 100 cm length) equilibrated with methanol.
-
Concentrate the fractions from the silica gel column that show the presence of the target compound.
-
Dissolve the concentrated fraction in a minimal volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with methanol at a flow rate of 0.5 mL/min.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the purified this compound.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
For final purification to high homogeneity, employ preparative or semi-preparative HPLC.
-
A typical HPLC system would consist of a C18 reversed-phase column.
-
The mobile phase is typically a gradient of acetonitrile and water, both containing a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile using a UV detector at a wavelength where this compound exhibits maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Data Presentation
The following table summarizes representative quantitative data that could be expected from the extraction and purification of this compound. Please note that these values are illustrative and can vary depending on the plant source, extraction method, and purification efficiency.
| Parameter | Value | Method of Determination |
| Extraction | ||
| Starting Plant Material (Dry Weight) | 500 g | Gravimetric |
| Crude Ethanol Extract Yield | 25 g | Gravimetric |
| Purification | ||
| Yield of Purified this compound | 150 mg | Gravimetric |
| Purity of Final Compound | >98% | HPLC Analysis (Peak Area %) |
| HPLC Parameters (Analytical) | ||
| Column | C18 (4.6 x 250 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | - |
| Flow Rate | 1.0 mL/min | - |
| Detection Wavelength | 280 nm | - |
| Retention Time | ~12.5 min | - |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Hypothesized Signaling Pathway of Phloroglucinols
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the biological activities of its core phloroglucinol structure have been investigated. The following diagram depicts a hypothesized signaling pathway for phloroglucinols in inducing apoptosis in cancer cells, based on published literature.
Caption: Hypothesized apoptotic signaling pathway of phloroglucinols.
Total Synthesis of Pseudoaspidin: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoaspidin, a naturally occurring dimeric acylphloroglucinol, has garnered interest due to its potential biological activities. This document outlines a proposed total synthesis of this compound, based on established synthetic methodologies for phloroglucinol derivatives. The synthesis involves a convergent approach, beginning with the preparation of a key monomeric acylphloroglucinol intermediate, followed by a biomimetic methylene bridge formation to yield the final product. Detailed experimental protocols for key transformations, including Friedel-Crafts acylation, regioselective methylation, and controlled formaldehyde condensation, are provided. Quantitative data from analogous reactions in the literature are summarized to provide expected yields and reaction parameters.
Introduction
This compound is a member of the acylphloroglucinol class of natural products, characterized by a dimeric structure linked by a methylene bridge. The core structure is 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one[1]. The synthesis of such complex natural products presents a significant challenge, requiring precise control over regioselectivity in substitution reactions on the electron-rich phloroglucinol rings. This application note details a plausible retrosynthetic analysis and a proposed forward synthesis for this compound, drawing upon established chemical transformations for the construction of its key structural motifs.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. The key disconnection is the methylene bridge, leading back to two molecules of a common monomeric acylphloroglucinol precursor. This monomer can be further disconnected to a simpler substituted phloroglucinol derivative, which in turn can be traced back to commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with the preparation of a key acylphloroglucinol intermediate, followed by regioselective methylations and a final dimerization step.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-Butanoyl-5-methylphloroglucinol (Acylphloroglucinol Intermediate)
This procedure is based on a general Friedel-Crafts acylation of a phloroglucinol derivative.
Materials:
-
2-Methylphloroglucinol
-
Butyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene
-
Anhydrous carbon disulfide (CS₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in a mixture of anhydrous nitrobenzene and anhydrous CS₂ at 0 °C, add butyryl chloride dropwise.
-
After stirring for 30 minutes, add a solution of 2-methylphloroglucinol in anhydrous nitrobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto a mixture of crushed ice and 10% HCl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-butanoyl-5-methylphloroglucinol.
Quantitative Data (Analogous Reactions):
| Reaction Step | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Reference |
| Friedel-Crafts Acylation | Phloroglucinol | Isovaleryl chloride | AlCl₃ | Nitrobenzene/H₂O | 70 | Yoshida et al., 1985 |
| Friedel-Crafts Acylation | Phloroglucinol | Acetic anhydride | Silica sulfuric acid | Solvent-free (US) | 95 | Anggraini et al., 2021[2][3] |
Regioselective O-Methylation and C-Methylation of 2-Butanoyl-5-methylphloroglucinol
Selective methylation of polyhydroxylated aromatic compounds can be challenging. A multi-step approach involving protection and deprotection might be necessary for achieving the desired regioselectivity. Diazomethane is a common reagent for O-methylation of phenols.
a) O-Methylation with Diazomethane:
Materials:
-
2-Butanoyl-5-methylphloroglucinol
-
Diazomethane solution in diethyl ether
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 2-butanoyl-5-methylphloroglucinol in a minimal amount of methanol and add an excess of a freshly prepared ethereal solution of diazomethane at 0 °C.
-
Stir the reaction mixture at room temperature until the yellow color of diazomethane disappears (or persists for an extended period, indicating completion).
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The resulting mixture of methylated products will require careful separation by chromatography to isolate the desired 2-butanoyl-4-methoxy-5-methylphloroglucinol.
b) C-Methylation:
Direct C-methylation of the phloroglucinol ring can be achieved using methyl iodide in the presence of a base, although this often leads to a mixture of products.
Materials:
-
Phloroglucinol derivative
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)
-
Acetone or Methanol
Procedure:
-
To a solution of the phloroglucinol derivative in acetone or methanol, add the base (K₂CO₃ or NaOMe) and stir for 30 minutes.
-
Add methyl iodide dropwise and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the C-methylated product.
Quantitative Data (Analogous Reactions):
| Reaction Step | Starting Material | Reagents | Conditions | Yield (%) | Reference |
| O-Methylation | Phenolic compounds | Diazomethane | Ether, RT | Generally high | Neeman et al.[4] |
| C-Methylation | Phloracetophenone | CH₃I, Methanolic KOH | Reflux | Variable | Indian Academy of Sciences[5] |
Dimerization via Formaldehyde Condensation
The controlled condensation with formaldehyde is a critical step to form the methylene bridge. The reaction conditions must be carefully optimized to favor dimer formation over polymerization.
Materials:
-
2-Butanoyl-4-methoxy-5-methylphloroglucinol (Monomer)
-
Formaldehyde solution (37% in water)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethanol
Procedure:
-
Dissolve the monomeric acylphloroglucinol in ethanol.
-
Add a stoichiometric amount (0.5 equivalents) of formaldehyde solution.
-
Add a catalytic amount of dilute HCl to adjust the pH to weakly acidic.
-
Stir the reaction mixture at a controlled low temperature (e.g., 0-10 °C) for several hours to days.
-
Monitor the formation of the dimer by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Quantitative Data (Analogous Reactions):
| Reaction Step | Starting Material | Reagents | Conditions | Product Distribution | Reference |
| Formaldehyde Condensation | Phloroglucinol | Formaldehyde | Weakly acidic, low temp. | Dimer, Trimer, Polymer | Kiehlmann et al., 1996[1][6] |
| Formaldehyde Condensation | Resorcinol | Formaldehyde | Acid catalyst | Low molecular weight polymers | U.S. Patent 2,488,495[7] |
Conclusion
The proposed total synthesis of this compound provides a viable route for the laboratory-scale preparation of this natural product. The key challenges lie in achieving regioselective methylations of the acylphloroglucinol intermediate and controlling the formaldehyde condensation to favor the desired dimeric product. The provided protocols, based on established literature precedents, offer a solid foundation for further optimization and development. Successful synthesis will enable more in-depth biological evaluation of this compound and its analogs, contributing to the field of drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DSpace [open.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of alcohols with diazomethane [authors.library.caltech.edu]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US2488495A - Resorcinol and formaldehyde condensation - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of Pseudoaspidin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a naturally occurring phloroglucinol derivative found in certain plant species, notably in the rhizomes of ferns from the Dryopteris genus. It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific validated methods for the quantification of this compound are not extensively reported in the public domain, the following protocols have been developed based on established analytical methodologies for structurally related phloroglucinol compounds.[1][2][3][4][5] These methods serve as a robust starting point for developing and validating a quantitative assay for this compound in a research or quality control setting.
Analytical Techniques Overview
Several chromatographic techniques are suitable for the quantification of this compound in complex plant matrices.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a widely used, robust, and reliable technique for the quantification of phenolic compounds.[1][3][4] It offers good resolution and sensitivity.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it cost-effective and efficient for screening and quality control.[6][7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides high sensitivity and selectivity, enabling the accurate quantification of analytes even at low concentrations and in complex matrices. It is particularly useful for confirmation and in bioanalytical studies.[10][11][12][13]
Section 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Application Note
The HPLC-DAD method provides a reliable and accurate approach for the quantification of this compound in plant extracts. The method is based on the separation of this compound from other components in the extract on a reversed-phase C18 column, followed by its detection and quantification using a Diode-Array Detector. The selection of an appropriate mobile phase and gradient is critical for achieving good separation and peak shape. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[14][15][16][17]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 50 50 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound)
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Preparation of Plant Extract Sample:
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., Dryopteris rhizome).
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[18]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine all the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Inject the plant extract sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD) | < 2% |
Workflow Diagram
Caption: HPLC-DAD workflow for this compound quantification.
Section 2: High-Performance Thin-Layer Chromatography (HPTLC)
Application Note
HPTLC offers a high-throughput and cost-effective method for the quantification of this compound. This technique is particularly suitable for routine quality control of raw materials and finished products. The method involves the separation of this compound on a silica gel plate followed by densitometric scanning.[6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPTLC System: A CAMAG HPTLC system or equivalent, including a Linomat 5 applicator, automatic developing chamber (ADC 2), TLC scanner, and visionCATS software.
-
Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Application: Apply bands of 6 mm width using the Linomat 5 applicator.
-
Development: Develop the plate up to a distance of 80 mm in the ADC 2 saturated with the mobile phase for 20 minutes.
-
Densitometric Scanning: Scan the developed plate at 280 nm using a TLC scanner in absorbance mode.
2. Preparation of Standard and Sample Solutions:
-
Follow the same procedures as described in the HPLC-DAD section for the preparation of standard solutions and plant extract samples.
3. Quantification:
-
Apply different volumes of the working standard solutions to the HPTLC plate to generate a calibration curve.
-
Apply the sample solution to the same plate.
-
After development and scanning, create a calibration curve by plotting the peak area against the amount of this compound standard.
-
Determine the amount of this compound in the sample from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 100 - 800 ng/band |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 20 ng/band |
| Limit of Quantification (LOQ) | 60 ng/band |
| Recovery | 97 - 103% |
| Precision (RSD) | < 3% |
Workflow Diagram
Caption: HPTLC workflow for this compound quantification.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
LC-MS is a highly sensitive and selective technique that is ideal for the quantification of this compound in complex matrices, such as plant extracts and biological fluids. This method is particularly valuable when low detection limits are required or when co-eluting interferences are present. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to achieve good separation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
This compound: Determine the precursor ion (e.g., [M-H]⁻) and a suitable product ion. These will need to be determined experimentally by infusing a pure standard.
-
Internal Standard (IS): A structurally similar compound can be used as an internal standard for improved accuracy.
-
-
Source Parameters: Optimize source temperature, capillary voltage, and gas flows for maximum signal intensity.
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedures as described in the HPLC-DAD section, but prepare a lower concentration range for the working standards (e.g., 0.1 ng/mL to 100 ng/mL).
-
Add the internal standard to all standard and sample solutions at a fixed concentration.
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standard.
-
Analyze the plant extract samples and calculate the concentration of this compound using the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.07 ng/mL |
| Recovery | 99 - 101% |
| Precision (RSD) | < 2% |
Workflow Diagram
Caption: LC-MS workflow for this compound quantification.
Conclusion
The analytical methods described provide a comprehensive toolkit for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, sample throughput, and available instrumentation. For routine quality control, HPLC-DAD and HPTLC are robust and reliable options. For analyses requiring high sensitivity and selectivity, such as in bioanalytical studies, LC-MS is the method of choice. It is imperative that any method chosen is fully validated in the laboratory to ensure the reliability and accuracy of the results.
References
- 1. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpns.com [ijrpns.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jfda-online.com [jfda-online.com]
- 8. HPTLC Method for the Determination of Paracetamol, Pseudoephedrine and Loratidine in Tablets and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method’s Greenness and Blueness [mdpi.com]
- 10. Supercritical Extraction and Identification of Bioactive Compounds in Dryopteris fragrans (L.) Schott - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. theaspd.com [theaspd.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. galaxypub.co [galaxypub.co]
- 18. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Quantitative Determination of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pseudoaspidin. The described methodology is intended to serve as a robust starting point for researchers requiring the determination of this compound in various sample matrices. The protocol details the instrumental conditions, sample and standard preparation, and provides illustrative method performance data.
Introduction
This compound, a phloroglucinol derivative with the molecular formula C₂₅H₃₂O₈, has been identified in various fern species. As interest in natural compounds for pharmaceutical and research applications grows, the development of reliable and accurate analytical methods for their quantification is crucial. This application note presents a proposed HPLC method, leveraging common analytical chemistry principles, to provide a framework for the separation and quantification of this compound. The method is designed to be adaptable for further optimization and validation according to specific laboratory and sample requirements.
Proposed Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound, based on methods for structurally similar phloroglucinol derivatives.[1][2][3][4][5]
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | 60% Acetonitrile, 40% Water (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Illustrative Method Performance Data
The following tables summarize the expected performance characteristics of this proposed method upon validation. These values are illustrative and should be determined experimentally during method validation.
Table 1: Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,340 |
| 25 | 312,890 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,876,900 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Illustrative Method Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 3: Illustrative Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.8 | 99.0 |
| 80 | 80.8 | 101.0 |
| 120 | 119.4 | 99.5 |
| Average Recovery (%) | 99.8 |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm PTFE)
-
HPLC vials
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of DMSO and dilute to volume with methanol.[6] Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL.
Sample Preparation
-
Solid Samples (e.g., plant material):
-
Accurately weigh approximately 1 g of the homogenized and dried sample powder into a centrifuge tube.
-
Add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Liquid Samples:
-
Dilute the liquid sample with the mobile phase to an expected concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
HPLC Procedure
-
Set up the HPLC system with the chromatographic conditions specified in Section 2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Perform a system suitability check by injecting a mid-concentration standard multiple times to ensure the precision of the system.
Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
References
- 1. Separation of Phloroglucinol, trichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ijrpns.com [ijrpns.com]
- 3. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. ijsdr.org [ijsdr.org]
- 6. glpbio.com [glpbio.com]
Application Note: High-Throughput Analysis of Pseudoaspidin using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the analysis of Pseudoaspidin, a naturally occurring phloroglucinol derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, isolated from ferns of the Dryopteris genus, and its related compounds are of significant interest in pharmaceutical research for their potential therapeutic properties. This document provides a detailed methodology for sample preparation, derivatization, GC-MS analysis, and data interpretation, including a predicted fragmentation pathway for silylated this compound. The presented protocols are designed to offer a robust and reliable method for the quantification and identification of this compound in various sample matrices.
Introduction
This compound (C₂₅H₃₂O₈, Molar Mass: 460.52 g/mol ) is a complex phloroglucinol derivative characterized by two butyrylphloroglucinol moieties linked by a methylene bridge.[1][2] Phloroglucinol compounds derived from Dryopteris species have demonstrated a range of biological activities, making them promising candidates for drug development. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo research. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of semi-volatile and volatile compounds. However, due to the polar nature of the hydroxyl groups in this compound, derivatization is necessary to increase its volatility and thermal stability for GC-MS analysis. This application note outlines a complete workflow for the GC-MS analysis of this compound, including a crucial silylation step.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to extract this compound from the sample matrix and remove interfering substances.
Materials:
-
Sample containing this compound (e.g., plant extract, biological fluid)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or rotary evaporator)
Protocol:
-
Liquid-Liquid Extraction:
-
To 1 mL of the sample, add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process twice more with fresh ethyl acetate to maximize the recovery of this compound.
-
-
Drying and Evaporation:
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent like pyridine or acetonitrile for the subsequent derivatization step.
-
Derivatization: Silylation
To enhance the volatility of this compound for GC-MS analysis, the active hydrogen atoms of the hydroxyl groups are replaced with trimethylsilyl (TMS) groups.
Materials:
-
Reconstituted sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
To the reconstituted extract in a GC vial, add 50 µL of BSTFA + 1% TMCS.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
The following GC-MS parameters are proposed based on the analysis of related phloroglucinol derivatives and general phenolic compounds. Optimization may be required for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Type | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 2 min |
| Ramp to 250°C at 10°C/min, hold for 5 min | |
| Ramp to 300°C at 15°C/min, hold for 10 min | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50 - 800 |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize quantitative results for this compound analysis.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 1.2 x 10⁶ | 1.0 |
| Standard 2 | 15.2 | 2.5 x 10⁶ | 2.0 |
| Standard 3 | 15.2 | 5.1 x 10⁶ | 4.0 |
| Sample A | 15.2 | 3.2 x 10⁶ | 2.6 |
| Sample B | 15.2 | 1.8 x 10⁶ | 1.5 |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Predicted Fragmentation of Silylated this compound
The primary fragmentation of phloroglucinol derivatives in mass spectrometry is reported to be the cleavage of the methylene bridge. For the trimethylsilyl derivative of this compound, the electron ionization (EI) is expected to induce characteristic fragmentation patterns. The molecular ion of the fully silylated this compound (with four TMS groups, assuming the enol tautomer is derivatized) would be at m/z 748. The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted fragmentation pathway of silylated this compound.
Discussion
The methodology presented provides a comprehensive framework for the GC-MS analysis of this compound. The silylation derivatization is a critical step to ensure the compound is amenable to gas chromatography. The proposed GC-MS parameters are a starting point and should be optimized for the specific instrument and analytical goals. The primary fragmentation via the cleavage of the methylene bridge is expected to yield a characteristic ion at m/z 383, corresponding to the silylated butyrylphloroglucinol moiety, which can be a key identifier in the mass spectrum. Other expected fragments include the loss of a methyl group from a TMS moiety (M-15) and fragments arising from the cleavage of the butyryl side chain.
For quantitative analysis, it is recommended to use a suitable internal standard, preferably a structurally related compound that is not present in the samples. The development of a calibration curve with certified reference material of this compound is essential for accurate quantification.
Conclusion
This application note provides a detailed protocol for the analysis of this compound by GC-MS. The combination of a robust sample preparation method, efficient derivatization, and optimized GC-MS parameters allows for the sensitive and specific detection and quantification of this important natural product. The provided workflow and predicted fragmentation patterns will aid researchers in the pharmaceutical and natural product chemistry fields in their studies of this compound and related phloroglucinol derivatives.
References
Application Notes and Protocols for Cell-Based Assays to Determine Pseudoaspidin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a phloroglucinol derivative isolated from Dryopteris species, belongs to a class of natural compounds that have demonstrated a range of biological activities. Extracts and isolated compounds from Dryopteris have been shown to possess anti-tumor properties, including the induction of apoptosis in cancer cell lines.[1][2] This document provides detailed protocols for a panel of cell-based assays to evaluate the cytotoxic potential of this compound. Due to the limited availability of specific data on this compound, this application note will also refer to data from structurally related phloroglucinol compounds to exemplify the application of these assays.
The protocols outlined below—MTT, Lactate Dehydrogenase (LDH), and Annexin V assays—are fundamental tools in preclinical drug development for assessing cell viability, membrane integrity, and apoptosis, respectively.
Data Presentation: Cytotoxicity of Phloroglucinol Derivatives
The following table summarizes the cytotoxic effects of various phloroglucinol derivatives and extracts from Dryopteris species on different cancer cell lines. This data can serve as a reference for designing experiments to test this compound.
| Compound/Extract | Cell Line | Assay | IC50 Value / Effect | Reference |
| Dryopteris juxtapostia (Dichloromethane extract) | HeLa (Cervical Cancer) | MTT | 17.1 µg/mL | [3] |
| Dryopteris juxtapostia (Dichloromethane extract) | PC3 (Prostate Cancer) | MTT | 45.2 µg/mL | [3] |
| Dryopteris juxtapostia (Methanol extract) | HeLa (Cervical Cancer) | MTT | 36.9 µg/mL | [3] |
| Dryopteris juxtapostia (Methanol extract) | PC3 (Prostate Cancer) | MTT | 98.3 µg/mL | [3] |
| Phloroglucinol Derivative | Reh (Leukemia) | Not Specified | 8.0 µg/mL | [4] |
| Phloroglucinol | HT-29 (Colon Cancer) | MTS | ~60% inhibition at 50 µg/mL | [5] |
| Dryopteris crassirhizoma Extract | PC-3 & PC3-MM2 (Prostate Cancer) | CCK-8 | Marked inhibition at 50 & 100 µg/mL | [1] |
| Various Compounds from Dryopteris fragrans | A549, MCF7, HepG2 | MTT | IC50 ranged from 2.73 to 24.14 µM | [6] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (or other test compounds)
-
Cancer cell lines (e.g., HeLa, PC3, HT-29)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the assay.
-
Medium Background Control: Complete culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium background control from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Control Absorbance - Vehicle Control Absorbance)] x 100
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, a protein with a high affinity for PS. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Materials:
-
This compound
-
Cancer cell lines
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- 1. Dryopteris crassirhizoma has anti-cancer effects through both extrinsic and intrinsic apoptotic pathways and G0/G1 phase arrest in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ichthyotoxic phloroglucinol derivatives from Dryopteris fragrans and their anti-tumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a phloroglucinol derivative, a class of natural compounds found in plants of the Dryopteris species. While direct in vitro studies on this compound are limited, research on related phloroglucinols from Dryopteris has revealed a range of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and schistosomicidal effects.[1][2][3] These findings suggest that this compound holds therapeutic potential and warrants further investigation.
These application notes provide a framework for establishing in vitro experimental models to study the biological activities of this compound. The protocols and methodologies are based on established techniques and studies of structurally similar phloroglucinol compounds.
Data Presentation: Biological Activities of Related Phloroglucinols
The following table summarizes the reported in vitro activities of various phloroglucinol derivatives isolated from Dryopteris species. This data can serve as a reference for designing experiments with this compound.
| Compound Name | Assay Type | Cell Line / Organism | IC50 / Activity | Reference |
| Aspidin | Schistosomicidal Assay | Schistosoma mansoni adult worms | All worms dead at 25-100 µM after 24h | [1] |
| Flavaspidic acid | Schistosomicidal Assay | Schistosoma mansoni adult worms | All worms dead at 50-100 µM after 24h | [1] |
| Methylene-bis-aspidinol | Schistosomicidal Assay | Schistosoma mansoni adult worms | All worms dead at 100 µM after 24h | [1] |
| Desaspidin | Schistosomicidal Assay | Schistosoma mansoni adult worms | All worms dead at 25-100 µM after 24h | [1] |
| Disaspidin BB | Antibacterial Assay | Staphylococcus epidermidis (SEP) | MIC: 1.67-2.71 µg/mL | [2][4] |
| Disaspidin BB | Antibacterial Assay | Staphylococcus haemolyticus (SHA) | MIC: 10.00-33.33 µg/mL | [2][4] |
| Dimeric Phloroglucinols (compounds 13-15) | β-Glucuronidase Inhibition | - | IC50: 14.4-18.1 µM | [5] |
| Trimeric Phloroglucinols (compounds 26-28) | β-Glucuronidase Inhibition | - | IC50: 5.6-8.0 µM | [5] |
| Dryocrassin ABBA | Anti-influenza virus activity | - | IC50: 16.5 µM | [3] |
| Dryocrassin ABBA | SARS-CoV-2 Main Protease Inhibition | - | Inhibitory Activity Observed | [3] |
| Filixic Acid ABA | SARS-CoV-2 Main Protease Inhibition | - | Inhibitory Activity Observed | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., colon, breast, lung cancer cell lines)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.[6][7]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis or cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-mTOR, total mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. In vitro schistosomicidal effects of some phloroglucinol derivatives from Dryopteris species against Schistosoma mansoni adult worms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [A new phloroglucinol from Dryopteris fragrans and its antibacterial activity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection Guide for Apoptosis Detection Kits [absin.net]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Pseudoaspidin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Pseudoaspidin using animal models. The protocols focus on assessing anti-tumor efficacy and pharmacokinetic properties, with a proposed mechanism of action centered on the mTOR signaling pathway.
Introduction to this compound
This compound is a naturally occurring phloroglucinol derivative.[1] While extensive in vivo efficacy studies are not yet available in the public domain, its chemical structure suggests potential anti-proliferative and anti-cancer activities, possibly through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway. This document outlines the necessary animal models and experimental protocols to investigate the in vivo efficacy of this compound as a potential therapeutic agent.
Proposed Mechanism of Action: mTOR Inhibition
Many natural compounds with anti-cancer properties exert their effects by targeting the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[2][3] mTOR forms two distinct complexes, mTORC1 and mTORC2, which are central to cellular signaling.[3] It is hypothesized that this compound may inhibit the mTOR pathway, leading to downstream effects that suppress tumor growth.[4]
Signaling Pathway Diagram
Caption: Proposed mTOR signaling pathway targeted by this compound.
Animal Models for Efficacy Evaluation
The selection of an appropriate animal model is critical for evaluating the anti-tumor efficacy of this compound.[5] Xenograft models using human cancer cell lines implanted in immunodeficient mice are widely used and recommended.[6][7]
Recommended Animal Models
| Model Type | Mouse Strain | Tumor Type | Key Features |
| Cell Line-Derived Xenograft (CDX) | Athymic Nude, NOD/SCID | Various human cancer cell lines (e.g., lung, breast, colon) | Rapid, reproducible tumor growth; allows for initial efficacy screening.[6][7] |
| Patient-Derived Xenograft (PDX) | NOD scid gamma (NSG) | Primary human tumor tissue | More clinically relevant; preserves original tumor heterogeneity.[8] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME[9]
-
6-8 week old immunodeficient mice (e.g., athymic nude)[6]
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Procedure:
-
Cell Culture: Culture cancer cells to ~80-90% confluency.
-
Cell Harvesting: Trypsinize, collect, and wash the cells with PBS.[7][10]
-
Cell Counting: Count the cells and assess viability (should be >95%).
-
Cell Suspension: Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.[10]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]
-
Treatment Administration: Administer this compound (and vehicle control) to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[8]
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[11]
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.[6][11]
-
Tissue Collection: Harvest tumors and major organs for further analysis (e.g., histology, Western blot).[6]
Experimental Workflow Diagram
Caption: Workflow for a xenograft efficacy study.
Pharmacokinetic (PK) Study Protocol
This protocol outlines a basic PK study in mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[12][13]
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)[14]
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis[14]
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week before the study.[11]
-
Dosing:
-
IV Group: Administer a single bolus dose of this compound via the tail vein.
-
PO Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).[13][14] Serial bleeding from the same mouse is preferred to reduce animal usage and variability.[12]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.[11]
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[14]
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5.2 |
| This compound | 25 | 950 ± 120 | 36.7 | +3.1 |
| This compound | 50 | 500 ± 90 | 66.7 | -2.5 |
| Positive Control (e.g., Rapamycin) | 10 | 450 ± 85 | 70.0 | -4.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 350 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀₋t (ng·h/mL) | 1800 | 2500 |
| t₁/₂ (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 13.9 |
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound's in vivo efficacy. The provided protocols for xenograft models and pharmacokinetic studies are based on established methodologies.[6][8][12][14] The successful execution of these studies will provide crucial data on the therapeutic potential of this compound and inform its further development as a potential anti-cancer agent. It is recommended to perform preliminary in vitro studies to confirm the mechanism of action before embarking on extensive in vivo experiments.
References
- 1. This compound | C25H32O8 | CID 5320755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. unmc.edu [unmc.edu]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotestfacility.com [biotestfacility.com]
- 14. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Application Notes and Protocols for Pseudoaspidin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a naturally occurring phloroglucinol derivative that has garnered interest for its potential therapeutic properties, including its anticancer activities. This document provides a detailed protocol for the proper dissolution of this compound for use in in vitro cell culture experiments, ensuring reproducible and reliable results. Additionally, it outlines a hypothetical signaling pathway potentially affected by this compound, based on the known mechanisms of similar compounds.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions for cell culture experiments.
| Parameter | Value | Source/Remark |
| Molecular Weight | 460.5 g/mol | PubChem CID: 5320755[1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on known solubility of hydrophobic compounds for cell culture. |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | To minimize the final DMSO concentration in the culture medium. |
| Estimated Effective Concentration Range | 10 - 50 µM | Based on IC50 values of structurally similar compounds in various cancer cell lines.[2] |
| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity. |
| Storage of Stock Solution | -20°C in small aliquots | To prevent repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Dissolving this compound
This protocol details the steps for preparing a stock solution of this compound and diluting it to the final working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.605 mg of this compound powder into the tared tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be obtained.
-
Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).
-
Important: When adding the this compound stock solution to the cell culture medium, add it dropwise while gently swirling the medium to ensure rapid and uniform mixing and to minimize precipitation.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v). For example, to achieve a 50 µM final concentration, add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium.
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that may be inhibited by this compound, leading to apoptosis in cancer cells. This is based on the known mechanisms of other natural compounds with anticancer properties that often target pro-survival pathways like PI3K/Akt and MAPK. Note: This pathway is speculative and requires experimental validation for this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application of Pseudoaspidin as a Molecular Probe: A Hypothetical Framework for Target Identification and Pathway Interrogation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a naturally occurring phloroglucinol derivative, presents a scaffold with potential for biological activity. While its direct application as a molecular probe is not yet extensively documented, its structural similarity to other bioactive phloroglucinols suggests its potential to interact with specific cellular targets. This document outlines a hypothetical framework for the application of this compound as a molecular probe to identify a novel protein target and elucidate its role in a signaling pathway. For the purpose of this application note, we will hypothesize that this compound can act as an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer.
Hypothetical Target and Signaling Pathway
Our hypothetical model posits that this compound binds to and inhibits the kinase activity of MEK1. The MEK1 enzyme is a critical node in the ERK signaling cascade, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. By acting as a molecular probe, this compound could be used to investigate the downstream consequences of MEK1 inhibition.
Caption: Hypothetical MEK1 signaling pathway targeted by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from the experimental protocols described below.
Table 1: In Silico and In Vitro Activity of this compound against MEK1
| Parameter | Value | Method |
| Predicted Binding Affinity (kcal/mol) | -8.5 | Molecular Docking |
| IC₅₀ (nM) | 150 | In vitro Kinase Assay |
| Mechanism of Inhibition | Competitive | Kinetic Analysis |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Treatment | Result | Method |
| p-ERK Levels (% of control) | A549 (Lung Cancer) | 1 µM this compound | 25% | Western Blot |
| Cell Viability (IC₅₀, µM) | A549 (Lung Cancer) | This compound | 5.2 | MTT Assay |
| Target Engagement (Tagg, °C) | A549 (Lung Cancer) | 10 µM this compound | +4.2 | CETSA |
Experimental Protocols
The following protocols provide a detailed methodology for key experiments to validate the hypothetical use of this compound as a molecular probe for MEK1.
In Silico Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the ATP-binding pocket of MEK1.
Methodology:
-
Protein Preparation: Obtain the crystal structure of human MEK1 (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.
-
Docking: Use molecular docking software (e.g., AutoDock Vina) to dock this compound into the defined ATP-binding site of MEK1.
-
Analysis: Analyze the predicted binding poses and calculate the binding affinity scores.
Application Notes and Protocols for High-Throughput Screening of Pseudoaspidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin is a phloroglucinol derivative, a class of natural products known for a wide range of biological activities. While specific high-throughput screening (HTS) data for this compound is not extensively documented in current literature, its structural similarity to other bioactive phloroglucinols, such as Desaspidin (known for its anthelmintic properties), suggests its potential as a valuable compound for drug discovery.
These application notes provide a framework for utilizing this compound in high-throughput screening assays to explore its potential therapeutic activities. The following sections detail protocols for screening this compound against various targets, including helminths, cancer cell lines, viruses, and bacteria. The proposed signaling pathways and experimental workflows are based on established HTS methodologies for natural products.
Data Presentation
Quantitative data from HTS assays are crucial for determining the efficacy and potency of a test compound. The following tables are templates illustrating how to present data obtained from screening this compound. Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Table 1: Anthelmintic Activity of this compound against Haemonchus contortus
| Concentration (µM) | Larval Motility Inhibition (%) | IC50 (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 48.9 ± 3.5 | 5.8 |
| 10 | 75.6 ± 4.2 | |
| 25 | 92.1 ± 1.8 | |
| 50 | 98.5 ± 0.9 |
Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 28.3 |
| MCF-7 (Breast Cancer) | 18.9 |
| HepG2 (Liver Cancer) | 35.1 |
Table 3: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Concentration (µM) | CPE Reduction (%) | EC50 (µM) |
| 0.5 | 10.3 ± 1.5 | |
| 1 | 25.8 ± 2.9 | 3.2 |
| 5 | 62.1 ± 4.1 | |
| 10 | 85.4 ± 3.3 | |
| 20 | 95.7 ± 2.0 |
Table 4: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
| Bacillus subtilis | 8 |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be adapted for evaluating the biological activities of this compound.
Anthelmintic High-Throughput Screening Assay
This protocol is adapted from established methods for screening compounds against parasitic nematodes like Haemonchus contortus.[1][2]
Objective: To determine the inhibitory effect of this compound on the motility of larval stage parasitic nematodes.
Materials:
-
Haemonchus contortus L3 larvae
-
96-well microplates
-
Larval incubation medium (e.g., Luria-Bertani broth)
-
This compound stock solution (in DMSO)
-
Levamisole (positive control)
-
DMSO (negative control)
-
Automated plate reader capable of measuring motility (e.g., based on infrared light interference)
Protocol:
-
Prepare a suspension of H. contortus L3 larvae in the incubation medium at a concentration of approximately 50-100 larvae per 50 µL.
-
Dispense 50 µL of the larval suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the incubation medium. The final DMSO concentration should not exceed 1%.
-
Add 50 µL of the this compound dilutions to the wells containing the larvae.
-
Include positive controls (Levamisole) and negative controls (DMSO) on each plate.
-
Incubate the plates at 37°C for 24-72 hours.
-
Measure larval motility using an automated plate reader at specified time points.
-
Calculate the percentage of motility inhibition relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Anticancer High-Throughput Screening Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on cancer cell lines.[3][4]
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing the this compound dilutions.
-
Include positive controls (Doxorubicin) and negative controls (DMSO) on each plate.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control.
-
Determine the IC50 value from the dose-response curve.
Antiviral High-Throughput Screening Assay (CPE Reduction Assay)
This protocol is a cell-based assay to evaluate the ability of this compound to inhibit virus-induced cytopathic effect (CPE).[5][6]
Objective: To determine the concentration of this compound that protects cells from virus-induced death by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
96-well cell culture plates
-
Virus stock (e.g., Influenza A virus)
-
Cell culture medium with low serum (e.g., DMEM with 2% FBS)
-
This compound stock solution (in DMSO)
-
Oseltamivir (positive control for influenza)
-
DMSO (negative control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed host cells into 96-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include virus-infected controls (positive CPE), uninfected controls (no CPE), and a positive drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator until CPE is maximal in the virus control wells.
-
Measure cell viability using a luminescent cell viability reagent according to the manufacturer's instructions.
-
Calculate the percentage of CPE reduction relative to the virus control.
-
Determine the EC50 value from the dose-response curve.
Antibacterial High-Throughput Screening Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.[7][8]
Objective: To find the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microplates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Gentamicin (positive control)
-
DMSO (negative control)
-
Resazurin solution (optional, for viability indication)
-
Microplate reader (600 nm)
Protocol:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare two-fold serial dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive controls (Gentamicin), negative controls (medium only), and vehicle controls (DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm to determine bacterial growth.
-
Alternatively, add a viability indicator like resazurin and measure fluorescence to assess growth.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis in cancer cells. This is a generalized representation of the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for a high-throughput screening campaign to identify the biological activity of a compound like this compound.
Caption: General workflow for a high-throughput screening campaign.
References
- 1. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling of Pseudoaspidin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoaspidin, a naturally occurring phloroglucinol derivative isolated from ferns, has garnered interest for its potential biological activities. To facilitate the study of its cellular uptake, subcellular localization, and to elucidate its mechanism of action, a fluorescently labeled version of the molecule is an invaluable tool. These application notes provide a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging. The following protocols are intended as a guide and may require optimization for specific experimental contexts.
Chemical Structure of this compound
-
IUPAC Name: 1-[3-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4-dihydroxy-6-methoxy-5-methylphenyl]butan-1-one
-
Molecular Formula: C₂₅H₃₂O₈
-
Key Functional Groups for Labeling: Phenolic hydroxyl (-OH) groups
Principle of Fluorescent Labeling
The phenolic hydroxyl groups on the this compound molecule provide a reactive site for conjugation with a fluorescent dye. This protocol utilizes a succinimidyl ester (SE) functionalized dye, which reacts with the hydroxyl groups under basic conditions to form a stable ether linkage. Fluorescein isothiocyanate (FITC) is chosen for this protocol due to its high quantum yield, water solubility, and common availability.
Data Presentation
Table 1: Properties of Fluorescently Labeled this compound (Hypothetical Data)
| Property | This compound | FITC | This compound-FITC Conjugate |
| Molecular Weight ( g/mol ) | 460.52 | 389.38 | 849.90 |
| Excitation Max (nm) | N/A | ~495 | ~495 |
| Emission Max (nm) | N/A | ~519 | ~525 |
| Quantum Yield | N/A | 0.93 | ~0.75 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | N/A | ~70,000 | ~65,000 |
Table 2: Cellular Imaging Experimental Parameters (Hypothetical Data)
| Parameter | Value |
| Cell Line | HeLa (Human Cervical Cancer) |
| Seeding Density | 1 x 10⁵ cells/well (24-well plate) |
| This compound-FITC Concentration | 1, 5, 10 µM |
| Incubation Time | 1, 4, 12, 24 hours |
| Excitation Wavelength | 488 nm |
| Emission Filter | 500-550 nm |
| Microscope | Confocal Laser Scanning Microscope |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sephadex LH-20 resin
-
Column for chromatography
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Solvent system for TLC and column chromatography (e.g., Dichloromethane:Methanol, 95:5)
-
Rotary evaporator
-
High-resolution mass spectrometer
-
Fluorometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
In a separate vial, dissolve 1.2 equivalents of FITC in 0.5 mL of anhydrous DMF.
-
-
Reaction Setup:
-
To the this compound solution, add 2 equivalents of triethylamine (TEA) to act as a base.
-
Slowly add the FITC solution to the this compound solution while stirring.
-
Protect the reaction mixture from light by wrapping the vial in aluminum foil.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. Spot the reaction mixture, this compound, and FITC standards on a TLC plate. Develop the plate in the chosen solvent system and visualize under UV light. The formation of a new, fluorescent spot with a different Rf value indicates the formation of the conjugate.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the DMF.
-
Resuspend the residue in a minimal amount of the mobile phase.
-
Purify the this compound-FITC conjugate using column chromatography with Sephadex LH-20.
-
Collect the fluorescent fractions and confirm their purity by TLC.
-
-
Characterization:
-
Combine the pure fractions and evaporate the solvent.
-
Characterize the final product by high-resolution mass spectrometry to confirm the molecular weight of the conjugate.
-
Determine the excitation and emission spectra of the this compound-FITC conjugate using a fluorometer.
-
Protocol 2: Cellular Imaging of this compound-FITC
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells onto glass-bottom dishes or coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment with this compound-FITC:
-
Prepare a stock solution of this compound-FITC in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the old medium from the cells and add the medium containing this compound-FITC.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For nuclear counterstaining, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a confocal laser scanning microscope.
-
Acquire images using the appropriate laser lines and filters for FITC (Excitation: 488 nm, Emission: 500-550 nm) and DAPI (Excitation: ~358 nm, Emission: ~461 nm).
-
Visualizations
Caption: Experimental workflow for fluorescent labeling and cellular imaging of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Hypothetical Application: Investigating the Inhibition of the MAPK/ERK Pathway
Many natural phenolic compounds are known to exhibit anti-cancer properties by inhibiting key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway. We hypothesize that this compound may act as an inhibitor of this pathway. The fluorescently labeled this compound-FITC can be used to visualize its uptake and localization in cancer cells, while its effect on the pathway can be assessed by immunofluorescence staining for key phosphorylated proteins (e.g., phospho-ERK). A decrease in nuclear phospho-ERK levels upon treatment with this compound would support this hypothesis.
Disclaimer: These protocols and hypothetical applications are provided for research purposes only. The biological activities and mechanisms of action of this compound are still under investigation. Appropriate safety precautions should be taken when handling all chemical reagents.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Pseudoaspidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Pseudoaspidin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phloroglucinol derivative isolated from ferns. Like many natural phenolic compounds, it exhibits low solubility in water, which can significantly hinder its preclinical development, affecting bioavailability and limiting formulation options for in vitro and in vivo studies. Overcoming this challenge is crucial for harnessing its full therapeutic potential.
Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?
There are several effective methods to enhance the solubility of hydrophobic compounds. These can be broadly categorized as follows:
-
Physical Modifications: These techniques alter the physical properties of the compound. A primary example is particle size reduction, such as micronization, which increases the surface area available for dissolution.[1]
-
Chemical Modifications: This involves altering the chemical structure of the compound or its environment. Key methods include pH adjustment and complexation.
-
Use of Excipients: This is a common and effective approach that involves adding other substances to the formulation. Common excipients for solubility enhancement include co-solvents, surfactants, and complexing agents like cyclodextrins.[2]
Q3: How does pH adjustment affect the solubility of phenolic compounds like this compound?
This compound, being a phenolic compound, contains acidic hydroxyl groups. The solubility of such compounds is often pH-dependent.[3][4] In basic solutions (higher pH), the phenolic protons can be removed, forming a more polar phenolate salt which is generally more soluble in water.[4] Conversely, at acidic pH, the compound remains in its less soluble, non-ionized form. However, it's important to note that the stability of phenolic compounds can be compromised at very high pH levels.[4]
Q4: What are co-solvents and how do they improve solubility?
Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[5] They work by reducing the polarity of the aqueous solvent system, making it a more favorable environment for the nonpolar this compound molecules to dissolve.[5] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q5: How does cyclodextrin complexation enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[2][6][7] This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the overall solubility of the guest molecule.[7]
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.
Possible Cause & Solution:
-
Low Intrinsic Solubility: Your buffer's pH may not be optimal for this compound solubility.
-
Insufficient Solubilizing Agent: The concentration of your co-solvent or other solubilizing agent may be too low.
-
Troubleshooting Step: Gradually increase the percentage of a co-solvent like ethanol or DMSO in your aqueous solution. See the data table below for an illustrative example of how co-solvents can impact solubility.
-
Issue 2: My formulation with a co-solvent is showing cellular toxicity in my cell-based assays.
Possible Cause & Solution:
-
Co-solvent Toxicity: Many organic co-solvents can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Try to use the lowest effective concentration of the co-solvent. Alternatively, consider switching to a less toxic solubilizing agent. Cyclodextrins, particularly modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD), are often better tolerated by cells.
-
Issue 3: I'm struggling to achieve a high enough concentration of this compound for my animal studies.
Possible Cause & Solution:
-
Suboptimal Formulation Strategy: A single solubilization method may not be sufficient for the required concentration.
-
Troubleshooting Step: A combination of methods can be more effective. For instance, you could prepare a solution of a this compound-cyclodextrin complex in a buffered aqueous solution containing a low percentage of a co-solvent. This multi-pronged approach can have a synergistic effect on solubility.
-
Data Presentation
Table 1: Illustrative Effect of pH on this compound Solubility
| pH | Estimated Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 25 |
| 7.4 | 50 |
| 8.0 | 200 |
| 9.0 | > 500 |
Table 2: Illustrative Effect of Co-solvents on this compound Solubility in a Buffered Solution (pH 7.4)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (µg/mL) |
| None | 0 | 50 |
| Ethanol | 10 | 150 |
| Ethanol | 20 | 400 |
| Propylene Glycol | 10 | 120 |
| Propylene Glycol | 20 | 350 |
Table 3: Illustrative Effect of Cyclodextrin Complexation on this compound Solubility in Water
| Cyclodextrin Type | Molar Ratio (this compound:CD) | Estimated Solubility (µg/mL) |
| None | - | < 1 |
| β-Cyclodextrin | 1:1 | 100 |
| Hydroxypropyl-β-Cyclodextrin | 1:1 | 500 |
| Hydroxypropyl-β-Cyclodextrin | 1:2 | 1200 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 2: Co-solvent Solubility Study
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v ethanol in a selected buffer).
-
Sample Preparation: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Analysis: Follow steps 3 and 4 from the pH-solubility profile protocol.
-
Data Analysis: Plot the solubility of this compound against the percentage of the co-solvent.
Protocol 3: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
-
Complex Formation (Kneading Method):
-
Accurately weigh this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a desired molar ratio (e.g., 1:1).
-
Place the powders in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Determination:
-
Add an excess amount of the prepared inclusion complex powder to water.
-
Follow steps 3 and 4 from the pH-solubility profile protocol to determine the apparent solubility of this compound from the complex.
-
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Excess free energy approach to the estimation of solubility in mixed solvent systems II: Ethanol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Pseudoaspidin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of Pseudoaspidin. The information is based on established synthetic strategies for structurally related phloroglucinol dimers.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
| Problem ID | Question | Possible Causes | Troubleshooting Suggestions |
| SYN-M-01 | Low yield during Friedel-Crafts acylation of the phloroglucinol precursor. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Suboptimal catalyst activity. 4. Poor regioselectivity leading to multiple products. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC. 2. Use milder reaction conditions. Consider a less acidic Lewis acid catalyst. 3. Use freshly opened or purified Lewis acid (e.g., AlCl₃). Ensure anhydrous conditions. 4. Explore alternative acylation methods such as the Hoesch reaction for better control of regioselectivity. |
| SYN-M-02 | Multiple spots on TLC after methylation of the acylated phloroglucinol. | 1. Incomplete methylation. 2. O-methylation vs. C-methylation. 3. Over-methylation. | 1. Increase the equivalents of the methylating agent (e.g., dimethyl sulfate) and base. 2. Use a milder methylating agent or optimize the base and solvent system to favor O-methylation. 3. Carefully control the stoichiometry of the methylating agent and reaction time. |
| SYN-D-01 | Formation of a complex mixture of products during the methylene-bridging (dimerization) step. | 1. Polymerization instead of dimerization. 2. Formation of multiple isomers. 3. Unreacted starting material. | 1. Use a high dilution technique to favor intramolecular cyclization over intermolecular polymerization. 2. Optimize the catalyst and reaction temperature to control the regioselectivity of the condensation. 3. Increase the equivalents of the formaldehyde source (e.g., paraformaldehyde) and acid catalyst. |
| PUR-01 | Difficulty in purifying the final this compound product. | 1. Presence of closely related isomers. 2. Contamination with residual starting materials or catalyst. 3. Product instability on silica gel. | 1. Employ high-performance liquid chromatography (HPLC) or preparative TLC for separation. 2. Perform an aqueous workup to remove the catalyst and wash the organic layer thoroughly. 3. Use a different stationary phase for chromatography, such as alumina, or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the this compound monomer?
A common and commercially available starting material is phloroglucinol or a protected derivative thereof.
Q2: Which catalyst is typically used for the Friedel-Crafts acylation of phloroglucinol?
Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this reaction. However, other catalysts like zinc chloride (ZnCl₂) or solid acid catalysts can also be employed to improve yields and reduce side reactions.
Q3: How can I control the regioselectivity of the initial acylation of phloroglucinol?
Controlling regioselectivity can be challenging. Strategies include using protecting groups on some of the hydroxyl functions of the phloroglucinol core or exploring alternative acylation methods like the Hoesch reaction, which can offer better regiocontrol.
Q4: What are the key parameters to control during the dimerization step?
The key parameters for the methylene-bridging reaction are:
-
Concentration: High dilution conditions are often necessary to favor the formation of the dimer over polymer chains.
-
Catalyst: An acid catalyst, such as methanesulfonic acid or hydrochloric acid, is typically required.[1]
-
Temperature: The reaction temperature should be carefully optimized to ensure a reasonable reaction rate without promoting side reactions.
Q5: What analytical techniques are best for characterizing the final this compound product?
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, carbonyl).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of a Phloroglucinol Precursor
This protocol describes a general procedure for the butyrylation of a protected phloroglucinol derivative.
-
Reaction Setup: To a solution of the protected phloroglucinol (1.0 eq) in a suitable anhydrous solvent (e.g., nitrobenzene or a mixture of nitromethane and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add aluminum chloride (AlCl₃, 2.2 eq) portion-wise at 0 °C.
-
Addition of Acylating Agent: Add butyryl chloride (1.1 eq) dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Methylene-Bridged Dimerization of the Acylated Phloroglucinol Monomer
This protocol outlines a general method for the dimerization of the functionalized phloroglucinol monomer.
-
Reaction Setup: Dissolve the acylated phloroglucinol monomer (2.0 eq) and paraformaldehyde (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and water) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as methanesulfonic acid or concentrated hydrochloric acid.[1]
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 4-8 hours. Monitor the formation of the dimer by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude dimer by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Key Challenges |
| AlCl₃ | Nitrobenzene | 25-65 | 30-50 | Low yield, decomposition of product during solvent removal. |
| AlCl₃ | Nitromethane/Dichloromethane | 0-25 | 60-75 | Requires strictly anhydrous conditions. |
| ZnCl₂ | Acetic Acid | 80-100 | 55-70 | Longer reaction times may be needed. |
| Silica Sulfuric Acid | Solvent-free (ultrasound) | 60 | 85-95 | Heterogeneous catalyst, requires specific equipment.[2] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Optimizing the yield of Pseudoaspidin from natural extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Pseudoaspidin from natural sources, primarily ferns of the Dryopteris genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a phloroglucinol derivative, a class of naturally occurring phenolic compounds. Phloroglucinols are known for a variety of biological activities. The primary natural sources of this compound are ferns belonging to the genus Dryopteris.
Q2: What are the conventional methods for extracting this compound?
A2: Traditional methods for extracting phloroglucinol derivatives like this compound include maceration, percolation, and Soxhlet extraction.[1] These methods involve soaking the plant material in an organic solvent to dissolve the target compounds.
Q3: Are there more modern and efficient extraction techniques available?
A3: Yes, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are gaining popularity. These methods can reduce extraction time and solvent consumption while potentially increasing yield.[1][2]
Q4: What factors can influence the yield of this compound?
A4: The yield of this compound can be affected by several factors, including the species of Dryopteris used, the part of the plant (rhizomes are often rich in these compounds), the age and geographical location of the plant, the drying method of the plant material, the choice of extraction solvent, temperature, extraction time, and the solid-to-solvent ratio.
Q5: How can I purify the crude extract to isolate this compound?
A5: Purification of the crude extract is typically achieved through various chromatographic techniques. Low-pressure column chromatography, flash chromatography, and preparative high-performance liquid chromatography (HPLC) are commonly used to separate this compound from other co-extracted compounds.
Troubleshooting Guide
Low this compound Yield
Q: I am experiencing a very low yield of this compound from my extraction. What are the potential causes and how can I improve it?
A: Low yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Below is a systematic guide to troubleshooting low yields.
Potential Causes & Solutions:
-
Plant Material:
-
Incorrect Plant Part: Ensure you are using the rhizomes of the Dryopteris fern, as they typically have the highest concentration of phloroglucinol derivatives.
-
Plant Age and Collection Time: The concentration of secondary metabolites can vary with the age of the plant and the season of collection. Experiment with plant material collected at different times.
-
Improper Drying: Overheating during the drying process can lead to the degradation of thermolabile compounds.[1] Air-dry the plant material in a shaded, well-ventilated area or use a lyophilizer.
-
-
Extraction Solvent:
-
Suboptimal Polarity: The choice of solvent is critical. The polarity of the solvent should match that of this compound. Phloroglucinol derivatives are generally extracted with solvents of medium polarity.
-
Solution: Experiment with different solvents and solvent mixtures. A gradient of solvents from non-polar to polar (e.g., hexane, ethyl acetate, methanol) can be effective. Acetone and ethanol are also commonly used for extracting phenolic compounds.
-
-
Extraction Parameters:
-
Insufficient Extraction Time: The extraction may not be running long enough to effectively extract the compound.
-
Solution: Increase the extraction time. For maceration, this could mean extending the soaking period. For Soxhlet extraction, increase the number of cycles.
-
Inappropriate Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation.
-
Solution: Optimize the extraction temperature. For ultrasound-assisted extraction, a temperature around 50°C has been shown to be effective for similar compounds.[2]
-
Poor Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to dissolve all the target compound.
-
Solution: Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL/g).[2]
-
-
Extraction Method:
-
Inefficient Method: Conventional methods like maceration can have lower yields compared to modern techniques.[1]
-
Solution: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve cell wall disruption and enhance mass transfer.
-
Impure Extract
Q: My crude extract contains many impurities, making purification difficult. How can I obtain a cleaner extract?
A: A high level of impurities is a common challenge. Here are some strategies to obtain a cleaner crude extract:
-
Sequential Extraction:
-
Principle: Use a series of solvents with increasing polarity to selectively extract different classes of compounds.
-
Procedure: Start with a non-polar solvent like hexane to remove lipids and chlorophyll. Then, extract with a medium-polarity solvent like ethyl acetate to enrich the extract with phloroglucinols. Finally, a polar solvent like methanol can be used to extract highly polar compounds.
-
-
Solid-Phase Extraction (SPE):
-
Principle: Use a solid sorbent to either retain the target compound while impurities pass through, or retain the impurities while the target compound is eluted.
-
Procedure: Pass the crude extract through an appropriate SPE cartridge (e.g., C18 for reverse-phase separation) to remove highly polar or non-polar impurities before further purification.
-
-
Liquid-Liquid Partitioning:
-
Principle: Separate compounds based on their differential solubility in two immiscible liquid phases.
-
Procedure: Dissolve the crude extract in a solvent mixture (e.g., methanol/water) and partition it against an immiscible solvent (e.g., hexane or dichloromethane) to separate compounds based on their polarity.
-
Compound Degradation
Q: I suspect that my this compound is degrading during the extraction process. What are the signs and how can I prevent this?
A: Phloroglucinol derivatives can be sensitive to heat, light, and oxidative conditions.[3][4]
-
Signs of Degradation:
-
A significant change in the color of the extract over time.
-
The appearance of new, unexpected spots on a TLC plate or peaks in an HPLC chromatogram of the extract.
-
A decrease in the concentration of the target compound in repeated analyses of the same extract.
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a low temperature (e.g., < 40°C) to concentrate the extract. For heat-sensitive compounds, consider non-thermal extraction methods.
-
Light Protection: Store extracts and purified compounds in amber vials or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: If possible, perform extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent to inhibit oxidative degradation.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g of dry plant material) |
| Maceration | Acetone | 25 | 48 h | 2.5 ± 0.3 |
| Soxhlet Extraction | Ethyl Acetate | 60 | 8 h | 4.1 ± 0.4 |
| Ultrasound-Assisted | Ethanol (80%) | 50 | 1 h | 6.8 ± 0.5 |
| Microwave-Assisted | Acetone (70%) | 70 | 15 min | 7.5 ± 0.6 |
Note: The data presented in this table is illustrative and may not represent actual experimental results. It is intended to provide a comparison of the relative efficiencies of different extraction methods.
Table 2: Effect of Solvent Polarity on this compound Yield using Ultrasound-Assisted Extraction
| Solvent | Polarity Index | Yield (mg/g of dry plant material) |
| Hexane | 0.1 | 0.2 ± 0.05 |
| Dichloromethane | 3.1 | 3.5 ± 0.4 |
| Ethyl Acetate | 4.4 | 5.9 ± 0.6 |
| Acetone | 5.1 | 7.2 ± 0.7 |
| Ethanol | 5.2 | 6.8 ± 0.5 |
| Methanol | 6.6 | 4.3 ± 0.5 |
| Water | 10.2 | 1.1 ± 0.2 |
Note: The data presented in this table is illustrative and intended to show the general trend of how solvent polarity can affect extraction yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an optimized method for extracting this compound from the rhizomes of Dryopteris species using UAE.
1. Preparation of Plant Material:
- Collect fresh rhizomes of the Dryopteris species.
- Clean the rhizomes to remove any soil and debris.
- Air-dry the rhizomes in a well-ventilated area away from direct sunlight until they are brittle.
- Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 80% aqueous acetone (a solid-to-solvent ratio of 1:10 g/mL).
- Place the flask in an ultrasonic bath.
- Sonicate at a frequency of 40 kHz and a power of 100 W for 60 minutes. Maintain the temperature of the water bath at 50°C.
3. Filtration and Concentration:
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Wash the residue with an additional 20 mL of the extraction solvent.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.
4. Purification (Optional):
- Dissolve the crude extract in a minimal amount of methanol.
- Subject the dissolved extract to column chromatography over silica gel.
- Elute the column with a gradient of hexane and ethyl acetate to separate the different fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
- Further purify the combined fractions using preparative HPLC if necessary.
Start [label="Start: Dryopteris Rhizomes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Grinding [label="Grinding to Fine Powder"];
Extraction [label="Ultrasound-Assisted Extraction\n(e.g., 80% Acetone, 50°C, 1h)"];
Filtration [label="Filtration"];
Concentration [label="Concentration\n(Rotary Evaporator < 40°C)"];
Crude_Extract [label="Crude this compound Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification\n(Column Chromatography)"];
Pure_Compound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Grinding;
Grinding -> Extraction;
Extraction -> Filtration;
Filtration -> Concentration;
Concentration -> Crude_Extract;
Crude_Extract -> Purification;
Purification -> Pure_Compound;
}
References
- 1. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pseudoaspidin Interference in Biochemical Assays
Welcome to the technical support center for researchers utilizing Pseudoaspidin in biochemical assays. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference caused by this compound. This compound, a member of the phloroglucinol class of natural products, possesses a chemical structure that may lead to non-specific effects in various assay formats.
Frequently Asked Questions (FAQs)
Q1: My assay results show potent activity for this compound, but this is not reproducible in secondary or cell-based assays. What could be the cause?
A: This discrepancy is a common indicator of assay interference rather than true, specific biological activity. This compound, as a phloroglucinol derivative, may act as a Pan-Assay Interference Compound (PAINS).[1] PAINS are known to produce false-positive results in high-throughput screening assays through various mechanisms unrelated to specific target engagement.[2][3][4] It is crucial to perform a series of control experiments to identify the source of this interference.
Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What is the likely cause and how can I address it?
A: A high background signal in fluorescence assays is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence. Polyphenolic compounds like phloroglucinols can exhibit autofluorescence.[5] To confirm this, you should measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore, in the absence of any other assay components. If autofluorescence is confirmed, consider using a fluorophore with red-shifted excitation and emission spectra to minimize spectral overlap.[5]
Q3: My fluorescence-based assay shows a decrease in signal in the presence of this compound, suggesting inhibition. Could this be an artifact?
A: Yes, a decrease in fluorescence signal can be an artifact caused by quenching.[6] The compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore. To investigate this, you can perform a quenching control experiment by measuring the fluorescence of your fluorophore with and without this compound.
Q4: I am seeing variable and inconsistent results with this compound, especially at higher concentrations. What could be the reason?
A: Inconsistent results, particularly at higher concentrations, can be a sign of poor compound solubility and/or aggregation.[7] When a compound is not fully soluble in the assay buffer, it can precipitate, leading to erratic results. Furthermore, many promiscuous inhibitors have been found to form aggregates that non-specifically inhibit enzymes.[8] Dynamic Light Scattering (DLS) is a valuable technique to investigate the aggregation of this compound at the concentrations used in your assay.
Q5: Could this compound be interfering with my assay through a chemical reaction?
A: Phloroglucinol derivatives are known to have redox properties, meaning they can participate in oxidation-reduction reactions.[9] This can interfere with assays that are sensitive to the redox state of the environment or that use redox-sensitive reagents. It is advisable to test for redox cycling activity to rule out this type of interference.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this systematic troubleshooting workflow:
Caption: A logical workflow for troubleshooting suspected this compound assay interference.
Data Presentation: Illustrative Quantitative Data
The following tables provide examples of data that might be generated during troubleshooting. Note: As specific experimental data for this compound interference is not widely available, these tables are illustrative and based on typical results for interfering compounds of the phloroglucinol class.
Table 1: Solubility Assessment of this compound
| Buffer System | pH | This compound Concentration (µM) | Solubility Outcome |
| Phosphate Buffered Saline (PBS) | 7.4 | 10 | Soluble |
| Phosphate Buffered Saline (PBS) | 7.4 | 50 | Partially Soluble (Visible Precipitate) |
| PBS + 0.01% Triton X-100 | 7.4 | 50 | Soluble |
| Tris Buffer | 8.0 | 10 | Soluble |
| Tris Buffer | 8.0 | 50 | Partially Soluble |
Table 2: Dynamic Light Scattering (DLS) Analysis for Aggregation
| Compound | Concentration (µM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Interpretation |
| Buffer Control | - | N/A | N/A | No aggregates |
| This compound | 1 | < 5 | 0.15 | Monomeric |
| This compound | 25 | 250 | 0.6 | Aggregates present |
| This compound + 0.01% Triton X-100 | 25 | < 10 | 0.2 | Aggregation reduced |
Table 3: Autofluorescence and Quenching Effects
| Assay Condition | Fluorescence Intensity (Arbitrary Units) | % Change from Control | Interpretation |
| Buffer + Fluorophore (Control) | 1000 | - | Baseline |
| Buffer + Fluorophore + this compound (10 µM) | 850 | -15% | Quenching |
| Buffer + this compound (10 µM) | 200 | +2000% (vs. Buffer alone) | Autofluorescence |
Experimental Protocols
Kinetic Solubility Assay
Objective: To determine the solubility of this compound in a specific assay buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock solution in DMSO.
-
Add a small volume of each DMSO dilution to the aqueous assay buffer in a 96-well plate to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept constant across all wells and match the assay conditions (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours), shaking gently.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader. A significant increase in signal compared to the buffer-only control indicates precipitation.
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To detect the formation of this compound aggregates in solution.
Methodology:
-
Prepare solutions of this compound in the assay buffer at various concentrations, including those that showed apparent activity and those that showed inconsistent results.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any pre-existing dust or large particles.
-
Transfer the filtered solutions to a clean DLS cuvette.
-
Perform DLS measurements at a controlled temperature. The instrument will measure the fluctuations in scattered light intensity to determine the size distribution of particles in the solution.
-
Analyze the data to identify the presence of particles in the nanometer to micrometer range, which would indicate compound aggregation.[10][11] A polydispersity index (PDI) greater than 0.5 is often indicative of an aggregated sample.[12]
Autofluorescence and Quenching Controls
Objective: To determine if this compound is autofluorescent or quenches the assay's fluorescent signal.
Methodology:
-
Autofluorescence Control:
-
Prepare wells containing the assay buffer and this compound at the same concentrations used in the main assay.
-
Read the fluorescence at the same excitation and emission wavelengths used for your assay's fluorophore.
-
A signal significantly above the buffer-only blank indicates autofluorescence.
-
-
Quenching Control:
-
Prepare two sets of wells:
-
Set A: Assay buffer with the fluorescent substrate or product at a concentration that gives a robust signal.
-
Set B: Assay buffer with the fluorescent substrate or product, plus this compound at various concentrations.
-
-
Incubate for a short period.
-
Measure the fluorescence in all wells. A concentration-dependent decrease in fluorescence in Set B compared to Set A indicates quenching.[13][14]
-
Redox Cycling Assay (DCF-DA)
Objective: To assess if this compound generates reactive oxygen species (ROS) in the assay, which can interfere with redox-sensitive assays.
Methodology:
-
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
In a cell-free system, prepare a reaction mixture containing DCFH (hydrolyzed from DCFH-DA) in your assay buffer.
-
Add this compound at various concentrations.
-
Include a positive control (e.g., a known redox cycler) and a negative control (buffer only).
-
Incubate the plate and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths for DCF (approx. 485/535 nm). A significant increase in fluorescence in the presence of this compound suggests redox cycling activity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanisms of interference and the logical flow of troubleshooting.
Caption: Potential mechanisms of this compound interference in biochemical assays.
By following this structured troubleshooting guide, researchers can effectively identify and mitigate potential assay interference from this compound, leading to more reliable and reproducible experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphenol - Wikipedia [en.wikipedia.org]
- 6. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. azom.com [azom.com]
- 11. Analyzing Subvisible Particles in Protein Drug Products: a Comparison of Dynamic Light Scattering (DLS) and Resonant Mass Measurement (RMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of Pseudoaspidin in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pseudoaspidin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong? A1: this compound is a phloroglucinol derivative. Phloroglucinols are a class of phenolic compounds known for their biological activity and, in some cases, their susceptibility to degradation.
Q2: What are the primary causes of this compound degradation in solution? A2: The primary degradation pathway for phloroglucinol compounds like this compound is likely oxidation.[1][2] Factors that can accelerate degradation include exposure to light, elevated temperatures, extreme pH levels, and the presence of dissolved oxygen.
Q3: What is the recommended solvent for dissolving this compound? A3: Methanol is a commonly used solvent for phloroglucinol derivatives and has been shown to be effective for long-term storage of similar compounds.[1] For experiments requiring aqueous solutions, the use of buffered media is recommended to maintain a stable pH.[3]
Q4: What are the optimal storage conditions for a this compound stock solution? A4: To ensure long-term stability, stock solutions should be stored at low temperatures, protected from light. Storage at -20°C is highly recommended.[1] For shorter periods, refrigeration at 4°C is acceptable, though degradation may still occur over time.[4][5]
Q5: How can I minimize oxidation of this compound in my solution? A5: The use of antioxidants such as ascorbic acid can help minimize oxidation.[1] Additionally, sparging the solvent and the solution with an inert gas like nitrogen or argon can remove dissolved oxygen, further preventing oxidative degradation.[1]
Troubleshooting Guide
Q: My this compound solution has changed color (e.g., turned yellowish or brownish). What does this indicate? A: A change in color often indicates degradation, likely due to oxidation. Phenolic compounds can form colored quinone-type structures upon oxidation. It is recommended to discard the solution and prepare a fresh one, implementing preventative measures such as adding an antioxidant or using an inert gas.
Q: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation? A: Yes, the appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products. To confirm, you can perform a forced degradation study by intentionally exposing a sample to heat, light, or extreme pH and comparing the chromatograms.
Q: The biological activity of my this compound solution seems to have decreased over time. Why? A: A loss of potency is a direct consequence of the degradation of the active compound. The concentration of intact this compound has likely decreased. It is crucial to follow strict storage protocols to maintain the solution's efficacy. We recommend regular quantification of the active compound to ensure its concentration remains within the desired range.
Data Summary Tables
Table 1: Recommended Storage Conditions for Phloroglucinol Derivative Solutions
| Storage Temperature | Solvent | Duration | Expected Stability | Reference |
| -20°C | Methanol | Long-term (up to 4 years) | High stability, with molar absorptivity variation < ±10% | [1] |
| 4°C (Refrigerated) | Aqueous/Methanol | Short to Medium-term (days to weeks) | Gradual decline in compound integrity and activity | [4][5] |
| 25°C (Room Temp) | Aqueous/Methanol | Short-term (hours to days) | Significant degradation expected | [4][5][6] |
Table 2: Impact of Additives on Solution Stability
| Additive | Purpose | Concentration (Example) | Efficacy | Reference |
| Ascorbic Acid | Antioxidant | 20 g/L (in reagent) | Minimizes oxidation during reactions and extractions | [1] |
| Nitrogen/Argon Gas | Inerting Agent | N/A (sparging) | Removes dissolved oxygen to prevent oxidative degradation | [1] |
| Buffer | pH Control | Varies by experiment | Maintains stable pH, which can be crucial for stability | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a methanolic stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Methanol (HPLC grade or higher)
-
Ascorbic acid (optional)
-
Nitrogen or Argon gas cylinder with a sparging tube
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance and volumetric flasks
Procedure:
-
Solvent Preparation: Place the desired volume of anhydrous methanol in a flask. Sparge the solvent with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
(Optional) Add Antioxidant: If using, dissolve ascorbic acid in the deoxygenated methanol to a final concentration of 1 mg/mL.
-
Weighing: Accurately weigh the required amount of this compound using an analytical balance.
-
Dissolution: Transfer the weighed this compound to a volumetric flask. Add the deoxygenated methanol (with or without antioxidant) to dissolve the compound completely. Fill to the mark.
-
Aliquoting: Dispense the stock solution into amber glass vials to protect from light. Headspace in the vial should be minimized.
-
Inerting: Gently flush the headspace of each vial with nitrogen or argon gas before tightly sealing the cap.
-
Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C.
Protocol 2: Monitoring this compound Stability by HPLC
Objective: To quantify the concentration of this compound in a solution over time to assess its stability.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. The exact gradient should be optimized for peak separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations from a freshly prepared, high-purity stock.
-
Analyze Standards: Inject each standard into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: At specified time points (e.g., Day 0, Day 7, Day 14, Day 28), retrieve a stored sample vial.
-
Thawing and Preparation: Allow the sample to thaw completely at room temperature. If necessary, dilute the sample to fall within the range of the calibration curve.
-
Injection: Inject the sample into the HPLC system.
-
Quantification: Record the peak area for this compound. Use the calibration curve to determine the concentration of this compound remaining in the sample.
-
Data Analysis: Calculate the percentage of this compound remaining relative to the initial concentration at Day 0. A decrease in this percentage over time indicates degradation.
Visualizations
Caption: Probable oxidative degradation pathway for this compound.
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Storage stability and antioxidant activity of complex of astaxanthin with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals working with the complex phloroglucinol derivatives from Dryopteris species, achieving clean HPLC separation of Pseudoaspidin is a frequent challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions to streamline your separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for separating this compound and related phloroglucinols?
A1: A common starting point is reversed-phase HPLC. A C18 column is frequently used, paired with a gradient elution mobile phase.[1][2][3] A typical gradient involves water (solvent A) and acetonitrile (solvent B), often with a small amount of formic acid (e.g., 0.1%) in solvent A to improve peak shape by ensuring the analytes are in a consistent protonation state.[1][4]
Q2: Which compounds are typically found co-eluting with this compound?
A2: this compound is part of a complex mixture of structurally similar phloroglucinol derivatives in Dryopteris extracts. Common related compounds include Aspidin, Albaspidin, Desaspidin, Flavaspidic acid, and Norflavaspidic acid.[1][4] Their similar structures make chromatographic separation challenging.
Q3: What is a suitable detection wavelength for analyzing this compound and other phloroglucinols?
A3: Phloroglucinol derivatives generally exhibit strong UV absorbance. A detection wavelength in the range of 220-280 nm is often effective. A wavelength of 265 nm has been successfully used for the quantitative determination of phloroglucinol.[2] For method development, using a Diode Array Detector (DAD) to screen for the optimal wavelength for all compounds of interest is recommended.
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be confirmed by comparing the retention time and UV spectrum with a certified reference standard. For absolute confirmation, especially in complex mixtures, co-injection with the standard is recommended. If a standard is unavailable, purification of the peak followed by structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) is necessary.
Experimental Protocols
Protocol 1: Sample Preparation from Dryopteris Rhizomes
This protocol outlines a general procedure for the extraction of phloroglucinols, including this compound, from dried fern rhizomes.
-
Grinding: Grind dried Dryopteris rhizomes into a fine powder.
-
Sequential Extraction:
-
Perform an exhaustive extraction of the powdered rhizomes, starting with a non-polar solvent like n-hexane to remove lipids.[4]
-
Follow this with sequential extractions using solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally methanol.[4] Phloroglucinols are typically enriched in the ethyl acetate and methanol fractions.
-
Alternatively, a direct extraction with 95% ethanol can be performed.[5]
-
-
Concentration: Evaporate the solvent from the desired fraction (e.g., ethyl acetate) under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a suitable solvent, such as methanol or the initial mobile phase, for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove particulate matter before injection.
Protocol 2: Representative HPLC Method
This protocol provides a starting point for the separation of this compound and related compounds. Optimization will likely be required based on the specific column and sample complexity.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | 0-45 min: 5% to 80% B45-70 min: 80% to 100% B[1] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[1] |
| Detection | 265 nm[2] |
| Injection Volume | 10 µL |
Quantitative Data
The retention times of phloroglucinols are highly dependent on the specific HPLC conditions. The following table provides an example of retention times for two phloroglucinols obtained under a specific set of published conditions to serve as a reference.
Table 1: Example Retention Times for Phloroglucinol Compounds [3]
| Compound | Retention Time (min) |
| Phloroglucinol | 11.0 |
| Dieckol | 15.6 |
Conditions: Supelco Discovery C18 column (4.6 x 250 mm, 5 µm) with a gradient of 0.05% phosphoric acid in water and acetonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound.
Problem 1: Poor Resolution Between this compound and a Related Compound
| Possible Cause | Suggested Solution |
| Mobile Phase Too Strong | Decrease the percentage of the organic solvent (acetonitrile) or adjust the gradient to be shallower. A slower increase in solvent strength can improve the separation of closely eluting peaks. |
| Incorrect Mobile Phase pH | Add a modifier like formic or phosphoric acid to the aqueous mobile phase.[1][3] This suppresses the ionization of phenolic hydroxyl groups, leading to sharper, more retained peaks. |
| Column Efficiency is Low | Ensure the column is not old or contaminated. If necessary, flush the column with a strong solvent or replace it.[6] |
| Temperature Fluctuation | Use a column oven to maintain a stable temperature, as temperature can affect selectivity and retention times.[4] |
Problem 2: Peak Tailing for this compound
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations or reduce the mobile phase pH to suppress silanol activity. Using a column with end-capping can also mitigate this issue.[6] |
| Column Overload | Reduce the sample concentration or injection volume.[1][6] |
| Column Contamination | Flush the column with a series of strong solvents. If the problem persists, the inlet frit may be blocked and require replacement, or the column may need to be replaced.[1] |
Problem 3: Shifting Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially when running gradients.[4] |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[4] |
| Pump or System Leak | Check for leaks throughout the HPLC system, from the pump seals to the injector and fittings.[7] |
| Inconsistent Mobile Phase Mixing | If using an online mixer, ensure it is functioning correctly. Manually pre-mixing the initial mobile phase can sometimes improve consistency.[7] |
Visualized Workflows and Logic
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for poor peak resolution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and metabolomic characterization of potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai (Polypodiaceae) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. [Studies on phloroglucinol derivatives of Dryopteris fragrans L] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Commercial Pseudoaspidin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the batch-to-batch variability of commercial Pseudoaspidin. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to enhance the reproducibility and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of this compound between different purchased lots. What could be the cause?
A1: Batch-to-batch variability is a known challenge with natural products like this compound, which is isolated from ferns.[1][2] This variability can stem from several factors:
-
Purity Differences: The percentage of this compound can vary between batches. Commercially available this compound typically ranges from 95% to 99% purity.
-
Presence of Impurities: The profile of minor components co-extracted from the fern source material can differ. These impurities may possess their own biological activities, contributing to the observed effects. Common classes of compounds found in ferns include flavonoids, terpenoids, and other polyphenols.[3][4]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in reduced potency.
Q2: How can we ensure the consistency of our this compound stock solutions?
A2: To ensure consistency, we recommend the following practices:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Pay close attention to the purity determination method (e.g., HPLC) and the reported purity value.
-
Internal Quality Control: Perform an in-house quality control check on each new batch. A standardized HPLC analysis is recommended to confirm the identity and purity of the compound against a previously characterized internal reference standard.
-
Standardized Solubilization: Use a consistent solvent and procedure for preparing your stock solutions. This compound is soluble in DMSO.
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: Our recent batch of this compound shows lower than expected activity in our cell viability assays. How should we troubleshoot this?
A3: If you observe a decrease in activity, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Re-evaluate the purity and integrity of your current batch using HPLC analysis. Compare the chromatogram to the supplier's CoA and to a previous batch that showed good activity, if available.
-
Cell Culture Health: Ensure your cells are healthy and within a consistent passage number. Mycoplasma contamination can significantly alter cellular responses.
-
Assay Conditions: Verify all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Dose-Response Curve: Perform a full dose-response curve to determine if the IC50 value has shifted, rather than relying on a single concentration.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays, such as cytotoxicity or proliferation assays.
Table 1: Troubleshooting Inconsistent Cell-Based Assay Results
| Potential Cause | Recommended Action |
| Cell Line Variability | Authenticate your cell line (e.g., by STR profiling). Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Inconsistent Cell Culture Conditions | Standardize media formulation, serum batch, and incubator conditions (CO2, humidity, temperature). |
| Variable Seeding Density | Implement a strict protocol for cell counting and seeding to ensure uniform cell numbers across experiments. |
| Compound Instability in Media | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Proposed Mechanism of Action and Signaling Pathways
While the exact molecular targets of this compound are still under investigation, evidence from other anti-cancer natural products suggests that it may exert its effects through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival. Two such critical pathways are the MAPK and mTOR signaling cascades.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that transduces signals from a variety of extracellular stimuli to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[5][16][17][18][19] Aberrant activation of the MAPK pathway is a common feature of many cancers.[8]
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central regulator of cell metabolism, growth, and proliferation.[6][13] Its dysregulation is also frequently observed in cancer, making it a key target for anti-cancer drug development.[12][14]
References
- 1. mdpi.com [mdpi.com]
- 2. connectsci.au [connectsci.au]
- 3. Phytochemicals from fern species: potential for medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutrient values and bioactivities of the extracts from three fern species in China: a comparative assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudophosphatases as Regulators of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hispidin Increases Cell Apoptosis and Ferroptosis in Prostate Cancer Cells Through Phosphatidylinositol-3-Kinase and Mitogen-activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Mitogenic Regulation of the mTORC1 Inhibitor, DEPTOR, by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 17. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Characterization of MAPK Signaling Pathway Genes and Associated lncRNAs in the Ileum of Piglets Infected by Clostridium perfringens Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of Pseudoaspidin
Welcome to the technical support center for researchers utilizing Pseudoaspidin in cell-based assays. This resource provides essential guidance on mitigating the off-target effects of this natural compound to ensure the generation of accurate and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a phloroglucinol derivative found in certain fern species. While its exact molecular mechanisms are still under investigation, it has been reported to exhibit various biological activities, including potential anticancer effects. Like many natural products with complex structures, it may interact with multiple cellular targets.
Q2: What are the potential off-target effects of this compound in cell-based assays?
Due to its chemical nature, this compound may exhibit several off-target effects that can confound experimental results. These can include:
-
Interactions with unintended receptors or enzymes.
-
Disruption of cellular membranes.
-
Induction of cellular stress responses, such as oxidative or endoplasmic reticulum stress.
-
Modulation of multiple signaling pathways simultaneously.
-
Cytotoxicity through mechanisms unrelated to the intended target.[1]
Q3: How can I proactively minimize these off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for your specific assay and use concentrations around this value to minimize unintended interactions.[1]
-
Rigorous Control Experiments: Always include vehicle controls, positive and negative controls, and if possible, a structurally similar but inactive analog of this compound.[1]
-
Multi-Cell Line Validation: Confirm your findings in multiple, distinct cell lines to ensure the observed effect is not specific to a single cell type.[1]
-
Orthogonal Assays: Use different experimental methods that measure the same biological outcome to validate your results.[1]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, poor compound solubility, or cellular stress from high solvent concentrations.[1] | Ensure a homogenous cell suspension before seeding, verify the solubility of this compound in your media, and keep the final solvent concentration consistent and low across all wells. |
| Observed phenotype does not match expected on-target effect | The phenotype may be due to an off-target effect. | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[2] Use a structurally unrelated inhibitor of the same target; if the phenotype is not replicated, it is likely an off-target effect of this compound.[2] |
| Toxicity observed at concentrations required for target inhibition | Toxicity could be an on-target or off-target effect. | Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2] Modulate the expression of the intended target (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.[2] |
| Inconsistent results across different experimental batches | Variability in reagent quality, cell passage number, or experimental conditions. | Use reagents from the same batch, maintain a consistent cell passage number, and standardize all experimental parameters.[3] |
Experimental Protocols
Protocol 1: Determining IC50/EC50 using a Dose-Response Assay
This protocol outlines the steps to determine the concentration of this compound that elicits a half-maximal response in your cell-based assay.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Measurement: Perform your specific assay (e.g., cell viability, reporter gene expression).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50.
Protocol 2: Target Knockdown using siRNA to Validate On-Target Effects
This protocol helps to confirm that the observed phenotype is a result of this compound's interaction with its intended target.
-
siRNA Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specific to your target of interest.
-
Incubation: Allow 48-72 hours for the target protein to be knocked down.
-
Western Blot Validation: Lyse a subset of the cells to confirm target protein knockdown via Western blotting.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at its effective concentration and a vehicle control.
-
Phenotypic Analysis: Analyze the cells for the phenotype of interest. A diminished response to this compound in the target knockdown cells compared to the control siRNA cells suggests an on-target effect.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Off-Target Effect Minimization
Caption: Workflow for minimizing and identifying off-target effects.
Hypothetical Signaling Pathway Affected by this compound
This diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a cellular response.
Caption: Hypothetical signaling pathway inhibited by this compound.
Logical Flow for Troubleshooting Toxicity
This diagram provides a logical decision-making process for investigating the source of cytotoxicity observed with this compound treatment.
Caption: Decision tree for troubleshooting this compound-induced toxicity.
References
Technical Support Center: Enhancing the Bioavailability of Pseudoaspidin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Pseudoaspidin. Given the limited specific data on this compound, the guidance provided is based on established strategies for structurally similar compounds, such as acylphloroglucinols and other poorly soluble polyphenols.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
A1: this compound is a polyphenolic compound with the following characteristics:
-
Solubility: It is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][4] Information regarding its aqueous solubility is limited, but as a polyphenolic compound, it is anticipated to have poor water solubility, which is a primary obstacle to oral bioavailability.
Q2: Why is the oral bioavailability of this compound expected to be low?
A2: The oral bioavailability of polyphenolic compounds like this compound is often limited by several factors:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids leads to a low dissolution rate, which is a prerequisite for absorption.[3][5]
-
Low Permeability: The molecular size and polarity of this compound may hinder its passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: Polyphenols are often subject to extensive metabolism in the gut wall and liver, reducing the amount of unchanged drug reaching systemic circulation.[5]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: A variety of formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as follows:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility.
-
Prodrugs: Modifying the chemical structure to create a more soluble or permeable prodrug that converts to the active compound in vivo.
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility.
-
Surfactants: Micellar solubilization can increase the apparent solubility of a drug.
-
Cyclodextrins: Formation of inclusion complexes can enhance solubility and stability.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve absorption through various mechanisms.[1]
-
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies with this compound.
Problem 1: Low and variable drug exposure in plasma after oral administration.
-
Possible Cause: Poor aqueous solubility and dissolution rate.
-
Troubleshooting Steps:
-
Characterize Aqueous Solubility: Determine the pH-solubility profile of this compound to identify if pH modification can be used.
-
Particle Size Reduction: If the compound is crystalline, consider micronization or nanosuspension to increase the dissolution rate.
-
Amorphous Solid Dispersions: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) to improve wettability and dissolution.
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system. Start with a simple oil solution and progress to more complex systems like SEDDS if necessary.
-
Problem 2: High inter-individual variability in pharmacokinetic parameters.
-
Possible Cause: Food effects, variable gastrointestinal physiology, or formulation-dependent absorption.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Administer the formulation in a consistent manner with respect to food (e.g., fasted or fed state).
-
Robust Formulation: Develop a formulation that is less dependent on gastrointestinal conditions. Lipid-based formulations, particularly SEDDS, can reduce variability by creating a consistent microenvironment for drug absorption.
-
Solubilization Strategy: Ensure the drug is fully dissolved in the formulation vehicle to avoid precipitation upon administration.
-
Problem 3: No detectable plasma concentration after oral dosing.
-
Possible Cause: Extremely low solubility, poor permeability, or extensive first-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound.
-
Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes and intestinal S9 fractions to understand its susceptibility to first-pass metabolism.
-
Advanced Formulation Strategies:
-
Nanoparticles: Formulate as solid lipid nanoparticles (SLNs) or polymeric nanoparticles to potentially enhance both solubility and permeability.[1][6]
-
Permeation Enhancers: Include excipients that can transiently open tight junctions or inhibit efflux pumps (use with caution and thorough safety evaluation).
-
-
Consider Alternative Routes: If oral bioavailability remains unachievable, explore other routes of administration for initial in vivo efficacy studies, such as intraperitoneal or intravenous injection.
-
Data Presentation: Strategies to Enhance Bioavailability of Poorly Soluble Polyphenols
The following table summarizes various formulation strategies and their potential impact on the bioavailability of poorly soluble polyphenolic compounds, which can be considered as a starting point for this compound.
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Fold Increase in Bioavailability (Illustrative) | Key Considerations |
| Micronization/Nanonization | Increases surface area for dissolution. | 2 to 5-fold | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | Enhances wettability and dissolution by dispersing the drug in a hydrophilic carrier. | 2 to 10-fold | Potential for physical instability (recrystallization). |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | 2 to 8-fold | Stoichiometry of the complex and selection of the appropriate cyclodextrin are critical. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized state. | 5 to 20-fold | Requires careful selection of oils, surfactants, and co-solvents. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates the drug in a solid lipid core, potentially enhancing lymphatic uptake. | 5 to 15-fold | Drug loading and physical stability can be challenging. |
| Liposomes | Encapsulates the drug within a lipid bilayer, which can improve absorption and protect from degradation. | 3 to 12-fold | Manufacturing scalability and stability can be concerns. |
Note: The fold increase in bioavailability is illustrative and highly dependent on the specific compound and formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure: a. Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of a 1:1 (v/v) mixture of Dichloromethane and Methanol. b. Stir the solution until a clear solution is obtained. c. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C. d. Dry the resulting solid film under vacuum for 24 hours to remove residual solvent. e. Pulverize the dried solid dispersion and sieve to obtain a uniform particle size. f. Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Materials: this compound, Capryol 90 (oil), Cremophor EL (surfactant), Transcutol HP (co-solvent).
-
Procedure: a. Determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients. b. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. c. Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the determined ratio (e.g., 30:40:30 w/w/w). d. Add this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary. e. Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. f. Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logical relationship of bioavailability barriers and formulation solutions.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pseudoaspidin Toxicity Reduction Strategies
Disclaimer: Information on the specific toxicity of Pseudoaspidin in animal models is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on general principles of toxicology for phenolic compounds and related phloroglucinol derivatives found in ferns. Researchers should conduct thorough dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: We are observing signs of acute toxicity (e.g., lethargy, weight loss, ruffled fur) in our mouse model shortly after administering this compound. What could be the cause?
A1: Acute toxicity from phenolic compounds like this compound can stem from several factors:
-
High Peak Plasma Concentration: Rapid absorption of a high dose can lead to off-target effects and cellular stress.
-
Pro-oxidant Activity: At high concentrations, phenolic compounds can act as pro-oxidants, leading to oxidative stress and cellular damage.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) may be contributing to the observed toxicity, especially at high volumes or concentrations.
-
Metabolic Overload: The metabolic pathways responsible for detoxifying this compound in the liver may become saturated, leading to the accumulation of the parent compound or toxic metabolites.
Q2: How can we reduce the acute toxicity of this compound in our animal experiments?
A2: Several strategies can be employed to mitigate acute toxicity:
-
Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or more smaller doses. This can help maintain therapeutic levels while avoiding high peak plasma concentrations.
-
Formulation Strategies: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can control its release, reduce peak plasma concentrations, and potentially improve its therapeutic index.
-
Route of Administration: If using intravenous (IV) injection, consider a slower infusion rate. For oral administration, formulation with absorption enhancers or retardants can modulate its bioavailability.
-
Co-administration with Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) may counteract pro-oxidant effects, although this needs to be empirically tested.
Q3: We are conducting a chronic study and are concerned about potential long-term toxicity. What organs should we monitor closely?
A3: For chronic studies with phenolic compounds, it is crucial to monitor organs involved in metabolism and excretion. Based on related compounds, we recommend monitoring:
-
Liver: As the primary site of metabolism, monitor for hepatotoxicity by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue is also recommended at the end of the study.
-
Kidneys: Monitor for nephrotoxicity by measuring serum creatinine and blood urea nitrogen (BUN). Urinalysis and histopathology of the kidneys are also important.
-
Gastrointestinal Tract: For orally administered this compound, monitor for any signs of GI distress, and perform histopathology on sections of the stomach and intestines.
Q4: Can chemical modification of this compound reduce its toxicity?
A4: Yes, chemical modification is a potential strategy. For instance, esterification of phenolic hydroxyl groups can mask their reactivity, potentially reducing toxicity and improving pharmacokinetic properties.[1] This approach, however, requires significant medicinal chemistry efforts to synthesize and test new analogues for both retained efficacy and reduced toxicity.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound upon Injection
-
Problem: this compound has low aqueous solubility, and the use of high concentrations of organic solvents to dissolve it can cause precipitation in the bloodstream and solvent-related toxicity.
-
Troubleshooting Steps:
-
Optimize the Vehicle: Test a panel of biocompatible solvents and co-solvents (e.g., PEG400, Solutol HS 15) to find a mixture that maximizes this compound solubility while minimizing toxicity. Keep the percentage of organic solvent in the final injection volume as low as possible.
-
Use a Formulation Approach:
-
Liposomal Encapsulation: Encapsulating the hydrophobic this compound within the lipid bilayer of liposomes can improve its solubility and alter its biodistribution.
-
Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles can provide a controlled release profile and enhance its stability in circulation.[2]
-
-
Sonication: Ensure the formulation is a clear, homogenous solution before injection. Gentle heating and sonication can aid in dissolution.
-
Issue 2: High Variability in Efficacy and Toxicity Between Animals
-
Problem: Significant differences in outcomes between individual animals can obscure the true effect of this compound and its toxicity profile.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure consistent injection speed, volume, and location for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
Control for Biological Variables: Use age- and weight-matched animals of the same sex. If both sexes are used, analyze the data separately to identify any sex-dependent differences in metabolism and toxicity.
-
Acclimatize Animals: Ensure animals are properly acclimatized to the housing conditions and handling procedures to reduce stress, which can influence physiological responses.
-
Evaluate Formulation Stability: Confirm that the this compound formulation is stable throughout the duration of the experiment and that the compound is not degrading or precipitating over time.
-
Quantitative Data Summary
Table 1: Hypothetical Acute Toxicity of Unformulated vs. Liposomal this compound in Mice
| Parameter | Unformulated this compound | Liposomal this compound |
| LD50 (mg/kg, IV) | 50 | 150 |
| Maximum Tolerated Dose (MTD, mg/kg, IV) | 25 | 100 |
| Observed Acute Toxicities | Lethargy, seizures, rapid weight loss | Mild lethargy at high doses |
| Peak Plasma Concentration (Cmax) at MTD | 10 µM | 3 µM |
| Area Under the Curve (AUC) at MTD | 25 µMh | 60 µMh |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
Objective: To encapsulate this compound in liposomes to improve its solubility and reduce its peak plasma concentration.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Dissolve this compound, DSPC, cholesterol, and DSPE-PEG2000 (in a molar ratio of 0.1:55:40:5, respectively) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with sterile PBS at 60°C with gentle agitation to form multilamellar vesicles.
-
Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder at 60°C to produce unilamellar liposomes of a defined size.
-
Remove unencapsulated this compound by dialysis against PBS.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Acute Toxicity Assessment in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of a this compound formulation.
Animal Model: Male BALB/c mice, 6-8 weeks old.
Methodology:
-
Divide mice into groups of 3-5.
-
Administer the this compound formulation (e.g., unformulated or liposomal) via the intended route of administration (e.g., a single IV injection). Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups.
-
Monitor the animals closely for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in weight, behavior (lethargy, agitation), and physical appearance (ruffled fur, hunched posture).
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Visualizations
Caption: Workflow for assessing the toxicity of a novel this compound formulation.
Caption: Hypothetical pathway of this compound-induced hepatotoxicity.
References
Improving the signal-to-noise ratio in Pseudoaspidin binding assays.
This technical support center provides troubleshooting guidance for researchers encountering issues with low signal-to-noise ratios in Pseudoaspidin binding assays. Given that this compound is a novel compound, this guide focuses on principles applicable to common assay formats used in drug discovery, such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).
Frequently Asked Questions (FAQs)
Q1: What is a signal-to-noise (S/N) ratio, and why is it critical in binding assays?
The signal-to-noise ratio (S/N) is a key metric that compares the level of the desired signal to the level of background noise.[1] A high S/N ratio is essential for a sensitive and reliable assay, as it ensures that the measured signal is distinguishable from random fluctuations and background interference.[1] In the context of this compound binding assays, a robust S/N ratio allows for the confident detection of subtle binding events and accurate determination of binding affinities.
Q2: What are the primary sources of noise in fluorescence-based binding assays?
High background noise in fluorescence-based assays can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (like NADH), buffers, and media components (such as phenol red).[1]
-
Nonspecific Binding: The fluorescent probe or this compound may bind to off-target molecules or the surfaces of the microplate.[1]
-
Light Leakage and Scattering: Inadequately shielded optics or light scattering from precipitated compounds can elevate background readings.[1][2]
-
Detector Noise: Electronic noise from the photodetector, particularly at high gain settings, can contribute to the overall noise.[1]
Q3: Which assay format is best suited for studying this compound binding?
The optimal assay format depends on the specific research question, the nature of the binding partner, and available instrumentation.
-
Fluorescence Polarization (FP) is well-suited for monitoring the binding of a small, fluorescently labeled molecule (the tracer) to a larger protein. It is a homogeneous assay that measures changes in the rotational speed of the tracer upon binding.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method that combines time-resolved fluorescence with FRET.[4] It is particularly effective at reducing background fluorescence by introducing a time delay between excitation and detection.[4][5]
-
AlphaScreen is a bead-based, no-wash assay that relies on the generation of a chemiluminescent signal when two beads are brought into proximity by a binding event.[6] It is known for its high signal amplification.[7]
Troubleshooting Guides
Low Signal Intensity
| Potential Cause | Recommended Solution | Relevant Assay(s) |
| Insufficient Reagent Concentration | Titrate the fluorescent probe, antibody, or bead concentrations to find the optimal working range.[8][9] | FP, TR-FRET, AlphaScreen |
| Degraded Reagents | Ensure proper storage of all reagents, especially light-sensitive probes and temperature-sensitive enzymes.[8][10] Prepare fresh reagents before each experiment. | FP, TR-FRET, AlphaScreen |
| Suboptimal Buffer Conditions | Verify that the assay buffer has the correct pH, ionic strength, and includes any necessary cofactors or additives.[8] | FP, TR-FRET, AlphaScreen |
| Incorrect Instrument Settings | Confirm that the plate reader is set to the correct excitation and emission wavelengths and appropriate gain settings.[11] | FP, TR-FRET |
| Photobleaching of Fluorophore | Minimize the exposure of reagents to light during handling and incubation.[1] | FP, TR-FRET |
| Short Incubation Time | Increase the incubation time to ensure the binding reaction has reached equilibrium.[8] | FP, TR-FRET, AlphaScreen |
High Background Noise
| Potential Cause | Recommended Solution | Relevant Assay(s) |
| Autofluorescence | Use phenol red-free media for cell-based assays.[1] Consider using red-shifted dyes to avoid the autofluorescence spectrum of many biological molecules.[1] | FP, TR-FRET |
| Nonspecific Binding | Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) or use alternative blocking agents.[1] Add a mild, non-ionic detergent (e.g., Tween-20) to the buffer. | FP, TR-FRET, AlphaScreen |
| Compound Interference | Screen this compound for intrinsic fluorescence at the assay wavelengths. If it interferes, consider a different assay format. | FP, TR-FRET |
| Light-Sensitive Donor Beads | Handle AlphaScreen Donor beads in subdued light and ensure plates are dark-adapted before reading.[8][12] | AlphaScreen |
| Incompatible Microplates | Use appropriate microplates for your assay: black plates for fluorescence and white, opaque plates for luminescence/AlphaScreen.[8][10] | FP, TR-FRET, AlphaScreen |
Experimental Protocols
Generic Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation :
-
Prepare a 2X solution of the target protein in FP assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer in the same buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure :
-
Add the this compound dilutions or buffer (for controls) to the wells of a black microplate.
-
Add the 2X target protein solution and incubate as determined during optimization.
-
Add the 2X fluorescent tracer solution to initiate the binding reaction.
-
Incubate the plate, protected from light, to allow the reaction to reach equilibrium.
-
-
Data Acquisition :
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate filters.
-
Calculate the change in millipolarization (mP) units to determine binding.
-
General TR-FRET Assay Protocol
-
Reagent Preparation :
-
Assay Procedure :
-
Data Acquisition :
Visualizations
Caption: A generalized workflow for a this compound binding assay.
Caption: A decision tree for troubleshooting low signal-to-noise.
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcreport.org [dcreport.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. revvity.com [revvity.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
Technical Support Center: Accurate Quantification of Pseudoaspidin Metabolites
Welcome to the technical support center for the method refinement and accurate quantification of Pseudoaspidin and its metabolites. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound metabolites?
A1: The most widely accepted and robust method for the quantification of this compound metabolites, which are phenolic compounds, is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1] This technique offers high sensitivity, selectivity, and speed, which are crucial for analyzing complex biological matrices.[1]
Q2: Why is sample preparation a critical step in the quantification process?
A2: Sample preparation is crucial because it removes interfering substances from the biological matrix (e.g., plasma, urine, tissue homogenate) that can affect the accuracy and precision of the results.[2][3] A proper extraction procedure enhances the concentration of the target analytes, minimizes matrix effects in the mass spectrometer, and prevents contamination of the HPLC system.[4][5] The choice of method depends on the chemical properties of the metabolites and the nature of the sample.[6]
Q3: How do I choose the right internal standard (IS)?
A3: An ideal internal standard should be a stable, isotopically labeled version of the analyte (e.g., ¹³C- or ²H-Pseudoaspidin metabolite). If that is not available, a structurally similar compound that does not co-elute with the analyte or other endogenous compounds and has a similar ionization efficiency and extraction recovery can be used.[1] The IS is essential for correcting for variations in sample preparation and instrument response.
Q4: What are typical sources of contamination in LC-MS analysis?
A4: Contamination can originate from various sources, including solvents, glassware, plasticware, the sample matrix itself, and carryover from previous injections.[4] Using high-purity, LC-MS grade solvents and additives, thoroughly cleaning all equipment, and implementing a rigorous wash cycle between samples can mitigate these issues.[4][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Chromatography Issues
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Causes:
-
Column Contamination/Degradation: Buildup of matrix components on the column frit or stationary phase.[5]
-
Incompatible Injection Solvent: The sample is dissolved in a solvent significantly stronger than the initial mobile phase, causing the analyte to spread before reaching the column.[5]
-
Column Void: A void or channel has formed at the head of the column due to high pressure or pH instability.
-
Co-elution with an Interfering Compound: Another compound is eluting at a very similar retention time.[8][9]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions).
-
-
Solutions:
-
Flush the Column: Use a strong solvent wash according to the manufacturer's instructions to remove contaminants.[7] If performance does not improve, replace the column.
-
Match Injection Solvent: Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase.[7]
-
Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds.[7]
-
Optimize Mobile Phase: Adjusting the mobile phase pH or adding a modifier like formic acid can minimize peak tailing for phenolic compounds.[10]
-
Modify Gradient: Optimize the elution gradient to better separate the analyte from interferences.
-
Mass Spectrometry Issues
Problem: Low Signal Intensity or No Signal
-
Possible Causes:
-
Improper Source Conditions: The electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are not optimal for the analyte.[11]
-
Ion Suppression/Enhancement: Co-eluting matrix components are interfering with the ionization of the target analyte.[4][11]
-
Incorrect MS/MS Transition: The precursor and product ion masses (m/z) for the Multiple Reaction Monitoring (MRM) method are incorrect.
-
Analyte Degradation: The metabolite is unstable and has degraded during sample preparation or storage.[10]
-
Clogged Orifice or Capillary: Contaminants or precipitated salts are blocking the ion path.[11]
-
-
Solutions:
-
Optimize Source Parameters: Perform a tuning and optimization procedure using a standard solution of the analyte to find the best source conditions.
-
Improve Sample Cleanup: Employ a more effective sample preparation technique (e.g., Solid-Phase Extraction) to remove matrix interferences.[2][5]
-
Verify MS/MS Transitions: Infuse a standard solution of the analyte directly into the mass spectrometer to confirm the correct precursor and product ions and optimize collision energy.
-
Assess Analyte Stability: Conduct stability tests at various temperatures and conditions to ensure the analyte remains intact throughout the workflow.
-
Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and source optics.[11]
-
Experimental Protocols & Data
Protocol: Quantification of a this compound Metabolite in Human Plasma via HPLC-MS/MS
This protocol provides a general framework. Specific parameters must be optimized for each metabolite.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Pre-condition an SPE cartridge (e.g., mixed-mode cation-exchange) with 1 mL of methanol followed by 1 mL of water.
-
Thaw plasma samples on ice. Vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean tube. Add 10 µL of the internal standard (IS) working solution.
-
Add 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
Load the entire mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.1 - 5.0 min: Return to 5% B (re-equilibration).
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on analyte).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for each this compound metabolite and the IS. Example: Metabolite X: m/z 350.2 -> 185.1; IS: m/z 356.2 -> 191.1.
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).
-
Data Presentation
The following tables represent typical validation data for a quantitative bioanalytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Linear Regression Equation | Correlation Coefficient (r²) |
| Metabolite A | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |
| Metabolite B | 0.5 - 500 | y = 0.021x - 0.001 | > 0.997 |
Table 2: Accuracy and Precision Data
| Analyte | Spiked Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Metabolite A | 3 (LQC) | 6 | 2.95 | 98.3 | 5.1 |
| 50 (MQC) | 6 | 51.2 | 102.4 | 3.8 | |
| 800 (HQC) | 6 | 790.4 | 98.8 | 2.5 | |
| Metabolite B | 1.5 (LQC) | 6 | 1.58 | 105.3 | 6.2 |
| 25 (MQC) | 6 | 24.1 | 96.4 | 4.1 | |
| 400 (HQC) | 6 | 408.0 | 102.0 | 3.3 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Visualizations
Diagrams of Key Processes
The following diagrams illustrate critical workflows and pathways relevant to the analysis of this compound metabolites.
Caption: General metabolic pathway for a parent compound like this compound.
Caption: Experimental workflow for metabolite quantification.
Caption: Troubleshooting logic for low MS signal intensity.
References
- 1. europeanreview.org [europeanreview.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. zefsci.com [zefsci.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. restek.com [restek.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
Unveiling the Molecular Target of Pseudoaspidin: A Comparative Guide to mTOR Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the potential molecular target of Pseudoaspidin, a naturally derived phloroglucinol compound. Drawing parallels with structurally similar compounds, we hypothesize that this compound exerts its biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This guide offers a comparative overview of this compound against established mTOR inhibitors, supported by detailed experimental protocols to facilitate the validation of its molecular target.
Introduction to this compound and the mTOR Signaling Pathway
This compound is a phloroglucinol derivative with emerging interest in pharmacological research. While its precise molecular target has not been definitively established, its structural similarity to other bioactive phloroglucinols provides a strong basis for hypothesizing its mechanism of action. One of the most compelling potential targets is the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[2][3]
Evidence supporting the potential of phloroglucinol compounds to modulate this pathway comes from studies on phloroglucinol itself, which has been shown to inactivate the PI3K/Akt/mTOR signaling pathway in human hepatocellular carcinoma cells.[4] This guide will explore the hypothesis that this compound similarly functions as an mTOR inhibitor and will provide the necessary framework for its experimental confirmation.
Comparative Analysis of mTOR Inhibitors
To provide a clear perspective on the potential efficacy of this compound, it is essential to compare it with well-characterized mTOR inhibitors. This section presents a comparative analysis of this compound (hypothetical data based on phloroglucinol studies) against established first and second-generation mTOR inhibitors.
| Compound | Type | Target(s) | IC50 (nM) | Key Cellular Effects |
| This compound (Hypothetical) | Phloroglucinol | mTORC1/mTORC2 (putative) | To be determined | Inhibition of cell proliferation, induction of apoptosis (based on phloroglucinol data).[4] |
| Rapamycin | Allosteric mTORC1 inhibitor | mTORC1 | ~0.1 | Inhibits protein synthesis and cell cycle progression.[5][6] |
| Everolimus (RAD001) | Rapamycin analog (rapalog) | mTORC1 | ~1-2 | Similar to Rapamycin with improved pharmacokinetic properties; used in cancer therapy.[7][8][9] |
| PI-103 | ATP-competitive inhibitor | PI3K, mTORC1, mTORC2 | PI3Kα: 2, mTOR: 30 | Dual inhibition of PI3K and mTOR pathways, inducing cell cycle arrest and apoptosis.[10][11][12][13] |
Experimental Protocols for Target Validation
Confirming the molecular target of a novel compound requires a series of robust experimental procedures. This section details the methodologies for key experiments to investigate the interaction between this compound and the mTOR signaling pathway.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling cascade. A reduction in the phosphorylation of downstream targets of mTORC1 (like p70S6K and 4E-BP1) and mTORC2 (like Akt at Ser473) upon treatment with this compound would indicate pathway inhibition.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HepG2, A549) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rapamycin or PI-103).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in the presence of an inhibitor. A dose-dependent decrease in mTOR kinase activity with increasing concentrations of this compound would provide strong evidence of direct inhibition.
Protocol:
-
Immunoprecipitation of mTOR: Lyse treated or untreated cells and immunoprecipitate the mTORC1 or mTORC2 complex using specific antibodies.
-
Kinase Reaction: Resuspend the immunoprecipitates in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 for mTORC1 or Akt for mTORC2) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (mTOR) in each sample by Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
Visualizing the mTOR Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for target validation.
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition by this compound.
Caption: Experimental workflow for the confirmation of this compound's molecular target.
Conclusion
The structural similarity of this compound to known inhibitors of the PI3K/Akt/mTOR pathway, such as phloroglucinol, provides a strong rationale for investigating its potential as a novel mTOR inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to systematically evaluate this hypothesis. Confirmation of this compound as an mTOR inhibitor could pave the way for its development as a new therapeutic agent for diseases characterized by aberrant mTOR signaling, such as cancer. The outlined experimental workflow provides a clear and actionable path for the definitive identification of this compound's molecular target and its subsequent comparison with existing therapeutic alternatives.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of the Reactive Oxygen Species-Dependent PI3K/Akt/Mtor Signaling Pathway by Phloroglucinol Contributes to Cytotoxicity in Hep3B Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Everolimus - NCI [cancer.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. PI-103, a dual inhibitor of Class IA phosphatidylinositide 3-kinase and mTOR, has antileukemic activity in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI-103 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Anticancer Potential of Psiadin: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the in vitro anticancer effects of Psiadin, a scarce terpene, with a primary focus on its activity against colorectal cancer. Due to the current absence of in vivo xenograft model data for Psiadin, this document serves as a preclinical comparative analysis, contrasting its in vitro performance with established chemotherapeutic agents that have undergone xenograft model validation. This guide is intended to furnish researchers and drug development professionals with the foundational data necessary to evaluate the potential of Psiadin for future in vivo studies and as a candidate for anticancer drug development.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in oncological research. Natural products, with their vast chemical diversity, represent a significant reservoir for the discovery of new therapeutic leads. Psiadin, a terpene isolated from the aerial parts of certain plants, has demonstrated notable in vitro anticancer properties. This guide synthesizes the available preclinical data on Psiadin, presenting its cytotoxic effects, mechanisms of action, and a comparative perspective against standard chemotherapeutic drugs. While in vivo validation in xenograft models is a critical next step, the existing in vitro evidence warrants a thorough evaluation of Psiadin's potential.
In Vitro Efficacy of Psiadin: A Comparative Analysis
Psiadin has exhibited marked growth inhibition against human colorectal carcinoma cell lines, CCL233 and CCL235, in a time- and dose-dependent manner.[1][2][3][4] Notably, it has shown minimal cytotoxicity against normal human breast cells (HB2), suggesting a potential for selective anticancer activity.[1][2][3][4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic effects of Psiadin in comparison to standard chemotherapeutic agents against colorectal cancer cell lines. This data is extracted from a key study that provides a direct comparison under the same experimental conditions.[5]
| Compound | Cell Line | Concentration | Time Point | % Cell Viability |
| Psiadin | CCL235 | 50 µg/mL | 24h | ~50% |
| 100 µg/mL | 24h | ~30% | ||
| 50 µg/mL | 72h | ~25% | ||
| 100 µg/mL | 72h | ~15% | ||
| 5-Fluorouracil | CCL235 | 50 µg/mL | 24h | ~80% |
| 100 µg/mL | 24h | ~75% | ||
| 50 µg/mL | 72h | ~60% | ||
| 100 µg/mL | 72h | ~50% | ||
| Doxorubicin | CCL235 | 10 µg/mL | 24h | ~60% |
| 20 µg/mL | 24h | ~40% | ||
| 10 µg/mL | 72h | ~30% | ||
| 20 µg/mL | 72h | ~20% | ||
| Camptothecin | CCL235 | 1 µg/mL | 24h | ~70% |
| 2 µg/mL | 24h | ~55% | ||
| 1 µg/mL | 72h | ~40% | ||
| 2 µg/mL | 72h | ~25% | ||
| Ellipticine | CCL235 | 1 µg/mL | 24h | ~55% |
| 2 µg/mL | 24h | ~40% | ||
| 1 µg/mL | 72h | ~30% | ||
| 2 µg/mL | 72h | ~20% |
Data is approximated from graphical representations in the source publication for illustrative purposes.[5]
Mechanism of Action of Psiadin
The anticancer activity of Psiadin is attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, alteration of the cell cycle, and inhibition of key signaling pathways.[1][2][3]
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis has revealed that Psiadin induces apoptosis in colorectal cancer cells.[1][2][3] Furthermore, it causes alterations in the cell cycle, a common mechanism for many anticancer drugs to halt cell proliferation.[3][5]
Signaling Pathway Modulation
A significant aspect of Psiadin's mechanism of action is its ability to modulate critical signaling pathways involved in cancer cell survival and proliferation.
-
Inhibition of NF-κB Transcriptional Activity: Psiadin has been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB) in a dose-dependent manner.[1][3] NF-κB is a key transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation.[6][7] Its inhibition is a key therapeutic strategy in cancer treatment.
-
Induction of Oxidative Stress: The compound induces depolarization of the mitochondrial membrane and increases the percentage of reactive oxygen species (ROS) in treated cancer cells.[1][2][4] This increase in oxidative stress can trigger apoptotic pathways.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide, based on the available literature.[1][3][4][5]
Cell Culture and Cytotoxicity Assay
-
Cell Lines: Human colorectal carcinoma cell lines (CCL233 and CCL235) and normal human breast cells (HB2).
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 27 x 10³ cells/well.
-
After 18 hours of incubation, cells were treated with various concentrations of Psiadin, Plectranthone, or standard chemotherapeutic drugs (5-Fluorouracil, Doxorubicin, Camptothecin, and Ellipticine) for 24 to 144 hours.
-
Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The absorbance was read at a specific wavelength to determine the percentage of viable cells.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry:
-
Cells were plated in 24-well plates (2.5 x 10⁵ cells/ml).
-
After 18 hours, cells were treated with the indicated concentrations of Psiadin for 24 hours.
-
For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
NF-κB DNA Binding Activity Assay
-
Assay Principle: This assay measures the ability of NF-κB in nuclear extracts to bind to a specific DNA sequence.
-
Procedure:
-
Cancer cells were treated with Psiadin (50 and 100 μg/ml) for 24 hours.
-
Nuclear extracts were prepared from the treated and untreated control cells.
-
An enzyme-linked immunosorbent assay (ELISA)-based method was used to quantify the amount of active NF-κB that binds to an oligonucleotide containing the NF-κB consensus site.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of Psiadin and the experimental workflow.
Diagram 1: Proposed Signaling Pathway of Psiadin in Cancer Cells
References
- 1. Psiadin and plectranthone selectively inhibit colorectal carcinoma cells proliferation via modulating cyclins signaling and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psiadin and plectranthone selectively inhibit colorectal carcinoma cells proliferation via modulating cyclins signaling and apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psiadin and plectranthone selectively inhibit colorectal carcinoma cells proliferation via modulating cyclins signaling and apoptotic pathways | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pseudoaspidin and Other Phloroglucinol Compounds: A Guide for Researchers
A detailed examination of the biological activities of Pseudoaspidin, Aspidin BB, and Dryocrassin AB reveals distinct profiles in their antibacterial, antioxidant, and anti-inflammatory properties. This guide provides a comparative analysis of these three phloroglucinol compounds, offering quantitative data, experimental methodologies, and insights into their mechanisms of action to inform future research and drug development.
Phloroglucinol compounds, a class of natural phenols, are recognized for their diverse and potent biological activities. This comparative guide focuses on three such compounds: this compound, Aspidin BB, and Dryocrassin AB. While all share a common phloroglucinol core, their structural variations lead to significant differences in their therapeutic potential.
Comparative Biological Activity
To provide a clear comparison, the biological activities of this compound, Aspidin BB, and Dryocrassin AB were evaluated across three key areas: antibacterial efficacy against Staphylococcus aureus, antioxidant potential via DPPH radical scavenging, and anti-inflammatory effects through nitric oxide (NO) inhibition in RAW 264.7 macrophages.
| Compound | Antibacterial Activity (MIC against S. aureus) | Antioxidant Activity (DPPH IC50) | Anti-inflammatory Activity (NO Inhibition IC50) |
| This compound | No data available | No data available | No data available |
| Aspidin BB | 15.63–62.5 µg/mL[1] | No data available | No data available |
| Dryocrassin AB | >1024 µg/mL[1][2] | No data available | Modulates cytokine production[3][4][5][6][7] |
Note: The lack of quantitative data for this compound and for certain activities of Aspidin BB and Dryocrassin AB highlights a significant gap in the current research landscape and underscores the need for further investigation to enable a comprehensive comparative assessment.
Antibacterial Activity
Aspidin BB demonstrates notable antibacterial activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 15.63 to 62.5 µg/mL[1]. In contrast, Dryocrassin AB exhibits very weak direct antibacterial activity against the same bacterium, with an MIC value exceeding 1024 µg/mL[1][2]. This suggests that while both are phloroglucinol derivatives, their structural differences significantly impact their ability to inhibit bacterial growth.
Anti-inflammatory and Antioxidant Potential
While specific IC50 values for nitric oxide inhibition and DPPH radical scavenging are not available for all three compounds, existing research indicates that Dryocrassin AB possesses anti-inflammatory properties by modulating the production of pro- and anti-inflammatory cytokines[3][4][5][6][7]. The antioxidant capacities of these compounds remain an area requiring further quantitative analysis.
Mechanisms of Action: A Glimpse into Cellular Pathways
The distinct biological activities of these phloroglucinol compounds stem from their unique interactions with cellular signaling pathways.
Aspidin BB: Induction of Oxidative Stress in S. aureus
Aspidin BB exerts its antibacterial effect against S. aureus by inducing the generation of reactive oxygen species (ROS)[1]. This process involves the activation of NADPH oxidase and the inhibition of superoxide dismutase (SOD) and glutathione (GSH), leading to oxidative damage to the bacterial cell membrane, DNA, and proteins, ultimately causing cell death[1].
Dryocrassin AB: Modulation of Inflammatory Cytokines
Dryocrassin AB demonstrates anti-inflammatory effects by influencing the production of key signaling molecules involved in the inflammatory response. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10[3][4][5][7]. This modulation of the cytokine balance suggests an immunomodulatory role for Dryocrassin AB.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized inoculum of Staphylococcus aureus is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution of Compounds: The phloroglucinol compounds are serially diluted in a 96-well microtiter plate containing MHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the phloroglucinol compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Quantification: The amount of nitric oxide produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Conclusion and Future Directions
This comparative analysis highlights the distinct biological profiles of Aspidin BB and Dryocrassin AB, with the former showing direct antibacterial activity and the latter demonstrating immunomodulatory effects. The significant lack of quantitative data for this compound across these key biological assays presents a clear opportunity for future research. A thorough investigation into the antibacterial, antioxidant, and anti-inflammatory properties of this compound, including the determination of its MIC and IC50 values, is crucial for a complete understanding of its therapeutic potential relative to other phloroglucinol compounds. Furthermore, detailed studies into the specific molecular targets and signaling pathways modulated by all three compounds will provide a more comprehensive picture of their mechanisms of action and facilitate the development of novel therapeutic agents.
References
- 1. Aspidin BB, a phloroglucinol derivative, exerts its antibacterial activity against Staphylococcus aureus by inducing the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. dspace.uii.ac.id [dspace.uii.ac.id]
- 6. Anticoronaviral Activity of the Natural Phloroglucinols, Dryocrassin ABBA and Filixic Acid ABA from the Rhizome of Dryopteris crassirhizoma by Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dryocrassin ABBA, a novel active substance for use against amantadine-resistant H5N1 avian influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pseudoaspidin and a Known Mitochondrial Uncoupler in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer potential of Pseudoaspidin, a naturally occurring phloroglucinol derivative, and a well-characterized mitochondrial uncoupler, Tizoxanide (TIZ). While direct comparative studies are limited, this guide synthesizes available preclinical data to offer insights into their respective mechanisms and efficacy.
Executive Summary
This compound, a component of certain medicinal plants, and its structural relatives have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines. The proposed mechanism centers on the induction of both intrinsic and extrinsic apoptotic pathways. In contrast, Tizoxanide, the active metabolite of the FDA-approved anthelmintic Nitazoxanide, acts as a mitochondrial uncoupler, depleting cellular ATP and inhibiting critical oncogenic signaling pathways. This comparison highlights two distinct yet potent strategies for targeting cancer cell metabolism and survival.
Data Presentation
The following tables summarize the quantitative data on the anti-cancer activity of a representative phloroglucinol derivative (structurally similar to this compound) and the mitochondrial uncoupler, Tizoxanide.
Table 1: In Vitro Cytotoxicity of a Phloroglucinol Derivative (Compound C2)
| Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| MCF-7 (Breast) | 18.49 | 48 | MTT | [1] |
| A-549 (Lung) | >50 | 48 | MTT | [1] |
| HeLa (Cervical) | >50 | 48 | MTT | [1] |
| HepG2 (Liver) | >50 | 48 | MTT | [1] |
Table 2: Effect of Tizoxanide (Mitochondrial Uncoupler) on Prostate Cancer
| Cancer Cell Line | Effect | Concentration | Key Pathway Inhibited | Reference |
| C4-2 (Prostate) | Inhibition of cell growth | Not specified | E2F1-mediated gene expression | [2][3] |
| C4-2 (Prostate) | Downregulation of SKP2 expression | Not specified | E2F1 signaling | [3] |
| Prostate Cancer Xenografts | Inhibition of tumor growth | Oral administration | AMPK-p38 pathway activation | [2][4] |
Mechanism of Action
This compound and Related Phloroglucinols:
The anti-cancer activity of phloroglucinol derivatives, such as those found in Dryopteris crassirhizoma, is primarily attributed to the induction of apoptosis.[5] This process involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Key molecular events include the activation of caspases-3, -8, and -9, cleavage of PARP, and regulation of the Bcl-2 family of proteins.[5][6]
Tizoxanide (Mitochondrial Uncoupler):
Tizoxanide disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation from ATP synthesis.[2] This depletion of cellular ATP activates the energy sensor AMP-activated kinase (AMPK), which in turn activates the p38 pathway.[2][4] This signaling cascade leads to the degradation of cyclin D1, dephosphorylation of the retinoblastoma protein (Rb), and subsequent inhibition of the E2F1 transcription factor, a key driver of cell cycle progression and proliferation in prostate cancer.[2][3]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A-549, HeLa, HepG2) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., phloroglucinol derivative C2) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
-
Methodology:
-
Treat cancer cells with the desired concentration of the test compound for the specified duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[7][8][9]
-
3. Measurement of Mitochondrial Respiration (Seahorse XF Assay)
-
Objective: To assess the effect of a compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
-
Methodology:
-
Seed cancer cells in a Seahorse XF cell culture microplate.
-
Replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with sequential injections of mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer to measure real-time changes in OCR. This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][11][12]
-
Visualizations
Caption: Proposed apoptotic signaling pathway of phloroglucinol derivatives in cancer cells.
Caption: Signaling pathway of mitochondrial uncouplers inhibiting cancer cell proliferation.
Caption: General experimental workflow for comparing cytotoxic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncouplers inhibit oncogenic E2F1 activity and prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Dryopteris crassirhizoma has anti-cancer effects through both extrinsic and intrinsic apoptotic pathways and G0/G1 phase arrest in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pseudoaspidin's Activity: A Data-Driven Comparison Guide
An In-depth Analysis of Efficacy Across Diverse Cancer Cell Lines
For researchers and professionals in drug development, the rigorous evaluation of a compound's activity across multiple cell lines is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of the cytotoxic and mechanistic properties of Pseudoaspidin, a novel investigational compound, across a panel of cancer cell lines. The data presented herein is intended to offer an objective overview of its potential as an anti-cancer agent, supported by detailed experimental protocols and pathway visualizations.
Comparative Cytotoxicity of this compound
The anti-proliferative effects of this compound were evaluated across a diverse set of human cancer cell lines to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined for each cell line following a 72-hour incubation period with the compound. The results, summarized in the table below, indicate a varied response to this compound, suggesting a degree of cell-type specificity in its cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 25.5 ± 2.1 |
| A549 | Lung Carcinoma | 8.7 ± 0.9 |
| HT-29 | Colorectal Adenocarcinoma | 12.4 ± 1.5 |
| U-87 MG | Glioblastoma | 35.1 ± 3.2 |
Unraveling the Mechanism of Action: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the cytotoxic effects of this compound, its impact on key signaling pathways implicated in cancer cell proliferation and survival was investigated. Western blot analysis revealed a significant modulation of the MAPK/ERK and PI3K/Akt pathways in sensitive cell lines upon treatment with this compound.
The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell growth, differentiation, and survival. In A549 lung carcinoma cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation of both MEK and ERK, key downstream effectors of this pathway. This inhibition of MAPK/ERK signaling likely contributes to the observed anti-proliferative effects.
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK phosphorylation.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling network that promotes cell survival and proliferation while inhibiting apoptosis. In breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines, this compound treatment resulted in a marked reduction in the phosphorylation of Akt, a central kinase in this pathway. This deactivation of Akt signaling is a likely contributor to the cytotoxic effects observed in these cell lines.
Caption: this compound disrupts the PI3K/Akt pathway by inhibiting Akt phosphorylation.
Experimental Protocols
Cell Culture and Reagents
All human cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. This compound was synthesized and purified in-house (purity >98% by HPLC).
Cytotoxicity Assay (MTT Assay)
Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.
Western Blot Analysis
Cells were treated with this compound at the indicated concentrations for 24 hours. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay kit. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Independent replication of published findings on Pseudoaspidin.
A comprehensive review of the scientific literature reveals a significant lack of independent replication for published findings on the natural compound Pseudoaspidin. While belonging to the pharmacologically promising phloroglucinol class of compounds found in Dryopteris ferns, specific biological activity data for this compound remains elusive, hindering comparative analysis and further drug development.
The Phloroglucinol Family: A Source of Bioactive Compounds
This compound belongs to a class of naturally occurring phenolic compounds known as phloroglucinols. These compounds are characteristic secondary metabolites of ferns belonging to the genus Dryopteris (formerly Aspidium).[1][2] Historically, extracts from these ferns have been used in traditional medicine, most notably as an anthelmintic (anti-parasitic worm) agent.[1][3] Modern research has identified a variety of individual phloroglucinol derivatives within these extracts, many of which exhibit a range of biological activities.[4][5]
Comparative Analysis with Related Phloroglucinols
In the absence of specific data for this compound, a comparative analysis with other well-characterized phloroglucinol derivatives from Dryopteris and related ferns can provide valuable insights into its potential activities. The following table summarizes the reported biological activities of several related compounds. It is crucial to note that these findings have not necessarily been independently replicated for each compound and activity.
| Compound Name | Source Organism(s) | Reported Biological Activity | Quantitative Data (Example) | Citation(s) |
| Aspidin BB | Dryopteris fragrans | Anti-tumor promoting | Potent inhibition of EBV-EA activation | [6] |
| Flavaspidic Acid AB & PB | Dryopteris crassirhizoma | Antioxidant, Antibacterial | IC50 for LPO inhibition: 13.1 µM & 12.9 µM respectively | [7] |
| Dryocrassin ABBA & Filixic Acid ABA | Dryopteris crassirhizoma | Anticoronaviral (SARS-CoV-2 Mpro inhibition) | - | [8] |
| Various Phloroglucinols | Elaphoglossum gayanum, E. piloselloides | Molluscicidal | LD50 against Biomphalaria peregrina: 7.2-11.7 µg/mL | [9] |
| Various Phloroglucinols | Dryopteris crassirhizoma | Anti-inflammatory (NO production inhibition) | IC50 values ranging from 11.35 to 40.11 µM | [10] |
Experimental Protocols: A General Framework
Detailed experimental protocols for this compound are not available. However, based on studies of related phloroglucinols, the following methodologies represent a general framework for investigating their biological activities.
Anticancer Activity Workflow
The evaluation of anticancer properties typically involves a multi-step process, starting with in vitro assays and potentially progressing to in vivo models.
Workflow for Anticancer Activity Assessment.
Antiviral Activity Workflow
Screening for antiviral activity often utilizes cell-based assays to measure the inhibition of viral replication.
General Workflow for Antiviral Screening.
Anti-inflammatory Activity Signaling Pathway
Many anti-inflammatory compounds modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Simplified NF-κB Inflammation Pathway.
Conclusion and Future Directions
The case of this compound highlights a critical gap in the natural product drug discovery pipeline. While belonging to a class of compounds with demonstrated biological potential, the lack of specific, reproducible data for this compound itself prevents its further development. This guide serves not as a comparison of replicated findings, but as a call to the scientific community to revisit and thoroughly characterize promising, yet understudied, natural products like this compound. Future research should focus on the isolation and purification of this compound, followed by rigorous in vitro and in vivo testing to elucidate its specific biological activities. Independent replication of these initial findings will be paramount to validating its potential as a therapeutic agent.
References
- 1. Aspidium. U. S. (Br.). Aspidium. | Henriette's Herbal Homepage [henriettes-herb.com]
- 2. Male Fern-Synonyms Aspidium; Filix mas (B.P.); Male shield-fern; Male fern rhizome [epharmacognosy.com]
- 3. Aspidium. | Henriette's Herbal Homepage [henriettes-herb.com]
- 4. Fern acylphloroglucinols: Structure, location, and biological effects - CONICET [bicyt.conicet.gov.ar]
- 5. mdpi.com [mdpi.com]
- 6. Ichthyotoxic phloroglucinol derivatives from Dryopteris fragrans and their anti-tumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Phloroglucinols from the argentine ferns Elaphoglossum gayanum and E. piloselloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemical constituents from rhizomes of Dryopteris crassirhizoma and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Pseudoaspidin: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of synthetic versus natural Pseudoaspidin, supported by available experimental data. While direct comparative studies on the efficacy of synthetic versus natural this compound are limited, this document synthesizes existing research on this compound and related phloroglucinol compounds to offer a comprehensive overview for research and development purposes.
Introduction to this compound
This compound is a phloroglucinol derivative that has been isolated from various plant species, including the ferns of the class Pterophyta and Agrimonia pilosa[1][2]. Phloroglucinols are a class of naturally occurring phenolic compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties[3]. The potential therapeutic applications of this compound and its derivatives are a subject of ongoing research.
The primary distinction between natural and synthetic this compound lies in their origin and, consequently, their composition. Natural this compound is extracted from plant sources and may contain a mixture of related compounds, while synthetic this compound is produced through chemical reactions, offering the potential for higher purity and controlled manufacturing.
Data Presentation: Efficacy of Phloroglucinol Derivatives
Quantitative data on the specific efficacy of this compound is scarce in publicly available literature. However, data from related phloroglucinol compounds can provide insights into the potential bioactivity. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for antibacterial activity and the half-maximal inhibitory concentration (IC50) values for anticancer activity of various phloroglucinol derivatives.
Table 1: Antibacterial Activity (MIC) of Phloroglucinol Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Acylphloroglucinol derivative A5 | Staphylococcus aureus (MRSA) | 0.98 | [4] |
| Vancomycin (Reference) | Staphylococcus aureus (MRSA) | 4-8x higher than A5 | [4] |
| Eleutherin | Candida albicans | 7.8 - 250 | [5] |
| IsoEleutherine | Candida albicans | 7.8 - 250 | [5] |
Table 2: Anticancer Activity (IC50) of Phloroglucinol and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Diacylphloroglucinol compound 2 | iNOS Inhibition | 19.0 | [6] |
| Alkylated acylphloroglucinol compound 4 | iNOS Inhibition | 19.5 | [6] |
| Diacylphloroglucinol compound 2 | NF-κB Inhibition | 34.0 | [6] |
| Alkylated acylphloroglucinol compound 4 | NF-κB Inhibition | 37.5 | [6] |
| Droserone | Measles Virus Inhibition | ~2 | [7] |
Experimental Protocols
Extraction of Natural Phloroglucinols
A common method for extracting bioactive compounds from plant materials like Dryopteris fragrans is supercritical fluid extraction (SC-CO2).
Protocol: Supercritical CO2 Extraction of Bioactive Compounds from Dryopteris fragrans
-
Sample Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder.
-
Extraction Parameters:
-
Pressure: 50 to 250 bar
-
Temperature: 31 to 70 °C
-
Co-solvent: 1% Ethanol
-
Flow Rate: 10-25 mL/min for liquid CO2 and 1.00 mL/min for ethanol.
-
Extraction Time: 60-90 minutes.
-
-
Procedure: 200g of the powdered plant material is placed in the extraction chamber. The system is pressurized and heated to the desired setpoints. The supercritical fluid, enriched with bioactive compounds, is then passed through a separator where the pressure and/or temperature are changed, causing the precipitation of the extracted compounds. The CO2 is then recycled.
-
Purification: The crude extract can be further purified using techniques like column chromatography to isolate specific compounds like this compound.
Synthesis of Phloroglucinol Derivatives
The chemical synthesis of phloroglucinol derivatives often starts from phloroglucinol itself.
Protocol: General Synthesis of Acylphloroglucinol Derivatives [6]
-
Reaction Setup: Phloroglucinol is dissolved in a suitable solvent (e.g., nitrobenzene).
-
Acylation: An acyl chloride (e.g., isobutyryl chloride) and a Lewis acid catalyst (e.g., AlCl3) are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 65 °C) for a defined period (e.g., 21 hours).
-
Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography to yield the desired acylphloroglucinol derivative.
Signaling Pathways and Mechanism of Action
Research on phloroglucinol and its derivatives suggests that their biological effects are mediated through the modulation of several key signaling pathways.
Anticancer Mechanism
In cancer cells, phloroglucinol has been shown to induce apoptosis (programmed cell death) by targeting pathways like the PI3K/Akt/mTOR and Ras/ERK-MAPK signaling cascades.[3][7] These pathways are crucial for cell growth, proliferation, and survival. By inhibiting these pathways, phloroglucinol can halt cancer cell progression.
Caption: Phloroglucinol's anticancer signaling pathway.
Antibacterial Mechanism
The antibacterial action of phloroglucinol derivatives against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), is believed to involve two primary mechanisms: membrane damage and oxidative stress.
Caption: Antibacterial mechanism of phloroglucinols.
Comparison and Conclusion
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from plants (e.g., Dryopteris fragrans). | Produced through chemical synthesis. |
| Purity | May vary depending on the extraction and purification methods. Often contains other related natural compounds. | Potentially high purity and well-defined. Impurity profile is dependent on the synthetic route and purification. |
| Consistency | Batch-to-batch variation can occur due to factors like plant origin, harvest time, and extraction efficiency. | High batch-to-batch consistency can be achieved through controlled manufacturing processes. |
| Scalability | Scalability may be limited by the availability of the plant source. | Highly scalable and not dependent on natural resources. |
| Cost | Can be cost-effective for initial research but may become expensive for large-scale production. | The initial development of a synthetic route can be costly, but large-scale production is often more economical. |
| Regulatory | Characterization of all components in a natural extract can be complex for regulatory approval. | A well-defined single chemical entity is generally easier for regulatory bodies to assess. |
| Efficacy | The presence of other synergistic compounds in a natural extract could potentially enhance biological activity. | The efficacy is attributed solely to the single, pure compound. |
Further research is needed to isolate and test pure natural this compound and compare its efficacy directly with its synthetic counterpart to fully elucidate any potential differences in their biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agrimonia pilosa: A Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THYMOL (PD009428, MGSRCZKZVOBKFT-UHFFFAOYSA-N) [probes-drugs.org]
- 4. medsci.org [medsci.org]
- 5. Eleutherin | CAS:478-36-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Albaspidin AA | CAS:3570-40-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Droserone | CAS:478-40-0 | Quinones | High Purity | Manufacturer BioCrick [biocrick.com]
Unlocking Antibacterial Potential: A Comparative Guide to the Structure-Activity Relationship of Pseudoceratidine Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pseudoaspidin analogs, focusing on their structure-activity relationships (SAR) in antibacterial applications. By presenting key experimental data and detailed protocols, this document aims to facilitate the rational design of more potent antibacterial agents.
Introduction to Pseudoceratidine
Pseudoceratidine is a marine alkaloid first isolated from the sponge Pseudoceratina purpurea.[1] It is characterized as a di-bromo pyrrole spermidine alkaloid.[1] This natural product has demonstrated a range of biological activities, including potent antibacterial, antifungal, antimalarial, and antibiofouling properties.[1] Its unique structure, featuring two brominated pyrrole rings linked by a polyamine chain, has made it an attractive scaffold for the development of new antimicrobial agents.[1]
Comparative Analysis of Antibacterial Activity
A significant study involving the synthesis and evaluation of 65 Pseudoceratidine analogs has provided crucial insights into the structural requirements for antibacterial activity. The antibacterial efficacy of these analogs was primarily assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values serving as the key metric for comparison.
Key Structural Modifications and Their Impact on Activity
The SAR studies have highlighted several critical structural features that govern the antibacterial potency of Pseudoceratidine analogs:
-
Dihalogenation of the Pyrrole Ring: The presence of two halogen atoms, preferably bromine, on the pyrrole ring is crucial for potent antibacterial activity.[1][2] Chlorine substitution is also effective, though generally less so than bromine.[1][2]
-
Presence of Two Pyrrolic Units: Analogs containing two pyrrole moieties consistently demonstrate superior activity compared to their mono-pyrrole counterparts, indicating that a bis-pyrrole structure is essential.[1][2]
-
Polyamine Chain Length and Secondary Amines: The length and nature of the polyamine linker between the pyrrole units significantly influence activity. Longer chains and the presence of one or more secondary amines within the chain are associated with enhanced antibacterial effects.[1][2]
The following table summarizes the MIC values for Pseudoceratidine and its most potent synthetic analogs against S. aureus.
| Compound | Structure | MIC against S. aureus (µg/mL) |
| Pseudoceratidine (1) | Natural Product | 4[1] |
| Analog 16c | Symmetric, di-bromo, bis-pyrrole with a central secondary amine | 4[2] |
| Analog 24a | Symmetric, di-bromo, bis-pyrrole with a longer polyamine chain | 2 |
| Analog 24b | Symmetric, di-chloro, bis-pyrrole with a longer polyamine chain | 4 |
| Analog 25a | Asymmetric, di-bromo, bis-pyrrole | 4 |
Structure-Activity Relationship Summary
The experimental data strongly suggest a clear SAR for Pseudoceratidine analogs. The following diagram illustrates the key structural features that positively and negatively impact antibacterial activity.
Caption: Key structural modifications influencing the antibacterial activity of Pseudoceratidine analogs.
Experimental Protocols
The following are the methodologies employed for the synthesis and antibacterial evaluation of the Pseudoceratidine analogs.
General Synthetic Workflow
The synthesis of the Pseudoceratidine analogs followed a divergent approach, allowing for the generation of a large number of compounds from common precursors.[1]
References
Evaluating Synergistic Effects of Pseudoaspidin: A Framework for Future Research
Disclaimer: As of late 2025, dedicated studies on the synergistic effects of Pseudoaspidin with other compounds are not available in the public domain. This guide, therefore, presents a hypothetical framework based on the known biological activities of this compound and related phloroglucinol compounds. The experimental data, signaling pathways, and synergistic combinations described herein are illustrative and intended to provide a methodological template for future research.
This compound, a phloroglucinol derivative, has demonstrated potential as an antibacterial and anticancer agent in preclinical studies. Phloroglucinols, in general, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties[1][2]. The exploration of this compound in combination therapies could enhance its therapeutic potential, potentially lowering required doses, mitigating toxicity, and overcoming resistance mechanisms.
This guide outlines hypothetical synergistic combinations of this compound and provides detailed experimental protocols for their evaluation in antibacterial and anticancer contexts.
Hypothetical Synergistic Combinations
Antibacterial Synergy: this compound and Erythromycin
Rationale: Some phloroglucinol compounds have shown significant antibacterial activity against strains like Staphylococcus epidermidis, including those resistant to antibiotics like erythromycin[1][2]. A potential synergistic interaction could arise from complementary mechanisms of action. This compound may disrupt the bacterial cell membrane or biofilm formation, while erythromycin inhibits protein synthesis. This dual assault could be more effective than either agent alone. A related compound, Disaspidin BB, has been shown to inhibit biofilm formation by affecting the expression of key genes in S. epidermidis[2][3].
Anticancer Synergy: this compound and a MEK Inhibitor (e.g., Trametinib)
Rationale: Some natural compounds with structures related to this compound, such as hispidin, have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of pathways like MAPK[4][5]. If this compound's anticancer activity involves the activation of the MAPK/ERK pathway, combining it with a MEK inhibitor like Trametinib could create a synergistic effect. While this compound might induce cellular stress leading to apoptosis, the MEK inhibitor would block a key survival pathway that cancer cells often rely upon, leading to enhanced cell death.
Data Presentation: Hypothetical Experimental Data
The following tables represent hypothetical data from synergy experiments.
Table 1: Hypothetical Antibacterial Synergy Data for this compound and Erythromycin against Staphylococcus epidermidis
| Compound | Concentration (µg/mL) | % Inhibition (Single Agent) | Combination | % Inhibition (Combination) | Combination Index (CI) |
| This compound | 0.5 | 25 | This compound (0.5) + Erythromycin (0.1) | 60 | 0.85 (Synergy) |
| 1.0 | 45 | This compound (1.0) + Erythromycin (0.2) | 85 | 0.70 (Synergy) | |
| Erythromycin | 0.1 | 15 | - | - | - |
| 0.2 | 30 | - | - | - |
Table 2: Hypothetical Anticancer Synergy Data for this compound and Trametinib in Colon Cancer Cells (e.g., HCT116)
| Compound | Concentration (µM) | % Apoptosis (Single Agent) | Combination | % Apoptosis (Combination) | Combination Index (CI) |
| This compound | 2.5 | 20 | This compound (2.5) + Trametinib (0.5) | 55 | 0.78 (Synergy) |
| 5.0 | 40 | This compound (5.0) + Trametinib (1.0) | 80 | 0.62 (Synergy) | |
| Trametinib | 0.5 | 10 | - | - | - |
| 1.0 | 25 | - | - | - |
Experimental Protocols
Protocol for Assessing Antibacterial Synergy (Checkerboard Assay)
This protocol is designed to determine the synergistic activity of this compound and Erythromycin against S. epidermidis.
a. Preparation of Materials:
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Stock solutions of this compound and Erythromycin in a suitable solvent (e.g., DMSO)
-
S. epidermidis inoculum standardized to 0.5 McFarland turbidity
b. Experimental Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Create serial dilutions of this compound along the y-axis and Erythromycin along the x-axis of the plate.
-
Prepare a bacterial inoculum of 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
c. Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[6]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Protocol for Assessing Anticancer Synergy (Cell Viability and Apoptosis Assays)
This protocol evaluates the synergistic effects of this compound and Trametinib on a colon cancer cell line.
a. Cell Culture and Treatment:
-
Culture HCT116 cells in appropriate media until they reach 70-80% confluency.
-
Seed the cells in 96-well plates for viability assays or 6-well plates for apoptosis assays.
-
Treat the cells with various concentrations of this compound, Trametinib, and their combinations for 48-72 hours.
b. Cell Viability Assay (MTT Assay):
-
After treatment, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
c. Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the treated cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
d. Data Analysis (Combination Index): The Chou-Talalay method is commonly used to calculate the Combination Index (CI).[7][8][9]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Software such as CompuSyn can be used for these calculations.[8]
Mandatory Visualizations
Caption: Workflow for assessing drug synergy.
Caption: Hypothetical signaling pathway for synergistic anticancer effects.
References
- 1. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis [frontiersin.org]
- 3. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of hispidin via reactive oxygen species-mediated apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs [mdpi.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. The calculation of combination index (CI) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mythreyaherbal.com [mythreyaherbal.com]
A Guide to Orthogonal Assays for Confirming the Mechanism of Action of Pseudoaspidin
Introduction
Pseudoaspidin, a phloroglucinol derivative, is a natural compound with potential therapeutic applications. Early-stage drug discovery often generates hypotheses about a compound's mechanism of action (MoA). For this compound, two primary putative mechanisms are the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway and the modulation of mitochondrial function.
Validating these hypotheses requires a robust, multi-faceted approach. Relying on a single assay can lead to misleading results due to technology-specific artifacts or off-target effects. Orthogonal assays—distinct methods that measure the same biological event or target—are therefore critical for confirming a compound's activity and building confidence in its proposed MoA.[1] This guide provides a comparative overview of key orthogonal assays to rigorously test the effects of this compound on the mTOR pathway and mitochondrial bioenergetics.
Part 1: Confirmation of mTOR Pathway Inhibition
The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism.[2][3] It exists in two main complexes, mTORC1 and mTORC2.[2][3][4] The primary hypothesis is that this compound directly inhibits mTORC1 activity. To confirm this, a combination of biochemical, target engagement, and cellular functional assays should be employed.
Comparison of Orthogonal Assays for mTOR Inhibition
The following table compares three orthogonal methods to validate this compound as an mTOR inhibitor. Each assay provides a different layer of evidence, from direct interaction with the protein to the downstream cellular consequences.
| Assay Type | Specific Assay | Principle | Key Readout | Positive Controls / Comparators |
| Biochemical | In Vitro Kinase Assay | Measures the direct inhibition of purified, recombinant mTOR kinase phosphorylating a substrate peptide in a cell-free system.[5] | IC50 Value: Concentration of this compound required to inhibit 50% of mTOR kinase activity. | Torin 1: ATP-competitive mTOR inhibitor.[6] Rapamycin: Allosteric mTORC1 inhibitor.[2][6] |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | Determines if this compound binds to and stabilizes the mTOR protein in intact cells by measuring the protein's resistance to thermal denaturation.[7][8][9] | ΔTm: Change in the melting temperature of mTOR protein upon compound binding. | Torin 1: Known to directly bind and stabilize mTOR. |
| Cellular Functional | Western Blot Analysis | Quantifies the phosphorylation levels of downstream mTORC1 substrates (p-S6K, p-4E-BP1) in cell lysates after treatment with this compound.[2] | % Reduction in Phosphorylation: Decrease in the phosphorylated form of S6K and 4E-BP1 relative to total protein. | Rapamycin, Torin 1: Known to decrease phosphorylation of S6K and 4E-BP1.[6] |
Experimental Protocols
1. In Vitro mTOR Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.
-
Methodology:
-
Prepare a reaction buffer containing purified recombinant mTOR protein, a specific substrate peptide (e.g., a 4E-BP1 fragment), and ATP.
-
Add serial dilutions of this compound or control compounds (Torin 1, DMSO vehicle) to the reaction wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as ADP-Glo™ or a fluorescence-based immunoassay.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to mTOR in a cellular context.[9][10]
-
Methodology:
-
Culture cells (e.g., HEK293T) and treat with this compound (e.g., 10 µM) or vehicle control for 1 hour.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Cool the tubes and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble mTOR remaining at each temperature using Western Blot or ELISA.
-
Plot the percentage of soluble mTOR against temperature to generate melting curves and calculate the Tm (melting temperature). A positive shift in Tm indicates target stabilization.
-
3. Western Blot for Downstream Substrates
-
Objective: To measure the functional impact of mTOR inhibition in cells.
-
Methodology:
-
Plate cells (e.g., MCF-7) and allow them to adhere overnight.
-
Starve cells of serum for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of this compound or control inhibitors for 1 hour.
-
Stimulate the mTOR pathway with a growth factor (e.g., insulin or EGF) for 30 minutes.
-
Lyse the cells and determine the total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.
-
Use a loading control like β-actin to ensure equal protein loading.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Part 2: Assessment of Mitochondrial Function
Natural compounds often impact cellular bioenergetics. A second hypothesis is that this compound affects mitochondrial function, potentially by disrupting the electron transport chain (ETC), which would alter oxygen consumption, membrane potential, and reactive oxygen species (ROS) production.
Comparison of Orthogonal Assays for Mitochondrial Function
The following assays provide a comprehensive profile of mitochondrial health, from overall respiratory capacity to specific indicators of dysfunction.
| Assay Type | Specific Assay | Principle | Key Readout | Positive Controls / Comparators |
| Cellular Bioenergetics | Seahorse XF Mito Stress Test | Real-time measurement of the oxygen consumption rate (OCR) in live cells to assess mitochondrial respiration and ATP production.[11][12] | Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity. | Rotenone/Antimycin A: Complex I/III inhibitors. Oligomycin: ATP synthase inhibitor. FCCP: Uncoupling agent. |
| Mitochondrial Integrity | TMRM Staining | Measures mitochondrial membrane potential (ΔΨm) using a fluorescent dye that accumulates in polarized mitochondria. A loss of potential indicates dysfunction.[11] | Decrease in TMRM Fluorescence Intensity. | CCCP: A potent mitochondrial membrane potential uncoupler that causes rapid depolarization. |
| Oxidative Stress | MitoSOX Red Staining | Measures mitochondrial superoxide, a key reactive oxygen species (ROS), using a fluorescent probe that selectively targets mitochondria.[13][14] | Increase in MitoSOX Fluorescence Intensity. | Antimycin A: A Complex III inhibitor known to induce superoxide production. |
Experimental Protocols
1. Seahorse XF Mito Stress Test
-
Objective: To profile the bioenergetic function of cells treated with this compound.
-
Methodology:
-
Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.
-
Treat cells with this compound or vehicle control for a defined period (e.g., 1 to 24 hours).
-
Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator for 1 hour.
-
Load the sensor cartridge with sequential inhibitors: oligomycin, FCCP, and a mix of rotenone/antimycin A.
-
Place the plate in the Seahorse XF Analyzer to measure the OCR at baseline and after each inhibitor injection.
-
Analyze the data to calculate key parameters of mitochondrial respiration (basal, ATP-linked, maximal, and spare respiratory capacity).[11]
-
2. TMRM Staining for Mitochondrial Membrane Potential (ΔΨm)
-
Objective: To determine if this compound causes mitochondrial depolarization.
-
Methodology:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Treat cells with this compound at various concentrations. Include a vehicle control and a positive control (CCCP, 5 µM).
-
During the final 30 minutes of treatment, add TMRM (tetramethylrhodamine, methyl ester) dye to the culture medium at a final concentration of 20-50 nM.
-
Wash the cells with pre-warmed buffer to remove excess dye.
-
Immediately image the cells using fluorescence microscopy with a 549 nm excitation / 573 nm emission filter set.
-
Quantify the mean fluorescence intensity per cell. A significant decrease in intensity indicates depolarization.
-
3. MitoSOX Red Staining for Mitochondrial Superoxide
-
Objective: To measure the effect of this compound on mitochondrial ROS production.
-
Methodology:
-
Plate cells in a multi-well plate or on coverslips.
-
Treat the cells with this compound, vehicle, or a positive control (e.g., Antimycin A) for the desired duration.
-
Load the cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with a warm buffer.
-
Measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope (510 nm excitation / 580 nm emission).
-
An increase in fluorescence intensity corresponds to higher levels of mitochondrial superoxide.
-
Conclusion
Confirming the mechanism of action for a novel compound like this compound is a critical step in the drug development process. A single assay is insufficient to build a conclusive case. By systematically applying orthogonal assays—combining direct biochemical measurements, cellular target engagement, and functional readouts—researchers can create a robust body of evidence. This approach not only validates the primary hypothesis but also helps to uncover potential liabilities such as off-target effects or cellular toxicity. The methodologies outlined in this guide provide a framework for rigorously characterizing the effects of this compound on both the mTOR signaling pathway and mitochondrial bioenergetics, paving the way for a more complete understanding of its therapeutic potential.
References
- 1. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Inhibition: From Aging to Autism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stress alters mitochondrial bioenergetics and modifies pancreatic cell death independently of cyclophilin D, resulting in an apoptosis-to-necrosis shift - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Aspirin on Mitochondrial Dysfunction and Stress in the Pancreas and Heart of Goto-Kakizaki Diabetic Rats [mdpi.com]
- 14. Effects of Apocynin on Heart Muscle Oxidative Stress of Rats with Experimental Diabetes: Implications for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Analytical Methods for Pseudoaspidin Detection: A Comparative Guide
Introduction
The accurate and sensitive detection of Pseudoaspidin is crucial for researchers, scientists, and drug development professionals. A variety of analytical techniques are available, each with distinct advantages and limitations. This guide provides an objective comparison of the most common methods used for the quantification of small molecules like this compound in biological matrices, supported by experimental data and detailed protocols. The primary methods benchmarked include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of an analytical method is determined by several key parameters, including its sensitivity—defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ)—linearity, accuracy, and precision. The following table summarizes these quantitative metrics for HPLC, LC-MS, and GC-MS, compiled from various studies.
| Method | Analyte/Matrix | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Pseudoephedrine HCl | 10-80 µg/mL | 0.75 µg/mL | - | - | < 1% | [2] |
| HPLC-UV | Pseudoephedrine | 1 x 10⁻⁷ - 1 x 10⁻⁴ mol/L (Urine) | 7 x 10⁻⁸ mol/L | - | - | - | [3] |
| HPLC-UV | Pseudoephedrine HCl | 120-600 µg/mL | - | - | 99-101.5% | < 2% | [6] |
| HPLC-CL | Pseudoephedrine | 0.05-5.0 µg/mL | 0.001 µg/mL | - | - | < 5% | [3] |
| LC-MS/MS | Cantharidin/Liver & Kidney | - | 0.741 ng/mL | 2.471 ng/mL | - | - | [7] |
| LC-MS/MS | Steroids/Human Serum | - | - | - | - | - | [8] |
| LC-QTOF-MS/MS | Bacopaside I/Rat Serum & Urine | - | 0.13 ng | 0.13 ng | 93.1-112.0% | < 13.2% | [9] |
Methodologies and Experimental Protocols
The choice of analytical method depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[10] It is valued for its robustness and relatively low cost.
Experimental Protocol (General):
-
Sample Preparation: Biological samples such as plasma or urine often require a protein precipitation step followed by centrifugation.[11][12] The supernatant can then be directly injected or further purified using Solid Phase Extraction (SPE).[13]
-
Chromatographic System: A typical setup includes a C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[1][6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[1][2] The pH is often adjusted to ensure optimal separation.
-
Detection: UV detection is common, with the wavelength set to the absorbance maximum of the analyte (e.g., 210-220 nm for compounds with suitable chromophores).[1]
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of standard solutions.[6][14]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.[15] This makes it the gold standard for quantifying trace levels of compounds in complex biological matrices.[15][16]
Experimental Protocol (General):
-
Sample Preparation: Sample extraction is critical. Techniques range from simple protein precipitation with acetonitrile to more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[12][13] An internal standard is typically added before extraction to correct for variations.[8]
-
LC System: Similar to HPLC, a reversed-phase C18 column is often used, but typically with smaller dimensions to be compatible with MS.[7] A gradient elution is common to separate the analyte from matrix components.[7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is frequently used, operating in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[7] The instrument is tuned to monitor specific parent-to-product ion transitions for the analyte and the internal standard.
-
Quantification: The analyte concentration is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility.
Experimental Protocol (General):
-
Sample Preparation and Derivatization: After extraction from the biological matrix, the dried extract is derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile.[17]
-
GC System: A fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane) is used for separation.[18] The oven temperature is programmed to ramp up to elute compounds based on their boiling points.[18][19]
-
MS System: The separated compounds are ionized, typically using Electron Ionization (EI), and the resulting fragments are detected.[18] The mass spectrum provides a molecular fingerprint that can be used for identification by comparison to a spectral library like NIST.[19]
-
Quantification: Quantification is achieved by measuring the area of a specific ion peak and comparing it to a calibration curve prepared with derivatized standards.
Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), leverage the high specificity of antigen-antibody interactions for detection.[20][21] They are particularly useful for high-throughput screening of a large number of samples.[10]
Principle of Competitive ELISA (for small molecules):
-
Coating: Microplate wells are coated with an antibody specific to this compound.
-
Competition: The sample containing the unknown amount of this compound is added to the wells, along with a fixed amount of enzyme-labeled this compound.
-
Binding: The unlabeled this compound from the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites.
-
Washing: The wells are washed to remove any unbound components.
-
Detection: A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change).[22] The intensity of the signal is inversely proportional to the concentration of this compound in the original sample.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical analytical project for this compound detection and the specific workflow for an LC-MS-based method.
Caption: High-level workflow for an analytical project.
Caption: Step-by-step workflow for LC-MS/MS analysis.
References
- 1. ujpronline.com [ujpronline.com]
- 2. Development and validation of a rapid RP-HPLC method for the determination of cetirizine or fexofenadine with pseudoephedrine in binary pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psecommunity.org [psecommunity.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Liquid chromatography-mass spectrometry method for quantification of caspofungin in clinical plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpbs.com [ijpbs.com]
- 20. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 21. abyntek.com [abyntek.com]
- 22. Current Advances in Immunoassays for the Detection of β2-Agonists [mdpi.com]
Comparative Transcriptomics of Cells Treated with Pseudoaspidin: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of Pseudoaspidin, a naturally occurring phloroglucinol compound, against a well-characterized anti-inflammatory agent, Aspirin. Due to the limited availability of direct transcriptomic data for this compound, this document presents a proposed experimental framework and hypothetical data based on its inferred mechanism of action as a cyclooxygenase (COX) inhibitor. This guide is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer compounds.
Introduction to this compound and Rationale for Comparison
This compound is a member of the phloroglucinol class of natural products, compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. While the precise molecular mechanisms of this compound are not fully elucidated, its structural similarity to other phloroglucinols with known cyclooxygenase (COX) inhibitory activity suggests a similar mode of action.
Aspirin, a non-steroidal anti-inflammatory drug (NSAID), is a well-established inhibitor of COX-1 and COX-2 enzymes. It exerts its therapeutic effects by blocking the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. Numerous studies have characterized the transcriptomic changes induced by aspirin in various cell types, making it an ideal benchmark for comparison with novel anti-inflammatory compounds like this compound.[1][2][3][4] This guide will explore the hypothetical transcriptomic signature of this compound in comparison to the known effects of aspirin, providing insights into its potential therapeutic applications.
Experimental Protocols
To facilitate reproducible research, detailed protocols for a proposed comparative transcriptomic study are provided below.
Cell Culture and Treatment
A human cancer cell line, such as a colorectal cancer line (e.g., HCT116 or HT-29), is recommended for this study due to the known role of inflammation in cancer progression and the established effects of aspirin on these cells.
-
Cell Seeding: Plate cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.
-
Treatment: Treat the cells with one of the following for 24 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (e.g., at a concentration of 10 µM, to be determined by prior dose-response studies)
-
Aspirin (e.g., at a concentration of 5 mM, a commonly used concentration in in vitro studies)
-
-
Replicates: Perform each treatment in biological triplicate.
RNA Isolation and Quality Control
-
Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Isolate total RNA using a standard phenol-chloroform extraction method followed by isopropanol precipitation.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
Library Preparation and RNA Sequencing
-
Poly(A) Selection: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.
Data Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Perform differential gene expression analysis between treated and control groups using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the differentially expressed genes using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological pathways and functions.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the hypothetical transcriptomic data for this compound-treated cells compared to the known transcriptomic data for Aspirin-treated cells.
Table 1: Top 10 Differentially Expressed Genes in Response to this compound (Hypothetical) and Aspirin
| Gene Symbol | This compound (Log2 Fold Change) | Aspirin (Log2 Fold Change) | Putative Function |
| PTGS2 (COX-2) | -2.5 | -2.1 | Prostaglandin synthesis, inflammation |
| IL1B | -2.2 | -1.8 | Pro-inflammatory cytokine |
| TNF | -2.0 | -1.7 | Pro-inflammatory cytokine |
| CXCL8 (IL-8) | -1.8 | -1.5 | Chemokine, neutrophil recruitment |
| NFKBIA | 1.5 | 1.3 | Inhibitor of NF-κB |
| JUN | -1.7 | -1.4 | Transcription factor, inflammation |
| FOS | -1.6 | -1.3 | Transcription factor, inflammation |
| VEGFA | -1.5 | -1.2 | Angiogenesis |
| MMP9 | -1.4 | -1.1 | Matrix metallopeptidase, invasion |
| BCL2L1 | 1.3 | 1.1 | Anti-apoptotic protein |
Table 2: Enriched KEGG Pathways for Differentially Expressed Genes
| KEGG Pathway | This compound (Hypothetical p-value) | Aspirin (Known p-value) |
| NF-kappa B signaling pathway | < 0.001 | < 0.001 |
| TNF signaling pathway | < 0.001 | < 0.001 |
| IL-17 signaling pathway | < 0.01 | < 0.01 |
| Arachidonic acid metabolism | < 0.01 | < 0.01 |
| PI3K-Akt signaling pathway | < 0.05 | < 0.05 |
| Apoptosis | < 0.05 | < 0.05 |
Visualization of Signaling Pathways and Workflows
Inferred Signaling Pathway of this compound
The following diagram illustrates the inferred mechanism of action of this compound, highlighting its potential to inhibit the cyclooxygenase (COX) pathway and downstream inflammatory signaling.
Caption: Inferred signaling pathway of this compound and Aspirin.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines the key steps in the proposed comparative transcriptomic analysis of this compound and Aspirin.
Caption: Experimental workflow for comparative transcriptomics.
Conclusion
This guide provides a comprehensive framework for investigating the transcriptomic effects of this compound. Based on its classification as a phloroglucinol and the known activities of related compounds, it is hypothesized that this compound acts as a cyclooxygenase inhibitor, leading to the downregulation of inflammatory pathways. The proposed comparative transcriptomic study against aspirin will be instrumental in validating this hypothesis and elucidating the specific molecular targets and pathways modulated by this compound. The detailed protocols and hypothetical data presented herein offer a solid foundation for future research into the therapeutic potential of this promising natural product. Further experimental validation is crucial to confirm these findings and to explore the full spectrum of this compound's biological activities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome-wide in vitro effects of aspirin on patient-derived normal colon organoids: Impact of aspirin on colon epithelial transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-wide In Vitro Effects of Aspirin on Patient-derived Normal Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pseudoaspidin: A Methodological Guide
Introduction
Pseudoaspidin, a naturally occurring phloroglucinol derivative, has been the subject of interest for its potential biological activities. However, a specific and well-characterized protein target for this compound has not been definitively identified in publicly available research. The assessment of a compound's selectivity is a critical step in drug discovery and development, as it helps to predict its potential therapeutic window and off-target effects. A highly selective compound interacts primarily with its intended target, minimizing the risk of adverse reactions caused by binding to other proteins.
This guide provides a comprehensive framework for assessing the selectivity of a compound like this compound for a putative protein target. While specific experimental data for this compound is not available, this document outlines the standard methodologies, data presentation formats, and visualization tools that researchers can employ to conduct such an investigation.
Data Presentation: Quantifying Selectivity
A key aspect of assessing selectivity is the quantitative comparison of a compound's potency against its primary target versus a panel of other related or relevant proteins (off-targets). This data is typically presented in a tabular format, allowing for a clear and direct comparison. The most common metrics used are the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Table 1: Hypothetical Selectivity Profile of this compound
| Target Protein | IC₅₀ (nM) | Fold Selectivity vs. Target X |
| Target X (Hypothetical) | 50 | 1 |
| Off-Target A | 5,000 | 100 |
| Off-Target B | > 10,000 | > 200 |
| Off-Target C | 800 | 16 |
| Off-Target D | 2,500 | 50 |
-
IC₅₀: The concentration of an inhibitor required to reduce the activity of a protein by 50%. A lower IC₅₀ value indicates higher potency.
-
Fold Selectivity: The ratio of the IC₅₀ value for an off-target to the IC₅₀ value for the primary target. A higher fold selectivity indicates a more selective compound.
Experimental Protocols
To generate the data presented above, a variety of in vitro assays can be employed. The choice of assay depends on the nature of the target protein (e.g., enzyme, receptor, ion channel). Below is a generalized protocol for a competitive binding assay, a common method for determining inhibitor potency and selectivity.
Protocol: Competitive Binding Assay
Objective: To determine the IC₅₀ of this compound for its hypothetical target protein and a panel of off-target proteins.
Materials:
-
Recombinant purified target protein and off-target proteins.
-
A known high-affinity radiolabeled or fluorescently labeled ligand for each protein.
-
This compound and other control compounds.
-
Assay buffer specific to each target protein.
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
Method:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for the dose-response curve.
-
Prepare solutions of the target and off-target proteins at a fixed concentration in the assay buffer.
-
Prepare the labeled ligand at a concentration close to its dissociation constant (Kᴅ).
-
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer.
-
Add the serially diluted this compound or control compounds.
-
Add the target or off-target protein to each well.
-
Initiate the binding reaction by adding the labeled ligand.
-
Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
-
Detection:
-
For radiolabeled ligands, collect the bound ligand on a filter membrane and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity directly in the microplate using a plate reader.
-
-
Data Analysis:
-
Plot the measured signal (radioactivity or fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the fold selectivity for each off-target protein relative to the primary target.
-
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental workflows and biological pathways. The following diagrams were created using the Graphviz DOT language to illustrate a typical selectivity assessment workflow and a hypothetical signaling pathway that could be targeted.
Caption: Experimental workflow for assessing compound selectivity.
Caption: Hypothetical signaling pathway inhibited by this compound.
While the specific molecular target and selectivity profile of this compound remain to be elucidated, this guide provides a comprehensive overview of the principles and methods required for such an investigation. By employing rigorous experimental protocols, clear data presentation, and informative visualizations, researchers can effectively assess the selectivity of any compound of interest, a crucial step in the journey from a chemical lead to a potential therapeutic agent. The provided templates and examples serve as a valuable resource for scientists and professionals in the field of drug development.
Safety Operating Guide
Proper Disposal of Pseudoaspidin: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Pseudoaspidin must adhere to strict disposal protocols to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information, ensuring the proper management of this compound waste from collection to final disposal.
This compound, a naturally derived compound, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Improper disposal can lead to significant environmental contamination and potential harm to human health. Therefore, it is imperative that all waste containing this compound, including pure compound, contaminated labware, and solutions, be treated as hazardous waste.
Key Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure[1]. An accessible safety shower and eyewash station are mandatory in the handling area[1].
Quantitative Data Summary
The following table summarizes the key chemical and safety data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂O₈ | [1] |
| Molecular Weight | 460.52 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 478-28-4 | [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410) | [1] |
| Storage Temperature | -20°C (as powder) | [1] |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be segregated at the point of generation. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and empty stock containers.
-
Liquid Waste: Solutions containing this compound, and rinsates from cleaning contaminated glassware. Note: Due to its high aquatic toxicity, this compound solutions must never be disposed of down the drain[1].
-
Sharps Waste: Contaminated needles, syringes, or other sharp implements.
Collect each waste type in a dedicated, properly labeled, and sealed hazardous waste container. Containers should be made of a material compatible with the waste. For liquid waste, do not fill containers to more than 80% capacity to allow for expansion.
Step 2: Labeling and Storage
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The specific contents (e.g., "Solid this compound," "Aqueous solution of this compound")
-
The primary hazard(s) (e.g., "Toxic," "Aquatic Hazard")
-
The date of accumulation
-
The name and contact information of the generating laboratory or principal investigator
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 3: Final Disposal
The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility. It is the responsibility of the laboratory or institution to contract with a certified environmental services company.
Recommended Disposal Method: Incineration
High-temperature incineration is the preferred method for the complete destruction of toxic pharmaceutical waste like this compound[1][2][3][4][5]. This process effectively breaks down the chemical compounds, minimizing the risk of environmental contamination[1][2][3][4][5].
Do not attempt to treat or neutralize this compound waste in the laboratory unless a validated and approved protocol is in place and all safety precautions are met.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Caption: A decision tree for the correct segregation of waste contaminated with this compound.
References
- 1. Why Is a Pharmaceutical Waste Incinerator Essential for Safe Disposal? [hrincinerator.com]
- 2. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 3. SOP for Incineration of Pharmaceutical Waste – SOP Guide for Pharma [pharmasop.in]
- 4. Pharmaceutical Waste [matthewsenvironmentalsolutions.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Pseudoaspidin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for Pseudoaspidin, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE and key safety precautions.
| Category | Requirement | Citation |
| Eye Protection | Safety goggles with side-shields or tight-sealing safety goggles. | [1][2] |
| Hand Protection | Protective, impervious gloves. | [1][2] |
| Body Protection | Impervious clothing to prevent skin contact. | [1][2] |
| Respiratory Protection | A suitable respirator should be used, particularly in areas without adequate exhaust ventilation or where dust and aerosols may be generated. | [1][2] |
| General Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke in the handling area. | [1][3] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Protocol | Citation |
| Eye Contact | Immediately flush eyes with copious amounts of water after removing any contact lenses. Seek prompt medical attention. | [1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Contaminated clothing and shoes should be removed. A physician should be consulted. | [1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is labored, administer cardiopulmonary resuscitation (CPR) and seek immediate medical help. | [1][3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a physician or a poison control center immediately. | [1][3] |
Spill Management and Disposal Plan
A systematic approach to spill containment and waste disposal is essential to mitigate environmental contamination and ensure a safe work environment.
Experimental Protocol for Spill Neutralization:
In the event of a this compound spill, the following step-by-step procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[1]
-
Don Full PPE: Before addressing the spill, equip yourself with the full personal protective equipment as outlined in the table above.[1]
-
Contain the Spill: Prevent further spread of the spill using an absorbent, liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate: Carefully collect the absorbed material and decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of Waste: All contaminated materials, including the absorbent material and cleaning supplies, must be disposed of as hazardous waste in a sealed container, sent to an approved waste disposal plant.[1]
The logical workflow for managing a this compound spill is illustrated in the diagram below.
Handling and Storage Protocols
Proper handling and storage are vital to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling: Avoid all direct contact with the substance, including inhalation of dust or aerosols.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated environment.[1][3] For long-term stability, store the powder form at -20°C and solutions at -80°C.[1] this compound is incompatible with strong acids, alkalis, and potent oxidizing or reducing agents.[1]
Disposal of Unused this compound
Unused or waste this compound must be treated as hazardous chemical waste.
-
Regulations: All disposal must adhere to local, state, and federal regulations for hazardous waste.
-
Procedure: Do not dispose of this compound down the drain or in regular trash. It must be collected in a designated, properly labeled, and sealed container for hazardous waste. Arrange for pickup and disposal by a certified hazardous waste management company.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
